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  • Product: 2-Methoxyhexanoic acid
  • CAS: 66018-27-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-Methoxyhexanoic Acid

Introduction 2-Methoxyhexanoic acid is a carboxylated fatty acid derivative with potential applications in various fields, including pharmaceuticals and material science. Its structure, featuring a methoxy group at the a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Methoxyhexanoic acid is a carboxylated fatty acid derivative with potential applications in various fields, including pharmaceuticals and material science. Its structure, featuring a methoxy group at the alpha-position, imparts unique chemical properties that make it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the primary synthetic pathways to 2-methoxyhexanoic acid, offering in-depth analysis of the reaction mechanisms, detailed experimental protocols, and a comparative assessment of the different routes. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of the preparation of this compound.

Strategic Approaches to Synthesis: An Overview

The synthesis of 2-methoxyhexanoic acid can be approached through several strategic routes. The choice of a particular pathway is often dictated by factors such as the availability of starting materials, desired yield and purity, scalability, and stereochemical considerations. This guide will focus on two robust and widely applicable methods:

  • The Williamson Ether Synthesis Route: A classic and reliable method involving the nucleophilic substitution of a halide by a methoxide ion.

  • The Hydroxy Acid Methylation Route: A two-step approach that proceeds via a 2-hydroxyhexanoic acid intermediate, which is subsequently methylated.

Each of these pathways will be explored in detail, with a focus on the underlying chemical principles and practical considerations for laboratory implementation.

Pathway 1: The Williamson Ether Synthesis Approach

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2] This S(_N)2 reaction involves the attack of an alkoxide nucleophile on a primary alkyl halide.[1] In the context of 2-methoxyhexanoic acid synthesis, this translates to the reaction of a 2-halo-hexanoate with a methoxide source. For optimal results, 2-bromohexanoic acid is the preferred starting material due to the good leaving group ability of the bromide ion.

Mechanistic Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. The methoxide ion (CH(_3)O ), a potent nucleophile, attacks the electrophilic carbon atom bearing the bromine atom from the backside. This concerted step involves the simultaneous formation of the C-O bond and cleavage of the C-Br bond, leading to an inversion of stereochemistry at the alpha-carbon if a chiral starting material is used. The carboxylate group of the 2-bromohexanoic acid must be deprotonated by the base to prevent it from acting as a competing nucleophile.

Visualizing the Williamson Ether Synthesis Pathway

Williamson Ether Synthesis Figure 1: Williamson Ether Synthesis for 2-Methoxyhexanoic Acid HexanoicAcid Hexanoic Acid BromohexanoicAcid 2-Bromohexanoic Acid HexanoicAcid->BromohexanoicAcid Br₂, PBr₃ MethoxyhexanoicAcid 2-Methoxyhexanoic Acid BromohexanoicAcid->MethoxyhexanoicAcid 1. NaOCH₃ (excess) 2. H₃O⁺ workup

Caption: A schematic overview of the Williamson ether synthesis route to 2-methoxyhexanoic acid.

Experimental Protocols

Step 1: Synthesis of 2-Bromohexanoic Acid

The synthesis of the 2-bromohexanoic acid precursor is typically achieved through a Hell-Volhard-Zelinsky reaction.[3]

  • Materials:

    • Hexanoic acid

    • Thionyl chloride (SOCl(_2))

    • N-Bromosuccinimide (NBS)

    • Carbon tetrachloride (CCl(_4))

    • Saturated aqueous sodium bicarbonate (NaHCO(_3))

    • Concentrated hydrochloric acid (HCl)

    • Anhydrous magnesium sulfate (MgSO(_4))

    • Chloroform (CHCl(_3))

  • Procedure:

    • In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine hexanoic acid (0.100 mole) and carbon tetrachloride (10 mL).

    • Carefully add thionyl chloride (0.394 mole) to the solution. Heat the mixture at 65°C for 30 minutes.

    • Cool the reaction mixture to room temperature and add N-bromosuccinimide (0.120 mole) and an additional 50 mL of carbon tetrachloride.

    • Add a few drops of 48% hydrobromic acid to initiate the reaction and reflux the mixture for 4 hours.

    • After cooling, filter the mixture to remove succinimide. The filtrate contains 2-bromohexanoyl chloride.

    • To hydrolyze the acid chloride, cool the flask to 10°C and slowly add a saturated aqueous solution of sodium bicarbonate until the reaction is basic.

    • Acidify the mixture with concentrated hydrochloric acid. An organic layer will form.

    • Separate the organic layer and extract the aqueous layer with chloroform.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield crude 2-bromohexanoic acid.[4]

    • The product can be further purified by vacuum distillation.

Step 2: Synthesis of 2-Methoxyhexanoic Acid via Williamson Ether Synthesis

  • Materials:

    • 2-Bromohexanoic acid

    • Sodium methoxide (NaOCH(_3))

    • Methanol (anhydrous)

    • Diethyl ether

    • Hydrochloric acid (1 M)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromohexanoic acid (1 equivalent) in anhydrous methanol.

    • Add sodium methoxide (at least 2 equivalents) to the solution. The first equivalent deprotonates the carboxylic acid, and the second acts as the nucleophile.

    • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Once the reaction is complete, quench the reaction by carefully adding water.

    • Acidify the mixture to a pH of approximately 2 with 1 M hydrochloric acid.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-methoxyhexanoic acid.

    • Further purification can be achieved by column chromatography on silica gel.

Pathway 2: The Hydroxy Acid Methylation Approach

This two-step pathway involves the initial synthesis of 2-hydroxyhexanoic acid, followed by the methylation of the hydroxyl group. This approach offers an alternative to the Williamson ether synthesis and can be advantageous depending on the availability of reagents and the desired purity of the final product.

Mechanistic Rationale

Step A: Synthesis of 2-Hydroxyhexanoic Acid

The conversion of 2-bromohexanoic acid to 2-hydroxyhexanoic acid is a nucleophilic substitution reaction where a hydroxide ion (or water followed by deprotonation) displaces the bromide ion. This reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions. For a secondary halide like 2-bromohexanoic acid, a mix of pathways is possible, but S(_N)2 is generally favored with a strong nucleophile like hydroxide.

Step B: Methylation of 2-Hydroxyhexanoic Acid

The methylation of the hydroxyl group is typically achieved using a methylating agent in the presence of a base. A common and effective method involves the use of methyl iodide (CH(_3)I) and a mild base such as silver oxide (Ag(_2)O) or potassium carbonate (K(_2)CO(_3)).[5] The base deprotonates the hydroxyl group, forming an alkoxide, which then acts as a nucleophile and attacks the methyl iodide in an S(_N)2 reaction to form the ether linkage.

Visualizing the Hydroxy Acid Methylation Pathway

Hydroxy Acid Methylation Figure 2: Hydroxy Acid Methylation Route to 2-Methoxyhexanoic Acid BromohexanoicAcid 2-Bromohexanoic Acid HydroxyhexanoicAcid 2-Hydroxyhexanoic Acid BromohexanoicAcid->HydroxyhexanoicAcid H₂O, Base (e.g., NaOH) then H₃O⁺ MethoxyhexanoicAcid 2-Methoxyhexanoic Acid HydroxyhexanoicAcid->MethoxyhexanoicAcid CH₃I, Ag₂O or K₂CO₃

Caption: A schematic overview of the synthesis of 2-methoxyhexanoic acid via a 2-hydroxyhexanoic acid intermediate.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxyhexanoic Acid

  • Materials:

    • 2-Bromohexanoic acid

    • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

    • Water

    • Hydrochloric acid (concentrated)

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO(_4))

  • Procedure:

    • Dissolve 2-bromohexanoic acid (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents).

    • Heat the mixture under reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is acidic.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 2-hydroxyhexanoic acid.

Step 2: Methylation of 2-Hydroxyhexanoic Acid

  • Materials:

    • 2-Hydroxyhexanoic acid

    • Methyl iodide (CH(_3)I)

    • Silver oxide (Ag(_2)O) or anhydrous potassium carbonate (K(_2)CO(_3))

    • Anhydrous acetone or dimethylformamide (DMF)

    • Diethyl ether

    • Water

    • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Procedure:

    • In a round-bottom flask protected from light, dissolve 2-hydroxyhexanoic acid (1 equivalent) in anhydrous acetone or DMF.

    • Add anhydrous potassium carbonate (3-5 equivalents) or silver oxide (1.5 equivalents) to the solution.

    • Add methyl iodide (2-3 equivalents) dropwise to the stirred suspension.

    • Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture and filter off the inorganic salts.

    • Remove the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude 2-methoxyhexanoic acid.

    • Purify the product by column chromatography or vacuum distillation.

Comparative Analysis of Synthesis Pathways

FeatureWilliamson Ether SynthesisHydroxy Acid Methylation
Number of Steps 2 (from hexanoic acid)3 (from hexanoic acid)
Key Intermediates 2-Bromohexanoic acid2-Bromohexanoic acid, 2-Hydroxyhexanoic acid
Reagents NaOCH(_3), strong baseH(_2)O, mild base (e.g., Ag(_2)O, K(_2)CO(_3))
Reaction Conditions Can be run at room temp.Often requires heating/reflux
Potential Side Reactions Elimination (E2) with hindered halidesIncomplete methylation
Stereochemistry Inversion at the alpha-carbonRetention of configuration at the alpha-carbon (in methylation step)
Scalability Generally goodCan be more complex due to an additional step

Conclusion

References

  • Organic Syntheses, Coll. Vol. 6, p.194 (1988); Vol. 54, p.93 (1974).

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Quora. (2022, September 27). How would you explain William Son's ether synthesis with an example?. Retrieved from [Link]

  • Reddit. (2022, April 16). Williamson's ether synthesis. r/chemistry. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 2-bromohexanoyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). EP0198348A2 - Process for preparing (+)S-2-hydroxy-2-methyl-hexanoic acid.
  • European Patent Office. (2007, February 21). Process for the preparation of 2-hydroxy-4-methylthiobutyric acid esters - EP 1254110 B1. Retrieved from [Link]

  • Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]

  • Beilstein Journals. (2021, December 9). A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. Retrieved from [Link]

  • Juniper Publishers. (2025, August 13). Use of Methyliodide in o-Methylation of organic compounds. Retrieved from [Link]

  • Pearson. (n.d.). Propose a mechanism for methylation of any one of the hydroxy groups of glucose using dimethyl sulfate and NaOH. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Methylation of hydroxy flavonols using methyl iodide and potassium carbonate. Retrieved from [Link]

Sources

Exploratory

Comprehensive Spectroscopic Profiling of 2-Methoxyhexanoic Acid: A Technical Guide for Analytical Chemists

Executive Summary & Mechanistic Context In modern pharmaceutical development and complex organic synthesis, α-alkoxy carboxylic acids such as 2-methoxyhexanoic acid (CAS: 66018-27-7)[1] serve as critical lipophilic modif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

In modern pharmaceutical development and complex organic synthesis, α-alkoxy carboxylic acids such as 2-methoxyhexanoic acid (CAS: 66018-27-7)[1] serve as critical lipophilic modifiers and chiral building blocks[2]. However, the spectroscopic characterization of such aliphatic chains with proximal electron-withdrawing groups requires nuanced interpretation.

This whitepaper synthesizes theoretical principles with empirical laboratory experience to provide a definitive guide to the Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Mass Spectrometry (MS) profiling of 2-methoxyhexanoic acid. Rather than merely listing expected values, this guide deconstructs the causality behind the spectral phenomena and provides self-validating experimental protocols to ensure absolute data integrity.

Molecular Architecture & Physicochemical Profile

Before interpreting spectral data, we must define the molecular architecture that dictates the compound's behavior in electromagnetic and mass-selective fields.

PropertyValueStructural Significance
IUPAC Name 2-Methoxyhexanoic acidα-substituted aliphatic acid
CAS Registry Number 66018-27-7[1]Primary identifier
Molecular Formula C₇H₁₄O₃Defines exact mass and isotopic distribution
Molecular Weight 146.18 g/mol Target for molecular ion [M]⁺• identification
SMILES CCCCC(OC)C(=O)OHighlights the C2 stereocenter and ether linkage

Spectroscopic Data Synthesis & Causality Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proximity of the highly electronegative oxygen atoms dictates the local magnetic environment of the hexanoic acid backbone. Spectra are typically referenced to residual chloroform (7.26 ppm for ¹H, 77.00 ppm for ¹³C)[2].

Table 1: ¹H and ¹³C NMR Resonance Assignments (CDCl₃, 400 MHz / 100 MHz)

Position¹H Shift (ppm)MultiplicityIntegration¹³C Shift (ppm)Diagnostic Assignment & Causality
C1 ~11.00Broad s1H (exchangeable)176.0Carboxylic Acid: Highly deshielded carbonyl carbon.
C2 3.75 - 3.85dd / m1H80.5α-Methine: Deshielded by the combined anisotropic and inductive effects of the adjacent C=O and -OCH₃ groups.
-OCH₃ 3.45s3H58.0Methoxy Group: Characteristic sharp singlet.
C3 1.75 - 1.85complex m2H32.0Diastereotopic Methylene: See mechanistic insight below.
C4 1.30 - 1.45m2H27.0Aliphatic Chain: Standard shielding environment.
C5 1.30 - 1.45m2H22.5Aliphatic Chain: Standard shielding environment.
C6 0.90t3H13.9Terminal Methyl: Shielded end of the aliphatic tail.

Expert Mechanistic Insight: The Diastereotopic Effect A common pitfall in automated spectral prediction is treating the C3 protons as a simple equivalent pair. Because C2 is a chiral center, the adjacent protons at C3 are diastereotopic. They reside in fundamentally different magnetic environments and will couple to each other (geminal coupling, 2J≈−14 Hz) as well as to the C2 and C4 protons. Consequently, the C3 signal manifests as a complex multiplet rather than a predictable splitting pattern.

Mass Spectrometry (EI-MS, 70 eV)

Electron ionization (EI) of α-methoxy acids is governed by the stability of the resulting carbocations.

Table 2: Primary EI-MS Fragmentation Peaks

m/zRelative AbundanceFragment IonDerivation / Loss Pathway
146 Weak (<5%)[M]⁺•Intact molecular ion.
114 Weak (~10%)[C₆H₁₀O₂]⁺•Neutral loss of methanol (CH₃OH, 32 Da).
101 Medium (~40%)[CH(OCH₃)C₄H₉]⁺α-cleavage: Loss of carboxyl radical (•COOH, 45 Da).
89 Base Peak (100%)[CH(OCH₃)COOH]⁺α-cleavage: Loss of butyl radical (•C₄H₉, 57 Da).

Expert Mechanistic Insight: Oxonium Ion Stabilization The base peak at m/z 89 is a direct consequence of α-cleavage. Ionization preferentially occurs at the ether oxygen. Rapid homolytic cleavage of the C2-C3 bond expels a butyl radical, yielding a highly resonance-stabilized oxonium ion.

MS_Pathway M Molecular Ion [M]⁺• m/z 146 C₇H₁₄O₃ F1 α-Cleavage (-C₄H₉•) m/z 89 [CH(OCH₃)COOH]⁺ M->F1 - C₄H₉• (57 Da) F2 α-Cleavage (-COOH•) m/z 101 [CH(OCH₃)C₄H₉]⁺ M->F2 - COOH• (45 Da) F3 Neutral Loss (-CH₃OH) m/z 114 [C₆H₁₀O₂]⁺• M->F3 - CH₃OH (32 Da)

Fig 1: Primary EI-MS fragmentation pathways of 2-methoxyhexanoic acid.

Fourier Transform Infrared (FTIR) Spectroscopy

Infrared spectroscopy provides orthogonal confirmation of the functional groups.

Table 3: Diagnostic FTIR Vibrational Modes (ATR)

Wavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Significance
3300 - 2500 Strong, BroadO-H stretchIndicates extensive intermolecular H-bonded dimers.
2950, 2930, 2860 MediumC-H stretchConfirms the presence of the aliphatic hexyl backbone.
1715 StrongC=O stretchCarboxylic acid carbonyl (shifted due to H-bonding).
1110 StrongC-O-C stretchConfirms the aliphatic ether (methoxy group) linkage.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in spectral acquisition, standard operating procedures must act as self-validating systems. The following workflows incorporate mandatory validation checkpoints.

Protocol A: High-Resolution NMR Acquisition

Viscous oils like α-methoxy acids require meticulous sample preparation to avoid B₀ field distortions.

  • Sample Preparation: Dissolve 15–20 mg of 2-methoxyhexanoic acid in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Validation Checkpoint: Visually inspect the NMR tube against a light source. The solution must be optically clear. Any particulate matter will induce magnetic susceptibility gradients, broadening spectral lines.

  • Probe Tuning and Matching: Insert the sample and execute automated tuning and matching (atma) for the ¹H and ¹³C channels.

    • Validation Checkpoint: The wobble curve must be centered exactly at the Larmor frequency with minimum reflected power, ensuring maximum signal-to-noise ratio (SNR).

  • Locking and Shimming: Lock onto the ²H frequency of CDCl₃ and perform gradient shimming (e.g., topshim).

    • Validation Checkpoint: Assess the TMS reference signal. The full width at half maximum (FWHM) of the TMS peak must be ≤0.5 Hz. If the peak exhibits asymmetry, manual adjustment of the Z1-Z4 coils is mandatory.

  • Acquisition: Apply standard pulse sequences (e.g., zg30 for ¹H, zgpg30 for ¹³C).

NMR_Protocol P1 1. Sample Prep 15 mg API in CDCl₃ P2 2. Calibration Add 0.03% TMS P1->P2 P3 3. Tuning & Shimming Lock 2H, Shim Z1-Z4 P2->P3 P4 4. Acquisition zg30 / zgpg30 P3->P4 P5 5. Processing FT & Phase Correct P4->P5

Fig 2: Self-validating high-resolution NMR acquisition workflow.

Protocol B: GC-EI-MS Analysis

Direct injection of free carboxylic acids often results in peak tailing due to column silanol interactions.

  • Derivatization: Convert 2-methoxyhexanoic acid to its methyl ester using TMS-diazomethane prior to injection.

    • Validation Checkpoint: Run a rapid Thin-Layer Chromatography (TLC) check to ensure complete consumption of the highly polar starting material.

  • Separation: Inject 1 µL (split ratio 50:1) onto a non-polar capillary column (e.g., HP-5MS).

    • Validation Checkpoint: Monitor the solvent delay. The baseline must remain perfectly flat before the analyte elutes, verifying column integrity.

  • Ionization: Operate the MS in EI mode at 70 eV.

    • Validation Checkpoint: Verify the MS tune file against a PFTBA standard. The relative abundances of m/z 69, 219, and 502 must fall within standard operational parameters to ensure accurate fragmentation ratios.

References

  • CymitQuimica. "Ácido hexanoico, 2-metoxi- (CAS 66018-27-7)". CymitQuimica Catalog.
  • Denmark, S. E., & Chung, W. "Catalytic, Enantioselective Addition of Glycolate-Derived Silyl Ketene Acetals to Aldehyde". Journal of Organic Chemistry / ACS Supporting Information.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds, 8th Edition". John Wiley & Sons. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data". Springer. URL:[Link]

Sources

Foundational

Unveiling the Potential: A Technical Guide to the Biological Activity of 2-Methoxyhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive exploration of the potential biological activities of 2-M...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of 2-Methoxyhexanoic acid, a short-chain fatty acid derivative. While direct research on this specific molecule is limited, this document synthesizes the existing knowledge on related 2-methoxy fatty acids to build a scientifically grounded case for its potential as a bioactive compound. We delve into its hypothetical anticancer, antimicrobial, and anti-inflammatory properties, supported by evidence from structurally similar molecules. This guide offers detailed, step-by-step protocols for the chemical synthesis of 2-Methoxyhexanoic acid and for a suite of in-vitro assays to rigorously evaluate its biological efficacy. Furthermore, we present visual workflows and signaling pathway diagrams to elucidate the proposed mechanisms of action and experimental designs. This document serves as a foundational resource to stimulate and guide future research into the therapeutic potential of 2-Methoxyhexanoic acid.

Introduction: The Emerging Significance of α-Methoxylated Fatty Acids

Fatty acids are fundamental to cellular structure and function, serving as energy sources, signaling molecules, and building blocks for complex lipids. Chemical modifications to the fatty acid backbone can dramatically alter their physicochemical properties and biological activities. One such modification, α-methoxylation, has garnered increasing interest in the scientific community. The introduction of a methoxy group at the C-2 position of a fatty acid can impart unique characteristics, including altered hydrophobicity and steric hindrance, which in turn can influence their interaction with biological targets.

Research into a variety of α-methoxy fatty acids has revealed a spectrum of promising biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. For instance, (±)-2-methoxy-6-icosynoic acid has demonstrated cytotoxicity against human neuroblastoma and cervical cancer cell lines[1][2]. Furthermore, certain 2-methoxylated fatty acids have exhibited selective antibacterial activity, particularly against Gram-positive bacteria[3]. These findings suggest that the α-methoxy moiety may be a key pharmacophore, enhancing the therapeutic potential of fatty acids.

This guide focuses on the untapped potential of a short-chain α-methoxylated fatty acid: 2-Methoxyhexanoic acid. While experimental data on this specific compound is scarce, its structural similarity to other bioactive 2-methoxy fatty acids warrants a thorough investigation. This document will, therefore, serve as a technical roadmap for researchers, providing the necessary theoretical framework and practical methodologies to explore the biological landscape of 2-Methoxyhexanoic acid.

Postulated Biological Activities of 2-Methoxyhexanoic Acid

Based on the activities of related compounds, we can hypothesize several key biological effects for 2-Methoxyhexanoic acid.

Anticancer Potential

The cytotoxic effects of several 2-methoxy fatty acids against various cancer cell lines suggest that 2-Methoxyhexanoic acid may also possess anticancer properties. The α-methoxy group appears to be crucial for this activity, as the non-methoxylated counterparts often show significantly lower or no cytotoxicity[1][2]. The mechanism may involve the disruption of cancer cell membranes or interference with key cellular processes.

Antimicrobial Activity

A number of 2-methoxylated fatty acids have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus[3]. The proposed mechanism involves the disruption of the bacterial cell membrane's integrity, leading to cell death. It is plausible that 2-Methoxyhexanoic acid, as a short-chain fatty acid, could penetrate bacterial membranes and exert a similar antimicrobial effect.

Anti-inflammatory Effects

Short-chain fatty acids (SCFAs) are known to play a crucial role in regulating inflammation[4][5]. They can exert their effects by inhibiting histone deacetylases (HDACs) or by activating G protein-coupled receptors (GPCRs)[4][6]. The introduction of a methoxy group could modulate these interactions, potentially leading to a unique anti-inflammatory profile for 2-Methoxyhexanoic acid.

Synthesis of 2-Methoxyhexanoic Acid: A Practical Workflow

The synthesis of 2-Methoxyhexanoic acid can be achieved through a two-step process involving the α-bromination of hexanoic acid followed by a nucleophilic substitution with sodium methoxide, a variant of the Williamson ether synthesis.

Step 1: Synthesis of 2-Bromohexanoic Acid

The initial step involves the α-bromination of hexanoic acid. This can be accomplished using a standard Hell-Volhard-Zelinsky reaction or by using N-bromosuccinimide (NBS) in the presence of an acid catalyst.

Experimental Protocol: α-Bromination of Hexanoic Acid

  • To a round-bottom flask, add hexanoic acid and a catalytic amount of red phosphorus.

  • Slowly add bromine (1.1 equivalents) to the mixture at room temperature with constant stirring. The reaction is exothermic and should be cooled in an ice bath if necessary.

  • After the addition is complete, heat the reaction mixture to 80-90°C for 8-12 hours, or until the red color of bromine disappears.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with a saturated solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-bromohexanoic acid.

  • Purify the crude product by vacuum distillation[7][8][9].

Step 2: Nucleophilic Substitution with Sodium Methoxide

The second step involves the substitution of the bromine atom with a methoxy group using sodium methoxide.

Experimental Protocol: Synthesis of 2-Methoxyhexanoic Acid

  • Prepare a solution of sodium methoxide in dry methanol. This can be done by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.

  • To a separate flask, dissolve the purified 2-bromohexanoic acid in dry methanol.

  • Slowly add the 2-bromohexanoic acid solution to the sodium methoxide solution at room temperature with vigorous stirring.

  • After the addition is complete, reflux the reaction mixture for 4-6 hours.

  • Cool the reaction to room temperature and neutralize with hydrochloric acid.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Methoxyhexanoic acid.

  • Purify the final product by vacuum distillation or column chromatography.

G cluster_synthesis Synthesis of 2-Methoxyhexanoic Acid Hexanoic_Acid Hexanoic Acid Bromohexanoic_Acid 2-Bromohexanoic Acid Hexanoic_Acid->Bromohexanoic_Acid α-Bromination (Br2, P) Methoxyhexanoic_Acid 2-Methoxyhexanoic Acid Bromohexanoic_Acid->Methoxyhexanoic_Acid Nucleophilic Substitution (NaOCH3, CH3OH)

Caption: Synthetic workflow for 2-Methoxyhexanoic acid.

In-Vitro Evaluation of Biological Activity: A Methodological Guide

To investigate the hypothesized biological activities of 2-Methoxyhexanoic acid, a series of well-established in-vitro assays are recommended.

Assessment of Anticancer Activity: Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture a relevant cancer cell line (e.g., human neuroblastoma SH-SY5Y or cervical cancer HeLa cells) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of 2-Methoxyhexanoic acid in the cell culture medium. Replace the existing medium with the treatment solutions. Include a vehicle control (medium with the solvent used to dissolve the fatty acid) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

G cluster_mtt MTT Cytotoxicity Assay Workflow Seed_Cells Seed Cancer Cells in 96-well plate Treat_Cells Treat with 2-Methoxyhexanoic Acid Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data

Caption: Workflow for the MTT cytotoxicity assay.

Evaluation of Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Bacterial Culture: Grow a culture of the target bacterium (e.g., Staphylococcus aureus) in a suitable broth medium to the mid-logarithmic phase.

  • Inoculum Preparation: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Serial Dilution: Prepare two-fold serial dilutions of 2-Methoxyhexanoic acid in a 96-well microtiter plate containing broth medium[3].

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (inoculum without the test compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth[3][10].

Assessment of Anti-inflammatory Activity: Nitric Oxide Production Assay

This assay measures the production of nitric oxide (NO) by macrophages stimulated with lipopolysaccharide (LPS), a common method to screen for anti-inflammatory compounds.

Experimental Protocol: LPS-Induced Nitric Oxide Production in Macrophages

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.

  • Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of 2-Methoxyhexanoic acid for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group with no LPS stimulation.

  • Nitrite Measurement: Measure the concentration of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group[11].

Proposed Mechanisms of Action: A Look into Cellular Interactions

Cellular Uptake and Metabolism

Short-chain fatty acids can enter cells via passive diffusion or through carrier-mediated transport involving monocarboxylate transporters (MCTs) and sodium-coupled monocarboxylate transporters (SMCTs)[1][12][13]. The presence of the methoxy group may influence the affinity of 2-Methoxyhexanoic acid for these transporters.

Once inside the cell, short-chain fatty acids are typically activated to their CoA esters and can enter mitochondrial β-oxidation to produce energy[14][15][16]. However, the α-methoxy group may hinder this process. An alternative metabolic route is peroxisomal α-oxidation, a pathway that deals with fatty acids with substitutions at the β-carbon[2][17][18][19][20]. It is conceivable that 2-Methoxyhexanoic acid could be a substrate for this pathway.

G cluster_moa Proposed Cellular Fate of 2-Methoxyhexanoic Acid cluster_uptake Cellular Uptake cluster_metabolism Metabolism Extracellular Extracellular 2-Methoxyhexanoic Acid Intracellular Intracellular 2-Methoxyhexanoic Acid Extracellular->Intracellular Passive Diffusion Transporter MCT/SMCT Extracellular->Transporter Membrane Cell Membrane Activation Activation to 2-Methoxyhexanoyl-CoA Intracellular->Activation Transporter->Intracellular Peroxisome Peroxisomal α-Oxidation Activation->Peroxisome Mitochondria Mitochondrial β-Oxidation (Potentially Inhibited) Activation->Mitochondria Energy Energy Production Peroxisome->Energy

Caption: Proposed cellular uptake and metabolic pathways.

Interaction with Signaling Pathways

As a short-chain fatty acid, 2-Methoxyhexanoic acid could potentially modulate intracellular signaling pathways. Its ability to inhibit HDACs could lead to changes in gene expression, affecting processes like cell proliferation, apoptosis, and inflammation[4][6]. Furthermore, interaction with GPCRs such as GPR41 and GPR43 could trigger downstream signaling cascades, influencing a variety of cellular responses[21].

Quantitative Data Summary

While no direct quantitative data exists for 2-Methoxyhexanoic acid, the following table summarizes the reported activities of related 2-methoxy fatty acids to provide a benchmark for future studies.

CompoundBiological ActivityCell Line/OrganismIC50/MICReference
(±)-2-methoxy-6-icosynoic acidCytotoxicityHuman SH-SY5Y Neuroblastoma23 ± 1 µM[1][2]
(±)-2-methoxy-6-icosynoic acidCytotoxicityHuman HeLa Cervical Cancer26 ± 1 µM[1][2]
(Z)-2-methoxy-5-hexadecenoic acidAntibacterialStaphylococcus aureus0.35 µmol/mL[3]
(Z)-2-methoxy-6-hexadecenoic acidAntibacterialStaphylococcus aureus0.35 µmol/mL[3]

Conclusion and Future Directions

2-Methoxyhexanoic acid represents a novel and unexplored molecule with significant potential for biological activity. Drawing upon the established anticancer, antimicrobial, and anti-inflammatory properties of other α-methoxylated fatty acids, this guide provides a strong rationale and a clear experimental path for its investigation. The provided synthetic and in-vitro testing protocols offer a robust framework for researchers to begin to unravel the therapeutic potential of this compound.

Future research should focus on the stereospecific synthesis of the R- and S-enantiomers of 2-Methoxyhexanoic acid to investigate any stereospecific effects on its biological activity. In-vivo studies in animal models will be crucial to assess its efficacy, pharmacokinetics, and safety profile. Furthermore, detailed mechanistic studies are needed to identify its specific cellular targets and signaling pathways. The exploration of 2-Methoxyhexanoic acid and other short-chain 2-methoxy fatty acids could open new avenues for the development of novel therapeutics for a range of diseases.

References

  • Carballeira, N. M., et al. (2000). Facile Total Synthesis and Antimicrobial Activity of the Marine Fatty Acids (Z)-2-Methoxy-5-hexadecenoic Acid and (Z)-2-Methoxy-6-hexadecenoic Acid. Journal of Natural Products, 63(11), 1560-1562. [Link]

  • Orellano, E. A., et al. (2013). Synthesis of the novel (±)-2-methoxy-6-icosynoic acid--a fatty acid that induces death of neuroblastoma cells. Chemistry and Physics of Lipids, 172-173, 14-9. [Link]

  • Orellano, E. A., et al. (2013). Synthesis of the novel (±)-2-methoxy-6-icosynoic acid-A fatty acid that induces death of neuroblastoma cells. ResearchGate. [Link]

  • Foulon, V., et al. (1999). Alpha-oxidation of fatty acids in peroxisomes. FEBS Letters, 471(2-3), 138-142.
  • BenchChem. (2025).
  • Thangaraju, M., et al. (2009). Short-Chain Fatty Acid Transporters: Role in Colonic Homeostasis. Comprehensive Physiology, 7(3), 1055-1084. [Link]

  • DoJindo Molecular Technologies, Inc. Fatty Acid Uptake Assay Kit. [Link]

  • Houten, S. M., et al. (2016). Mitochondrial Fatty Acid β-Oxidation Disorders: From Disease to Lipidomic Studies—A Critical Review. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1861(8), 1145-1156. [Link]

  • Wanders, R. J. A. (2023). Biochemistry, Fatty Acid Oxidation. StatPearls. [Link]

  • Balaha, M. F., et al. (2014). Trans-cellular transport of short chain fatty acids in the large intestine. BMC Gastroenterology, 14(1), 1-2. [Link]

  • Ritzhaupt, A., et al. (2000). Short-chain fatty acid (SCFA) uptake into Caco-2 cells by a pH-dependent and carrier mediated transport mechanism. British Journal of Nutrition, 84(1), 69-76. [Link]

  • Assay Genie. (n.d.). Fatty Acid Uptake Assay Kit (BA0184). Assay Genie. [Link]

  • Organic Syntheses. (n.d.). 2-bromohexanoyl chloride. Organic Syntheses. [Link]

  • Adhikari, S., & Poudel, D. (2024). Fatty Acid Alpha-oxidation and its Clinical Correlation. Nepal Journal of Biotechnology, 12(1), 50-56. [Link]

  • LibreTexts Biology. (2026). 17.2: Oxidation of Fatty Acids. LibreTexts. [Link]

  • Liu, S., et al. (2023). The role of short-chain fatty acid in metabolic syndrome and its complications: focusing on immunity and inflammation. Frontiers in Immunology, 14, 1161314. [Link]

  • MetwareBio. (2023). Short-Chain Fatty Acids: Gut Health, Metabolism, and Research Applications. MetwareBio. [Link]

  • Small Molecule Pathway Database. (2013). Mitochondrial Beta-Oxidation of Short Chain Saturated Fatty Acids. SMPDB. [Link]

  • Adeva-Andany, M. M., et al. (2018). Mitochondrial β-oxidation of saturated fatty acids in humans. Mitochondrion, 41, 12-21. [Link]

  • Wikipedia. (n.d.). Beta oxidation. Wikipedia. [Link]

  • Lee, H., et al. (2018). Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications. Molecules, 23(4), 854. [Link]

  • Stilling, R. M., et al. (2023). Short chain fatty acids: the messengers from down below. Frontiers in Cellular Neuroscience, 17, 1211603. [Link]

  • Kim, H., et al. (2022). In Vitro Immune-Enhancement and Anti-Inflammatory Effects of Fatty Acids Extracted from the Halocynthia aurantium Gonad on RAW264.7 Macrophages. Marine Drugs, 20(11), 675. [Link]

  • Houten, S. M., et al. (2016). The Biochemistry and Physiology of Mitochondrial Fatty Acid β-Oxidation and Its Genetic Disorders. Annual Review of Physiology, 78, 23-44. [Link]

  • Metabolon. (2023). Short Chain Fatty Acids Metabolism. Metabolon. [Link]

  • ResearchGate. (n.d.). Significance of Short Chain Fatty Acid Transport by Members of the Monocarboxylate Transporter Family (MCT). ResearchGate. [Link]

  • Huang, C. B., et al. (2011). Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms. Journal of Medical Microbiology, 60(Pt 5), 620-629. [Link]

  • Healthline. (2021). How Short-Chain Fatty Acids Affect Health and Weight. Healthline. [Link]

  • Gogoi, J., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources, 19(2), 2536-2549. [Link]

  • Priyadarshini, M., & Aher, Y. D. (2018). Role of Short Chain Fatty Acid Receptors in Intestinal Physiology and Pathophysiology. Comprehensive Physiology, 8(3), 1091-1115. [Link]

  • Filocamo, A., et al. (2021). Fatty Acid Composition, Antioxidant, and in vitro Anti-inflammatory Activity of Five Cold-Pressed Prunus Seed Oils, and Their Anti-biofilm Effect Against Pathogenic Bacteria. Frontiers in Nutrition, 8, 775751. [Link]

  • Filocamo, A., et al. (2021). Fatty Acid Composition, Antioxidant, and in vitro Anti-inflammatory Activity of Five Cold-Pressed Prunus Seed Oils, and Their Anti-biofilm Effect Against Pathogenic Bacteria. Frontiers in Nutrition, 8, 775751. [Link]

  • Li, Z., et al. (2025). Role and Mechanism of Short-Chain Fatty Acids in Skeletal Muscle Homeostasis and Exercise Performance. Metabolites, 15(5), 589. [Link]

  • Sanatgar, S., et al. (2017). Antimicrobial activities of microbial essential fatty acid against foodborne pathogenic bacteria. Journal of Paramedical Sciences, 8(4). [Link]

  • Zhao, S., et al. (2025). Role of short-chain fatty acids in non-alcoholic fatty liver disease and potential therapeutic targets. Frontiers in Endocrinology, 16, 1370213. [Link]

  • Filocamo, A., et al. (2021). Fatty Acid Composition, Antioxidant, and in vitro Anti-inflammatory Activity of Five Cold-Pressed Prunus Seed Oils, and Their Anti-biofilm Effect Against Pathogenic Bacteria. Frontiers in Nutrition, 8, 775751. [Link]

  • ResearchGate. (n.d.). Broth Microdilution Antibacterial Assay of Peptides. ResearchGate. [Link]

  • Stilling, R. M., et al. (2023). Short chain fatty acids: the messengers from down below. Frontiers in Cellular Neuroscience, 17, 1211603. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Studying Bacterial Fatty Acid Synthesis with Nilofabicin. BenchChem.
  • ResearchGate. (2023). Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. ResearchGate. [Link]

  • MDPI. (2026). Nannochloropsis sp. Extract as a Potential Functional Ingredient for Food Applications. MDPI. [Link]

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Exploratory

2-Methoxyhexanoic Acid Derivatives and Analogs: A Technical Guide

Executive Summary & Structural Dynamics 2-Methoxyhexanoic acid (2-MHA) and its derivatives represent a highly versatile class of α-methoxylated aliphatic compounds. While structurally related to medium-chain fatty acids...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Dynamics

2-Methoxyhexanoic acid (2-MHA) and its derivatives represent a highly versatile class of α-methoxylated aliphatic compounds. While structurally related to medium-chain fatty acids like hexanoic acid and branched-chain neuromodulators like valproic acid (2-propylpentanoic acid), the introduction of an α-methoxy group fundamentally alters the molecule's physicochemical profile.

The α-methoxy substitution introduces a chiral center, enabling its use in the chromatographic resolution of chiral lipids[1]. Furthermore, the methoxy group acts as a potent hydrogen-bond acceptor while providing steric bulk comparable to an alkyl chain. This unique combination lowers the overall lipophilicity (LogP) compared to purely aliphatic analogs, altering blood-brain barrier (BBB) permeability and metabolic stability—factors critical for modern drug development and material science applications[2].

Self-Validating Synthetic Protocol: Nucleophilic Substitution

The most robust method for synthesizing 2-methoxyhexanoic acid is the nucleophilic substitution ( SN​2 ) of 2-bromohexanoic acid using sodium methoxide.

Rationale & Causality

The α-carbon of a carboxylic acid is electronically deactivated and sterically hindered, making SN​2 displacement challenging. Using exactly 3.0 equivalents of sodium methoxide is critical. The first equivalent rapidly deprotonates the carboxylic acid (pKa ~4.8) to form an unreactive carboxylate salt. The remaining equivalents are required to drive the sterically hindered substitution. Refluxing at 65°C overcomes the high activation energy barrier caused by the adjacent electron-rich carboxylate group repelling the incoming methoxide nucleophile.

Step-by-Step Methodology
  • Deprotonation: Dissolve 10.0 mmol (1.95 g) of 2-bromohexanoic acid in 15 mL of anhydrous methanol under an inert nitrogen atmosphere. Cool the flask to 0°C. Slowly add 30.0 mmol of sodium methoxide (NaOMe) as a 25% w/w solution in methanol.

  • SN​2 Substitution: Attach a reflux condenser and heat the reaction mixture to 65°C for 4 to 6 hours.

  • Reaction Quenching: Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the methanol. Dissolve the resulting crude sodium 2-methoxyhexanoate in 20 mL of distilled water.

  • Acidification & Extraction: Chill the aqueous solution to 0°C and acidify dropwise with 2M HCl until the pH reaches ~2.0. Causality: Acidification is mandatory to protonate the carboxylate back into the free acid, enabling it to partition into the organic phase. Extract the aqueous layer with ethyl acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via vacuum distillation to yield pure 2-methoxyhexanoic acid.

Quality Control & Self-Validation

To validate the reaction's completion, perform Thin Layer Chromatography (TLC) using a Hexane/EtOAc (7:3) mobile phase doped with 1% glacial acetic acid. Causality: The acetic acid suppresses the ionization of the carboxylic acid on the silica gel, preventing streaking and ensuring tight, quantifiable spots. Complete conversion is indicated by the disappearance of the 2-bromohexanoic acid spot ( Rf​≈0.45 ) and the appearance of the 2-MHA spot ( Rf​≈0.35 ). 1H NMR ( CDCl3​ ) will confirm the product via a sharp singlet at ~3.4 ppm (methoxy protons) and a triplet/doublet-of-doublets at ~3.8 ppm (α-proton).

SynthesisWorkflow Start 2-Bromohexanoic Acid (Starting Material) Step1 Deprotonation (1 eq NaOMe, 0°C) Start->Step1 Forms Carboxylate Step2 SN2 Substitution (2 eq NaOMe, 65°C Reflux) Step1->Step2 Overcomes Steric Hindrance Step3 Acidification (pH 2) & EtOAc Extraction Step2->Step3 Protonates Product Product 2-Methoxyhexanoic Acid (Target Compound) Step3->Product Yield >85%

Figure 1: Step-by-step synthetic workflow for 2-methoxyhexanoic acid via SN2 substitution.

Pharmacological & Material Applications

Neuromodulation: Histamine H3 Receptor Ligands

2-Methoxyhexanoic acid is utilized as a lipophilic, chiral building block in the synthesis of Histamine H3 receptor antagonists and inverse agonists[3]. The α-methoxy group provides a specific hydrogen-bond acceptor that interacts with the binding pocket of the H3 receptor, while the hexyl chain anchors the molecule in the hydrophobic cleft. This structural tuning enhances target affinity and modulates the release of neurotransmitters (e.g., dopamine, acetylcholine) critical for treating cognitive disorders[3].

Antiprotozoal Activity: Topoisomerase IB Inhibition

Research into marine-derived α-methoxylated fatty acids has revealed their unique capacity to inhibit Leishmania donovani DNA topoisomerase IB (LdTopIB)[4]. Unlike traditional inhibitors such as camptothecin, these methoxylated analogs operate via a distinct mechanism. The α-methoxy group alters lipid-protein interactions within the protozoal membrane or the enzyme's allosteric sites, causing DNA supercoil dysregulation and subsequent parasitic cell death[4].

Material Science: Advanced Photoresists

Beyond biology, 2-MHA derivatives are integrated into advanced photoresist formulations for semiconductor photolithography[5]. The methoxy ether linkage provides a tunable site for acid-catalyzed cleavage. Upon exposure to UV light and photoacid generators, the cleavage alters the solubility of the polymer matrix in aqueous alkaline developers, significantly enhancing the resolution of microscopic patterning[5].

PharmacologicalPathway Ligand 2-Methoxyhexanoic Acid Derivatives Target1 Histamine H3 Receptor (Antagonism) Ligand->Target1 Target Binding Target2 LdTopIB Enzyme (Inhibition) Ligand->Target2 Allosteric Modulation Effect1 Neurotransmitter Release (DA, ACh) Target1->Effect1 Effect2 DNA Supercoil Dysregulation Target2->Effect2 Outcome1 Neuromodulation Effect1->Outcome1 Outcome2 Antiprotozoal Activity Effect2->Outcome2

Figure 2: Pharmacological signaling and target pathways of 2-methoxyhexanoic acid analogs.

Quantitative Data Summary

The following table summarizes the physicochemical properties of 2-methoxyhexanoic acid compared to its structural analogs, highlighting how the α-substitution dictates its functional application.

CompoundChemical FormulaMolecular Weight ( g/mol )Estimated LogPKey Structural FeaturePrimary Application Context
Hexanoic Acid C6​H12​O2​ 116.161.92Linear aliphatic chainPrecursor, flavorings
2-Methoxyhexanoic Acid C7​H14​O3​ 146.181.65α-methoxy substitutionH3 ligands, chiral resolution
Valproic Acid C8​H16​O2​ 144.212.75α-propyl branchingAntiepileptic, HDAC inhibitor
2-Bromohexanoic Acid C6​H11​BrO2​ 195.052.10α-bromo substitutionSynthetic intermediate

References

  • Hydrogen cyanide chemistry. III.
  • Source: Marine Drugs (via ResearchGate)
  • CN105467763A - Compound for photoresist composition Source: Google Patents URL
  • MXPA06011669A - Histamine-3 receptor ligands Source: Google Patents URL
  • Source: American Oil Chemists' Society (AOCS)

Sources

Foundational

Part 1: Core Identifiers and Physicochemical Properties

An In-Depth Technical Guide to 2-Methoxyhexanoic Acid: Synthesis, Properties, and Potential Applications Introduction 2-Methoxyhexanoic acid is a derivative of the C6 straight-chain fatty acid, hexanoic acid, featuring a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-Methoxyhexanoic Acid: Synthesis, Properties, and Potential Applications

Introduction

2-Methoxyhexanoic acid is a derivative of the C6 straight-chain fatty acid, hexanoic acid, featuring a methoxy group at the alpha-position. While its close analogue, 2-methylhexanoic acid, is a well-characterized compound with established applications, 2-methoxyhexanoic acid remains a less-documented molecule. This guide aims to provide a comprehensive technical overview of 2-methoxyhexanoic acid, addressing its identifiers, physicochemical properties, potential synthetic pathways, and prospective applications, particularly within the realm of research and drug development. Due to the limited availability of direct experimental data, this guide will leverage information from structurally similar compounds and established chemical principles to present a predictive yet scientifically grounded perspective.

PropertyPredicted Value/Information
Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
IUPAC Name 2-Methoxyhexanoic acid
SMILES CCCCC(OC)C(=O)O
InChI InChI=1S/C7H14O2/c1-3-4-5-6(9-2)7(8)9/h6H,3-5H2,1-2H3,(H,8,9)

Table 1: Predicted Core Identifiers for 2-Methoxyhexanoic Acid.

The physicochemical properties of 2-methoxyhexanoic acid are anticipated to be influenced by its carboxylic acid functional group and the presence of the alpha-methoxy substituent. It is expected to be a liquid at room temperature with a boiling point likely comparable to, or slightly higher than, that of 2-methylhexanoic acid (209-210 °C) due to the polar ether linkage.[1] The presence of the methoxy group may also influence its solubility in various organic solvents.

Part 2: Potential Synthetic Routes

The synthesis of 2-methoxyhexanoic acid can be approached through several established methods for the preparation of α-alkoxy carboxylic acids. Two plausible synthetic strategies are outlined below.

Williamson Ether Synthesis Approach

A common method for forming ethers, the Williamson ether synthesis, can be adapted to synthesize α-methoxy acids. This would involve the reaction of a salt of 2-bromohexanoic acid with sodium methoxide.

Williamson_Ether_Synthesis 2-Bromohexanoic_acid 2-Bromohexanoic acid Reaction Nucleophilic Substitution 2-Bromohexanoic_acid->Reaction Sodium_methoxide Sodium methoxide Sodium_methoxide->Reaction 2-Methoxyhexanoic_acid 2-Methoxyhexanoic acid Reaction->2-Methoxyhexanoic_acid Sodium_bromide Sodium bromide Reaction->Sodium_bromide by-product

Caption: Williamson Ether Synthesis approach for 2-Methoxyhexanoic acid.

Experimental Protocol (Proposed):

  • Preparation of Sodium 2-bromohexanoate: Dissolve 2-bromohexanoic acid in a suitable solvent such as ethanol. Add one equivalent of sodium hydroxide to form the sodium salt in situ.

  • Reaction with Sodium Methoxide: In a separate flask, prepare a solution of sodium methoxide in methanol. Add the solution of sodium 2-bromohexanoate to the sodium methoxide solution.

  • Reflux: Heat the reaction mixture to reflux for several hours to drive the nucleophilic substitution to completion.

  • Work-up and Purification: After cooling, neutralize the reaction mixture with a mineral acid (e.g., HCl) to protonate the carboxylate. Extract the 2-methoxyhexanoic acid with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Alkylation of a Glycolic Acid Derivative

An alternative approach involves the alkylation of a protected glycolic acid derivative. This method offers a different strategy for constructing the carbon skeleton.

Part 3: Predicted Spectroscopic Characteristics

The structural features of 2-methoxyhexanoic acid would give rise to a distinct spectroscopic signature.

Infrared (IR) Spectroscopy

The IR spectrum of 2-methoxyhexanoic acid is expected to show characteristic absorptions for the carboxylic acid and ether functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad absorption in the range of 2500-3300 cm⁻¹.[2][3]

  • C=O Stretch (Carboxylic Acid): A strong absorption between 1710 and 1760 cm⁻¹.[2][3]

  • C-O Stretch (Ether and Carboxylic Acid): Absorptions in the region of 1050-1250 cm⁻¹.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • -COOH Proton: A singlet, typically downfield around 10-13 ppm, which is exchangeable with D₂O.[3]

    • α-Proton (-CH(OCH₃)-): A multiplet, likely a triplet or doublet of doublets, shifted downfield due to the adjacent oxygen and carbonyl group.

    • -OCH₃ Protons: A sharp singlet around 3.3-3.7 ppm.

    • Alkyl Chain Protons: A series of multiplets in the upfield region (approx. 0.8-2.0 ppm).

  • ¹³C NMR:

    • Carbonyl Carbon (-COOH): A signal in the range of 170-185 ppm.[3]

    • α-Carbon (-CH(OCH₃)-): A signal shifted downfield due to the attached oxygen.

    • Methoxy Carbon (-OCH₃): A signal around 50-60 ppm.

    • Alkyl Chain Carbons: Signals in the upfield region.

Mass Spectrometry

The mass spectrum would show the molecular ion peak (M⁺) at m/z 130.18. Common fragmentation patterns for carboxylic acids would be expected, including the loss of the carboxylic acid group.

Part 4: Potential Applications in Research and Drug Development

While specific applications for 2-methoxyhexanoic acid are not documented, the introduction of a methoxy group can significantly impact the biological and physicochemical properties of a molecule.[5][6][7]

Potential_Applications cluster_Drug_Discovery 2-Methoxyhexanoic_acid 2-Methoxyhexanoic Acid Drug_Discovery Drug Discovery & Development 2-Methoxyhexanoic_acid->Drug_Discovery Metabolic_Probe Metabolic Probe 2-Methoxyhexanoic_acid->Metabolic_Probe Material_Science Material Science 2-Methoxyhexanoic_acid->Material_Science Lipophilicity_Modulation Lipophilicity Modulation Drug_Discovery->Lipophilicity_Modulation Metabolic_Stability Metabolic Stability Enhancement Drug_Discovery->Metabolic_Stability Conformational_Constraint Conformational Constraint Drug_Discovery->Conformational_Constraint

Caption: Potential application areas for 2-Methoxyhexanoic acid.

  • Drug Discovery: The methoxy group is a common feature in many approved drugs.[5][8] Its introduction can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[7] 2-Methoxyhexanoic acid could serve as a building block for the synthesis of more complex molecules with potential therapeutic activity. The use of methoxy polyethylene glycols (mPEGs) in drug delivery to enhance bioavailability and serum half-life is a well-established strategy.[9]

  • Metabolic Probes: Isotopically labeled versions of 2-methoxyhexanoic acid could be synthesized and used as probes to study fatty acid metabolism and the effects of α-substitution on metabolic pathways.

  • Material Science: Carboxylic acids with unique functional groups can be used as capping agents for nanoparticles or as monomers for the synthesis of specialty polymers.[10]

Conclusion

2-Methoxyhexanoic acid represents an intriguing yet underexplored molecule. While direct experimental data is scarce, a comprehensive understanding of its properties and potential can be extrapolated from the principles of organic chemistry and the study of analogous compounds. This guide provides a foundational framework for researchers and scientists interested in the synthesis, characterization, and potential applications of this and other α-alkoxy carboxylic acids. Further research is warranted to fully elucidate the properties and potential of 2-methoxyhexanoic acid.

References

  • PubChem. (n.d.). 2-Methylhexanoic Acid. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl hexanoic acid. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Useful Spectroscopic Data. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • OpenStax. (2023, September 20). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chiodi, D., & Fallan, C. (2024). The role of the methoxy group in approved drugs. RSC Medicinal Chemistry. Retrieved from [Link]

  • Ishihara, Y. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. Retrieved from [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Retrieved from [Link]

  • Neomatrix. (2021, January 4). Application of Methoxy Polyethylene Glycols in Drug Discovery & Development. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The role of the methoxy group in approved drugs. Retrieved from [Link]

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Exploratory

solubility of 2-Methoxyhexanoic acid in different solvents

An In-depth Technical Guide to the Solubility of 2-Methoxyhexanoic Acid in Different Solvents For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Critical Role of Solubility In the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility of 2-Methoxyhexanoic Acid in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility

In the journey of a drug candidate from discovery to a viable therapeutic, solubility is a critical physicochemical property that dictates its biopharmaceutical behavior.[1] Poor solubility can lead to low bioavailability, hindering a drug's ability to reach its target site in sufficient concentrations.[1] Therefore, a thorough characterization of a compound's solubility in various solvents is paramount during pre-formulation studies. This guide focuses on 2-Methoxyhexanoic acid, a carboxylic acid with potential applications in various fields, and aims to provide a comprehensive framework for understanding and determining its solubility.

Physicochemical Properties of 2-Methoxyhexanoic Acid and Related Compounds

To predict the solubility of 2-Methoxyhexanoic acid, it is essential to first understand its molecular structure and the properties of similar compounds. 2-Methoxyhexanoic acid is a derivative of hexanoic acid, featuring a methoxy group at the alpha-position. This substitution can influence its polarity, hydrogen bonding capabilities, and ultimately, its solubility.

Table 1: Physicochemical Properties of Hexanoic Acid and Structurally Related Compounds

PropertyHexanoic Acid2-Methylhexanoic AcidNotes
Molecular FormulaC6H12O2[2]C7H14O2The methoxy group in 2-Methoxyhexanoic acid will alter the molecular formula and weight.
Molecular Weight116.16 g/mol 130.18 g/mol 2-Methoxyhexanoic acid will have a higher molecular weight than hexanoic acid.
Boiling Point205 °C[2]209-210 °CThe methoxy group may influence the boiling point.
Water SolubilitySparingly soluble[2]Miscible with water[3][4]The presence of the methoxy group is expected to increase water solubility due to potential hydrogen bonding.
Organic Solvent SolubilitySoluble in ethanol and ether[2]Miscible with alcohol and ether[3]Good solubility in polar organic solvents is anticipated.
pKa~4.88~4.82 (Predicted)[5]The methoxy group's inductive effect may slightly alter the acidity.[6][7]
LogP~1.9~2.3[3]The methoxy group can influence the lipophilicity of the molecule.

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[8] This principle states that substances with similar polarities are more likely to be soluble in one another.[9]

  • Polar Solvents (e.g., Water, Ethanol, Methanol): The carboxylic acid group of 2-Methoxyhexanoic acid can participate in hydrogen bonding with polar protic solvents. The ether linkage of the methoxy group can also act as a hydrogen bond acceptor. Therefore, 2-Methoxyhexanoic acid is expected to have moderate to good solubility in polar solvents. Carboxylic acids with one to four carbon atoms are typically completely miscible with water; however, solubility decreases as the carbon chain length increases.[10][11] Hexanoic acid itself is only slightly soluble in water.[10] The introduction of a polar methoxy group is likely to enhance water solubility compared to hexanoic acid.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents can engage in dipole-dipole interactions and can accept hydrogen bonds.[8] It is anticipated that 2-Methoxyhexanoic acid will exhibit good solubility in these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar hydrocarbon chain of 2-Methoxyhexanoic acid will have favorable van der Waals interactions with nonpolar solvents.[8] However, the polar carboxylic acid and methoxy groups will limit its solubility in highly nonpolar solvents.

Experimental Determination of Solubility: The Shake-Flask Method

The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method.[12][13][14] This equilibrium solubility method involves saturating a solvent with the compound of interest and then measuring the concentration of the dissolved substance.[8]

Experimental Protocol

Materials:

  • 2-Methoxyhexanoic acid

  • Selected solvents (e.g., water, pH 7.4 buffer, ethanol, methanol, acetonitrile, hexane)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.22 µm, chemically compatible with the solvents)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of 2-Methoxyhexanoic acid to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.[12]

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[8][15] The agitation ensures continuous mixing of the solid with the solvent.[15]

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, centrifuge the vials.[14]

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[14] This step is critical to prevent artificially high solubility readings.

  • Quantification: Accurately dilute the filtered saturated solution with a suitable solvent. Analyze the concentration of 2-Methoxyhexanoic acid in the diluted sample using a validated analytical method, such as HPLC.[8][13] A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.[8]

  • Data Reporting: Express the solubility in units of mg/mL or mol/L.

Causality Behind Experimental Choices
  • Excess Solid: Adding an excess of the compound ensures that the solution becomes saturated and reaches equilibrium.[12]

  • Extended Equilibration Time: A prolonged period of agitation is necessary to ensure that the dissolution process has reached a true thermodynamic equilibrium.[1]

  • Temperature Control: Solubility is a temperature-dependent property. Maintaining a constant temperature is crucial for obtaining reproducible results.[15]

  • Filtration: Filtration is essential to remove any undissolved microparticles that could lead to an overestimation of the solubility.[14]

Self-Validating System

To ensure the trustworthiness of the results, the following checks should be incorporated:

  • Visual Inspection: After the equilibration period, there should still be visible excess solid in the vials.

  • Multiple Time Points: Samples can be taken at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

  • Replicate Experiments: Performing the experiment in triplicate for each solvent provides statistical confidence in the measured solubility.[15]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 2-Methoxyhexanoic acid.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess 2-Methoxyhexanoic acid to a known volume of solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-72 hours) prep2->equil1 sep1 Centrifuge to pellet undissolved solid equil1->sep1 sep2 Filter supernatant through a 0.22 µm filter sep1->sep2 analysis1 Dilute the filtrate sep2->analysis1 analysis2 Quantify concentration using HPLC analysis1->analysis2

Caption: Workflow for determining the equilibrium solubility of 2-Methoxyhexanoic acid using the shake-flask method.

Molecular Interactions and Solubility

The is governed by a balance of intermolecular forces. The following diagram illustrates the potential interactions.

G cluster_solute 2-Methoxyhexanoic Acid cluster_solvents Solvents solute Carboxylic Acid Group (-COOH) Methoxy Group (-OCH3) Hexyl Chain (-C6H13) polar_protic Polar Protic (e.g., Water, Ethanol) solute->polar_protic Hydrogen Bonding Dipole-Dipole polar_aprotic Polar Aprotic (e.g., DMSO, Acetone) solute->polar_aprotic Dipole-Dipole nonpolar Nonpolar (e.g., Hexane) solute->nonpolar Van der Waals Forces

Caption: Intermolecular forces influencing the solubility of 2-Methoxyhexanoic acid in different solvent classes.

Conclusion

While direct experimental data on the solubility of 2-Methoxyhexanoic acid is scarce, a strong predictive understanding can be derived from the principles of chemical similarity and intermolecular forces. This guide provides researchers with a solid foundation for approaching the solubility determination of this compound. The detailed shake-flask protocol offers a reliable and widely accepted method for obtaining accurate and reproducible quantitative data.[12][16] A thorough understanding of the solubility of 2-Methoxyhexanoic acid is an indispensable step in its potential development for pharmaceutical or other applications.

References

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Foundational

An In-depth Technical Guide to the Pharmacological Landscape of Short-Chain Fatty Acid Analogs: A Focus on 2-Methoxyhexanoic Acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals Executive Summary & Core Directive This guide addresses the mechanism of action of 2-Methoxyhexanoic acid. However, a comprehensive review...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Core Directive

This guide addresses the mechanism of action of 2-Methoxyhexanoic acid. However, a comprehensive review of current scientific literature reveals a significant gap: the specific molecular and cellular mechanisms of 2-Methoxyhexanoic acid have not been extensively characterized. This document, therefore, serves a dual purpose. First, it transparently reports on the current state of knowledge. Second, it provides an in-depth analysis of structurally related fatty acid analogs for which mechanistic data are available.

For the researcher and drug development professional, understanding the activities of compounds such as 2-Methylhexanoic acid, 2-Ethylhexanoic acid, and the parent compound Hexanoic acid provides a critical framework for hypothesis generation and the design of future studies into 2-Methoxyhexanoic acid itself. This guide is structured to synthesize field-proven insights from these related molecules, offering a robust, scientifically-grounded starting point for new research avenues.

2-Methoxyhexanoic Acid: An Uncharacterized Moiety

2-Methoxyhexanoic acid is a derivative of hexanoic acid, a six-carbon saturated fatty acid. While synthetic methods for related methoxy acids exist, and its parent compounds are well-studied, dedicated research into the biological activity and mechanism of action of 2-Methoxyhexanoic acid specifically is not present in the current body of peer-reviewed literature. Its classification as a medium-chain fatty acid (MCFA) derivative suggests potential involvement in metabolic or signaling pathways common to this class of molecules, but this remains speculative without direct experimental evidence.[1]

Mechanistic Insights from Structurally Related Analogs

To build a foundational understanding, we will examine the known mechanisms of several closely related compounds. These analogs provide the most reliable currently available lens through which we can form hypotheses about the potential action of 2-Methoxyhexanoic acid.

2-Ethylhexanoic Acid (2-EHA): Immunosuppression via ROS Inhibition

2-Ethylhexanoic acid (2-EHA), a structural isomer of octanoic acid, is a toxic metabolite of the common plasticizer di(2-ethylhexyl)phthalate. Its effects on immune cells have been studied, revealing a clear mechanism of action in human polymorphonuclear leukocytes (PMNLs).

Core Mechanism: 2-EHA dose-dependently inhibits the production of Reactive Oxygen Species (ROS) in PMNLs.[2] This "respiratory burst" is a key function of neutrophils in response to pathogens. By suppressing it, 2-EHA demonstrates a tangible immunosuppressive effect in vitro.[2]

Signaling Pathway Analysis: The inhibitory effect of 2-EHA was observed in response to stimulation by formyl-methionyl-leucyl-phenylalanine (FMLP) as well as direct activators of Protein Kinase C (PKC), such as phorbol myristate acetate (PMA).[2] Crucially, 2-EHA did not affect intracellular calcium levels or directly inhibit PKC itself. This suggests that the site of action for 2-EHA is downstream of PKC activation in the signaling cascade that leads to ROS production.[2]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol FMLP_R FMLP Receptor PKC_mem PKC FMLP_R->PKC_mem Activates PKC_act Activated PKC PKC_mem->PKC_act Downstream Downstream Effectors (e.g., p47phox) PKC_act->Downstream Phosphorylates NADPH_Oxidase NADPH Oxidase Complex Assembly Downstream->NADPH_Oxidase ROS ROS Production NADPH_Oxidase->ROS EHA 2-Ethylhexanoic Acid EHA->NADPH_Oxidase Inhibits FMLP FMLP (Stimulus) FMLP->FMLP_R PMA PMA (Stimulus) PMA->PKC_mem Directly Activates

Caption: Proposed inhibitory pathway of 2-Ethylhexanoic Acid on ROS production.

Experimental Protocol: Measuring ROS Production in PMNLs

This protocol outlines a standard method for quantifying the effect of a compound like 2-EHA on ROS production.

  • Isolation of PMNLs: Isolate human PMNLs from whole blood using a standard density gradient centrifugation method (e.g., Ficoll-Paque).

  • Cell Viability: Assess cell viability using a Trypan Blue exclusion assay to ensure cell health before the experiment.

  • Pre-incubation: Incubate PMNLs with varying concentrations of the test compound (e.g., 10-2000 µM of 2-EHA) for a defined period (e.g., 30 minutes) at 37°C.[2]

  • Loading with Probe: Add a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation.

  • Stimulation: Induce respiratory burst by adding a stimulant, such as FMLP (e.g., 1 µM) or PMA (e.g., 100 nM).[2]

  • Measurement: Measure the fluorescence intensity over time using a fluorometric plate reader. An increase in fluorescence corresponds to an increase in ROS production.

  • Data Analysis: Compare the rate of fluorescence increase in compound-treated cells to vehicle-treated controls to determine the percentage of inhibition.

Hexanoic Acid: A Metabolic Modulator

The parent compound, hexanoic acid, has demonstrated beneficial effects on metabolic health in preclinical models.

Core Mechanism: In mice fed a high-fat diet (HFD), oral supplementation with hexanoic acid prevented body weight gain, fat accumulation, and suppressed elevated plasma levels of non-esterified fatty acids and hepatic triglycerides.[3]

Molecular Effects: The observed physiological changes were associated with:

  • Decreased Lipogenesis: Reduced expression of genes involved in fatty acid biosynthesis in white adipose tissue.[3]

  • Improved Glucose Homeostasis: Amelioration of HFD-induced hyperglycemia and hyperinsulinemia.[3]

  • Enhanced Insulin Sensitivity: Increased expression of genes associated with gluconeogenesis, suggesting improved insulin signaling.[3]

Quantitative Metabolic Data Summary

ParameterHigh-Fat Diet (HFD) ControlHFD + 5% Hexanoic AcidOutcome
Body Weight GainSignificantly IncreasedPrevented[3]
Fat Accumulation (WAT)Significantly IncreasedPrevented[3]
Plasma NEFAElevatedSuppressed[3]
Hepatic TriglyceridesElevatedSuppressed[3]
Glucose ToleranceImpairedImproved[3]
Insulin SensitivityImpairedImproved[3]
Decanoic Acid: Direct Neuroprotective Antioxidant Effects

Decanoic acid (10:0), another medium-chain fatty acid, has been shown to exert direct protective effects in neuronal cells, independent of the ketone body metabolism it is often associated with.[4]

Core Mechanism: Decanoic acid reduces intracellular oxidative stress levels in neuroblastoma cell lines.[4] It was shown to decrease the cellular release of hydrogen peroxide (H₂O₂) and protect cells from H₂O₂-induced cell death.[4]

Molecular Effects: The reduction in oxidative stress appears to be mediated, at least in part, by an upregulation of catalase activity, a key enzyme in the detoxification of H₂O₂.[4] This effect was observed without a corresponding change in catalase gene expression, suggesting a post-transcriptional or enzymatic activation mechanism.

G cluster_cell Neuroblastoma Cell H2O2_in Intracellular H₂O₂ Catalase Catalase (Enzyme) H2O2_in->Catalase Substrate for Cell_Death Oxidative Stress-Induced Cell Death H2O2_in->Cell_Death Induces Catalase->H2O2_in Detoxifies Decanoic Decanoic Acid Decanoic->Catalase Upregulates Activity H2O2_ex External or Metabolic H₂O₂ H2O2_ex->H2O2_in

Sources

Exploratory

A Technical Guide to Investigating 2-Methoxyhexanoic Acid as a Novel Therapeutic Agent

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract 2-Methoxyhexanoic acid (2-MHA) is a modified medium-chain fatty acid with emerging therapeutic interest. Its structural similarity to end...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyhexanoic acid (2-MHA) is a modified medium-chain fatty acid with emerging therapeutic interest. Its structural similarity to endogenous fatty acids suggests a potential to interact with a wide array of biological targets, thereby modulating cellular metabolism and signaling pathways. This guide provides a comprehensive framework for the systematic identification and validation of the therapeutic targets of 2-MHA. We will delve into the landscape of potential molecular targets, including metabolic enzymes, nuclear receptors, and epigenetic modifiers. Furthermore, this document outlines detailed experimental workflows, from initial target screening to rigorous biochemical and cellular validation, to empower researchers in their investigation of 2-MHA's mechanism of action and its potential as a novel therapeutic agent.

Introduction to 2-Methoxyhexanoic Acid (2-MHA)

2-Methoxyhexanoic acid is a derivative of hexanoic acid, a six-carbon saturated fatty acid. The introduction of a methoxy group at the alpha-carbon position can significantly alter the molecule's physicochemical properties, such as its polarity and steric hindrance, compared to its parent compound. While research on 2-MHA is in its early stages, the broader class of modified fatty acids has shown promise in various therapeutic areas. For instance, the α-methoxylated fatty acid, (±)-2-methoxy-6-icosynoic acid, has demonstrated cytotoxicity against neuroblastoma and cervical cancer cell lines, whereas its non-methoxylated counterpart was inactive[1]. This highlights the critical role of the methoxy group in conferring biological activity.

The rationale for investigating 2-MHA's therapeutic potential is rooted in the diverse roles of fatty acids and their analogs as signaling molecules and modulators of protein function.[2] They can act as ligands for receptors, substrates or inhibitors for enzymes, and precursors for bioactive lipids.[2][3] The structural resemblance of 2-MHA to natural fatty acids suggests it could function as a "fatty acid mimetic," potentially competing with or mimicking the actions of endogenous fatty acids to modulate physiological and pathological processes.[2]

The Landscape of Potential Therapeutic Targets

The therapeutic potential of fatty acid mimetics is vast, spanning nuclear receptors, enzymes, and G-protein-coupled receptors.[2] Based on the known pharmacology of similar molecules, we can hypothesize several classes of potential targets for 2-MHA.

Nuclear Receptors: Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a family of nuclear receptors (PPARα, PPARγ, and PPARδ) that act as sensors for fatty acids and their derivatives, playing crucial roles in lipid and glucose homeostasis.[4][5] Fatty acids are natural ligands for PPARs, and synthetic agonists are used to treat metabolic disorders.[4][6]

  • PPARα: Highly expressed in tissues with high fatty acid catabolism, such as the liver and heart.[7] Its activation lowers lipid levels.[4] Fibrate drugs, which are PPARα agonists, are used to treat dyslipidemia.[6]

  • PPARγ: Predominantly found in adipose tissue, it is a key regulator of adipogenesis and insulin sensitivity.[4][8] Thiazolidinediones, a class of drugs for type 2 diabetes, are PPARγ agonists.[6]

  • PPARδ: Widely expressed and involved in improving insulin sensitivity and mitochondrial function.[9]

Given that medium-chain fatty acids can act as selective PPARγ activators and pan-PPAR partial agonists, it is plausible that 2-MHA could modulate the activity of one or more PPAR isoforms.[8]

Epigenetic Modifiers: Histone Deacetylases (HDACs)

HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[10] Inhibitors of HDACs (HDACi) can induce gene expression and are used in cancer therapy.[11] Notably, short-chain fatty acids like butyrate are known inhibitors of class I and IIa HDACs.[12][13] The structural similarity of 2-MHA to these compounds suggests it may also possess HDAC inhibitory activity.

Metabolic Enzymes

As a fatty acid analog, 2-MHA could interfere with various aspects of lipid metabolism by targeting key enzymes.[2] Potential targets include:

  • Fatty Acid Synthase (FASN): A key enzyme in the de novo synthesis of fatty acids, often overexpressed in cancer cells.

  • Carnitine Palmitoyltransferase (CPT): Essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.

  • Acyl-CoA Synthetases: A family of enzymes that activate fatty acids by converting them to their acyl-CoA esters.

G-Protein Coupled Receptors (GPCRs)

Several GPCRs, such as FFAR1 (GPR40) and FFAR4 (GPR120), are activated by free fatty acids and are involved in processes like insulin secretion and inflammation.[3][9] These receptors represent another potential class of targets for 2-MHA.

Experimental Workflows for Target Identification and Validation

A systematic and multi-faceted approach is crucial for identifying and validating the molecular targets of 2-MHA.[14][15][16][17] This process typically involves a tiered strategy, moving from broad, unbiased screening to specific, hypothesis-driven validation.

Tier 1: Unbiased Target Identification

The initial step is to cast a wide net to identify potential interacting partners of 2-MHA without prior bias.

This technique is a powerful tool for identifying proteins that bind to a small molecule.[18][19]

Workflow:

  • Immobilization: 2-MHA is chemically synthesized with a linker arm that allows for its covalent attachment to a solid support, such as agarose beads, creating an affinity matrix.

  • Incubation: A cell lysate or tissue extract is passed over the 2-MHA-coupled beads. Proteins that bind to 2-MHA will be retained on the matrix.

  • Washing: The matrix is washed extensively to remove non-specifically bound proteins.

  • Elution: The specifically bound proteins are eluted from the matrix, often by using a high concentration of free 2-MHA or by changing the buffer conditions (e.g., pH or salt concentration).

  • Identification: The eluted proteins are identified using mass spectrometry.

Causality and Controls: The key to a successful AC-MS experiment is to distinguish true binders from non-specific interactors. This is achieved by running a parallel experiment with control beads that have not been coupled to 2-MHA. Proteins that are significantly enriched in the 2-MHA pull-down compared to the control are considered potential targets.

Diagram: Affinity Chromatography-Mass Spectrometry Workflow

AC_MS_Workflow cluster_prep Preparation cluster_binding Binding & Elution cluster_analysis Analysis Immobilize Immobilize 2-MHA on solid support Incubate Incubate lysate with 2-MHA beads Immobilize->Incubate Lysate Prepare cell lysate Lysate->Incubate Wash Wash to remove non-specific binders Incubate->Wash Elute Elute bound proteins Wash->Elute MS Identify proteins by Mass Spectrometry Elute->MS Analysis Data Analysis: Identify enriched proteins MS->Analysis

Caption: Workflow for identifying protein targets of 2-MHA using AC-MS.

Tier 2: Target Engagement and Biochemical Validation

Once a list of potential targets is generated, the next crucial step is to confirm direct binding and assess the functional consequences of this interaction.

CETSA is a powerful method to verify target engagement in a cellular context.[20] The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.[20]

Protocol: CETSA for a Putative Target

  • Cell Treatment: Culture cells of interest and treat them with either 2-MHA (at various concentrations) or a vehicle control (e.g., DMSO) for a defined period.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures for 3-5 minutes using a thermal cycler.

  • Lysis: Lyse the cells by repeated freeze-thaw cycles.

  • Centrifugation: Separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, denatured proteins by high-speed centrifugation.

  • Protein Quantification: Collect the supernatant and quantify the amount of the putative target protein remaining in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of 2-MHA indicates target engagement.

Causality and Controls: The vehicle-treated cells serve as the baseline for the target's intrinsic thermal stability. A dose-dependent thermal shift provides strong evidence of specific binding.

Diagram: CETSA Principle

CETSA_Principle Unbound_Native Native Protein Unbound_Heat Heat Unbound_Native->Unbound_Heat Unbound_Denatured Denatured & Precipitated Unbound_Heat->Unbound_Denatured Bound_Native Native Protein + 2-MHA Bound_Heat Heat Bound_Native->Bound_Heat Bound_Stable Stabilized & Soluble Bound_Heat->Bound_Stable

Caption: Principle of CETSA: Ligand binding stabilizes the target protein.

If a putative target is an enzyme, it is essential to determine if 2-MHA modulates its activity.[21][22][23]

Protocol: Generic Enzyme Inhibition Assay

  • Reaction Setup: In a microplate, combine the purified enzyme, its substrate, and a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of 2-MHA to the reaction wells. Include a positive control (a known inhibitor of the enzyme) and a negative control (vehicle).

  • Initiate Reaction: Start the enzymatic reaction, often by adding a cofactor or the substrate.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a set period.

  • Detection: Measure the product formation or substrate consumption using a suitable detection method (e.g., colorimetric, fluorometric, or luminescent).

  • Data Analysis: Plot the enzyme activity as a function of the 2-MHA concentration and calculate the IC50 value (the concentration of 2-MHA that inhibits 50% of the enzyme's activity).

Causality and Controls: The inclusion of positive and negative controls is critical. A dose-dependent inhibition of enzyme activity by 2-MHA provides strong evidence of a direct functional interaction.

Component Purpose Example
Enzyme The target of interestRecombinant human FASN
Substrate The molecule the enzyme acts uponAcetyl-CoA, Malonyl-CoA, NADPH
Buffer Maintains optimal pH and ionic strengthPhosphate-buffered saline (PBS)
2-MHA The potential inhibitor being tested0.1 µM to 100 µM
Vehicle Control Solvent for 2-MHA, to rule out solvent effectsDMSO
Positive Control A known inhibitor of the enzymeOrlistat (for FASN)
Detection Reagent Measures the reaction outputA reagent that produces a fluorescent signal upon NADPH consumption

Table 1: Components of a typical in vitro enzyme inhibition assay for Fatty Acid Synthase (FASN).

Tier 3: Cellular Validation

The final step is to confirm that the interaction between 2-MHA and its target leads to a measurable biological response in a relevant cellular context.

The choice of assay will depend on the function of the validated target.

  • For PPARs: A reporter gene assay can be used. Cells are transfected with a plasmid containing a PPAR-responsive element linked to a reporter gene (e.g., luciferase). An increase in reporter gene activity upon treatment with 2-MHA would indicate PPAR agonism.

  • For HDACs: A cellular HDAC activity assay can be performed using a cell-permeable fluorogenic HDAC substrate. A decrease in fluorescence would indicate HDAC inhibition. Alternatively, Western blotting for acetylated histones can be used, with an increase in acetylation indicating HDAC inhibition.

  • For Metabolic Enzymes: The cellular phenotype should reflect the enzyme's function. For example, if 2-MHA inhibits FASN, one would expect to see a decrease in cellular lipid accumulation, which can be measured using dyes like Oil Red O.

Data Interpretation and Prioritization

A robust case for a specific therapeutic target for 2-MHA requires converging evidence from multiple orthogonal assays.[24] A high-priority target would be one that:

  • Is consistently identified in unbiased screens.

  • Demonstrates direct binding and target engagement in assays like CETSA.

  • Shows functional modulation in biochemical assays at a relevant potency (e.g., low micromolar or nanomolar IC50/EC50).

  • Elicits a cellular response that is consistent with the modulation of the target's function.

Conclusion and Future Directions

This guide provides a systematic and scientifically rigorous framework for the identification and validation of the therapeutic targets of 2-Methoxyhexanoic acid. By employing a combination of unbiased screening methods and hypothesis-driven validation assays, researchers can elucidate the mechanism of action of this promising compound. Future work should focus on characterizing the on-target and potential off-target effects of 2-MHA in more complex in vivo models to further assess its therapeutic potential and safety profile. The insights gained from these studies will be invaluable for the continued development of 2-MHA and other fatty acid mimetics as novel therapeutic agents for a range of diseases.

References

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Opportunities and Challenges for Fatty Acid Mimetics in Drug Discovery. (2021, November 21). ACS Publications. Retrieved from [Link]

  • Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. (2024, December 11). Dove Press. Retrieved from [Link]

  • Creative Biolabs. Affinity Chromatography. Retrieved from [Link]

  • Da-Ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). National Center for Biotechnology Information. Retrieved from [Link]

  • Amsbio. Enzyme Activity Assays. Retrieved from [Link]

  • Are fish oil omega-3 long-chain fatty acids and their derivatives peroxisome proliferator-activated receptor agonists? (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Fatty acid-mediated signaling as a target for developing type 1 diabetes therapies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Full article: Validation guidelines for drug-target prediction methods. (2024, November 21). Taylor & Francis Online. Retrieved from [Link]

  • Simple inhibitors of histone deacetylase activity that combine features of short-chain fatty acid and hydroxamic acid inhibitors. (2008, October 4). Taylor & Francis Online. Retrieved from [Link]

  • A Liquid Chromatography-Mass Spectrometry Platform for Identifying Protein Targets of Small-Molecule Binding Relevant to Disease and Metabolism. (n.d.). eScholarship. Retrieved from [Link]

  • Wikipedia. PPAR agonist. Retrieved from [Link]

  • Molecular Target Validation in preclinical drug discovery. (2014, May 2). Assay.de. Retrieved from [Link]

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2009, June 9). PubMed. Retrieved from [Link]

  • Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. (2019, April 1). MDPI. Retrieved from [Link]

  • Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon. (2008, September 15). PubMed. Retrieved from [Link]

  • Development of fatty acid analogues with potent anabolic effects on bone in male mice. (2025, July 30). Elsevier. Retrieved from [Link]

  • Horizon Discovery. Drug Target Identification & Validation. Retrieved from [Link]

  • Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. (n.d.). SpringerLink. Retrieved from [Link]

  • Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists. (2012, May 23). PLOS ONE. Retrieved from [Link]

  • CETSA. CETSA. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Methylhexanoic acid (FDB008224). Retrieved from [Link]

  • Chemsrc. (2025, August 22). 2-Methylhexanoic acid. Retrieved from [Link]

  • Virscidian. What Is Affinity Selection-Mass Spectrometry? Retrieved from [Link]

  • BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from [Link]

  • Chemspace. (2025, December 8). Target Identification and Validation in Drug Discovery. Retrieved from [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. (2026, February 8). bioRxiv. Retrieved from [Link]

  • Biobide. What is an Inhibition Assay? Retrieved from [Link]

  • In Vitro and In Vivo Enzyme Activity Screening via RNA-Based Fluorescent Biosensors for S-Adenosyl-l-homocysteine (SAH). (2016, May 18). Journal of the American Chemical Society. Retrieved from [Link]

  • Microbial short chain fatty acids: Effective histone deacetylase inhibitors in immune regulation (Review). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • European Pharmaceutical Review. (2006, July 20). Affinity-based screening. Retrieved from [Link]

  • Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. (2020, February 6). ACS Publications. Retrieved from [Link]

  • PPARα and PPARγ as main regulators of fatty acid metabolism. (2018, October 1). Postępy Higieny i Medycyny Doświadczalnej. Retrieved from [Link]

  • Emerging targets in lipid-based therapy. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. Histone deacetylase inhibitor. Retrieved from [Link]

  • Validation guidelines for drug-target prediction methods. (2024, November 24). PubMed. Retrieved from [Link]

  • PubChem. 2-Methylhexanoic Acid. Retrieved from [Link]

  • Synthesis of the novel (±)-2-methoxy-6-icosynoic acid--a fatty acid that induces death of neuroblastoma cells. (2013, July 15). PubMed. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis, Application, and Analytical Validation of 2-Methoxyhexanoic Acid and Its Chiral Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Mechanistic Rationale & Chemical Context 2-Methoxyhexanoic acid (also known as α...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Mechanistic Rationale & Chemical Context

2-Methoxyhexanoic acid (also known as α -methoxycaproic acid) is a highly versatile building block utilized in the synthesis of active pharmaceutical ingredients (APIs), lipid metabolism models, and advanced material sciences. The incorporation of an α -methoxy group introduces unique steric hindrance and hydrogen-bond accepting properties compared to unsubstituted hexanoic acid. In drug development, this structural motif is frequently utilized to modulate lipophilicity (LogP), resist enzymatic β -oxidation, and enhance the pharmacokinetic profiles of [2].

From a synthetic perspective, accessing this molecule requires distinct strategies depending on the stereochemical requirements of the target API:

  • Racemic Alkoxylation: A highly scalable Williamson ether synthesis utilizing 2-bromohexanoic acid. The causality of the reaction design relies on strict temperature control to favor the SN​2 displacement pathway over competing E2 elimination.

  • Asymmetric Aldol Addition: For enantiopure applications, complex chiral derivatives (such as α -methoxy- β -hydroxyhexanoic esters) are synthesized via Lewis base-catalyzed enantioselective aldol additions. This method, pioneered by [1], utilizes glycolate-derived silyl ketene acetals to achieve exceptional diastereo- and enantioselectivity.

Chemical Properties & Safety Data

To ensure accurate stoichiometric calculations and safe handling, the fundamental quantitative data for 2-methoxyhexanoic acid is summarized below:

PropertyValue
Chemical Name 2-Methoxyhexanoic acid
CAS Registry Number 66018-27-7
Molecular Formula C7​H14​O3​
Molecular Weight 146.18 g/mol
Appearance Colorless to pale yellow liquid
Solubility Soluble in Methanol, Ethyl Acetate, and Dichloromethane
Storage Conditions 2–8 °C, protect from moisture and strong oxidants

Experimental Workflows & Methodologies

Protocol A: Scalable Racemic Synthesis via Direct Alkoxylation

Objective: Synthesize racemic 2-methoxyhexanoic acid from 2-bromohexanoic acid via a self-validating SN​2 mechanism.

Causality & Experimental Design: Exactly 2.2 equivalents of Sodium Methoxide (NaOMe) are utilized. The first equivalent rapidly deprotonates the carboxylic acid to form a carboxylate salt, which prevents unwanted methyl esterification. The second equivalent acts as the nucleophile for the SN​2 displacement of the α -bromide. The 0.2 equivalent excess drives the reaction to completion. Initiating the reaction at 0 °C is critical to suppress E2 elimination, which would otherwise yield the undesired byproduct 2-hexenoic acid.

Step-by-Step Procedure:

  • Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 2-bromohexanoic acid (10.0 g, 51.3 mmol) in anhydrous methanol (50 mL).

  • Nucleophilic Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add a freshly prepared solution of NaOMe in methanol (2.2 eq, 112.8 mmol) dropwise over 30 minutes.

  • Reflux & In-Process Control: Remove the ice bath and heat the mixture to reflux (~65 °C) for 12 hours. Self-Validation: Monitor progression by taking a 0.1 mL aliquot, quenching in 1M HCl, extracting with ethyl acetate, and analyzing via GC-MS. The disappearance of the starting material mass ( m/z 195/197) indicates completion.

  • Solvent Removal: Cool to room temperature and concentrate under reduced pressure to remove the bulk of the methanol. Dilute the resulting residue with distilled water (50 mL).

  • Impurity Wash: Wash the aqueous layer with diethyl ether (2 x 20 mL) to extract any neutral organic impurities. Discard the ether layer.

  • Acidification & Extraction: Carefully acidify the aqueous layer to pH 2 using 2M HCl. This protonates the carboxylate, rendering the product lipophilic. Extract the product with ethyl acetate (3 x 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude oil via fractional vacuum distillation to yield pure racemic 2-methoxyhexanoic acid.

Protocol B: Asymmetric Synthesis of Chiral Derivatives via Lewis Base Catalysis

Objective: Synthesize enantiopure (2S,3S)-3-hydroxy-2-methoxyhexanoic acid derivatives using catalytic enantioselective aldol addition [1].

Causality & Experimental Design: Silicon tetrachloride ( SiCl4​ ) acts as a weak Lewis acid. When combined with a chiral Lewis basic bisphosphoramide catalyst, it forms a highly reactive, chiral cationic silicon species. This chiral environment tightly dictates the facial attack of the glycolate-derived silyl ketene acetal onto the aldehyde, ensuring high syn-diastereoselectivity and enantioselectivity.

Step-by-Step Procedure:

  • Catalyst Assembly: In an inert atmosphere glovebox, combine the chiral bisphosphoramide catalyst (5 mol%) and the target aldehyde (e.g., butanal, 1.0 eq) in anhydrous CH2​Cl2​ .

  • Activation: Add N,N -diisopropylethylamine (DIPEA, 1.0 eq) and cool the mixture to -50 °C. Slowly introduce SiCl4​ (1.1 eq).

  • Aldol Addition: Introduce the tert-butyldimethylsilyl ketene acetal derived from an α -methoxyacetic acid ester (1.2 eq) dropwise. Maintain the reaction strictly at -50 °C for 20 hours to preserve the stereochemical integrity of the transition state.

  • Quench & Extraction: Quench the reaction with a cold, saturated aqueous solution of NaHCO3​ . Extract the aqueous layer with CH2​Cl2​ , dry over Na2​SO4​ , and concentrate.

  • Purification: Isolate the pure α -methoxy- β -hydroxy ester via silica gel column chromatography (gradient: hexane/EtOAc, 10:1 to 5:1).

Downstream Application: Amide Coupling for API Synthesis

To incorporate 2-methoxyhexanoic acid into a pharmaceutical ligand, standard peptide coupling conditions are highly effective.

  • Dissolve 2-methoxyhexanoic acid (1.0 eq) and the target primary/secondary amine (1.1 eq) in anhydrous DMF (0.2 M concentration).

  • Add Hydroxybenzotriazole (HOBt, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) at 0 °C. Rationale: HOBt prevents racemization of the α -chiral center during activation.

  • Add DIPEA (2.5 eq) and stir at room temperature for 16 hours.

  • Quench with water, extract with EtOAc, wash sequentially with 1M HCl, saturated NaHCO3​ , and brine. Dry and purify via flash chromatography.

Analytical Validation Parameters

To ensure the protocol is a self-validating system, the following analytical benchmarks must be met:

  • GC-MS (Derivatized): Prior to injection, derivatize the carboxylic acid to its methyl ester using TMS-diazomethane. The molecular ion peak will appear at m/z 160. A highly diagnostic base peak from α -cleavage will appear at m/z 101 ( [CH3​O-CH-COOCH3​]+ ).

  • NMR Spectroscopy:

    • 1 H NMR ( CDCl3​ ): The diagnostic α -proton appears as a multiplet/doublet of doublets at 3.7–3.8 ppm . The methoxy group (-OCH 3​ ) presents as a sharp, distinct singlet at 3.4 ppm .

    • 13 C NMR ( CDCl3​ ): The α -carbon resonates near 80–82 ppm (confirming the ether linkage), and the carbonyl carbon appears at ~176 ppm .

  • Chiral HPLC/SFC: For products derived from Protocol B, utilize supercritical fluid chromatography (SFC) with a chiral stationary phase (e.g., Chiralcel OD) to validate the enantiomeric excess (ee > 95%).

Process Visualizations

Workflow A 2-Bromohexanoic Acid (Starting Material) B NaOMe / MeOH (SN2 Alkoxylation) A->B C 2-Methoxyhexanoic Acid (Intermediate) B->C D Amine + EDC/HOBt (Amide Coupling) C->D E Target API / Ligand (e.g., H3 Receptor Ligand) D->E

Caption: Workflow for the synthesis and downstream application of 2-methoxyhexanoic acid.

Pathway A Aldehyde (e.g., Butanal) C SiCl4 + Chiral Lewis Base (Bisphosphoramide) A->C B Glycolate Silyl Ketene Acetal (Nucleophile) B->C D Enantioselective Aldol Addition C->D E Chiral alpha-Methoxy- beta-Hydroxy Ester D->E F Deoxygenation / Hydrolysis E->F G (S)-2-Methoxyhexanoic Acid Derivatives F->G

Caption: Asymmetric synthesis of 2-methoxyhexanoic acid derivatives via Lewis base catalysis.

References

  • Denmark, S. E., & Chung, W.-J. (2008). Lewis Base Activation of Lewis Acids: Catalytic, Enantioselective Addition of Glycolate-Derived Silyl Ketene Acetals to Aldehydes. The Journal of Organic Chemistry, 73(12), 4582-4595.[Link]

  • Schering Corporation (2006).Ligandos del receptor de histamina-3 (Patent No. MXPA06011669A).
Application

Application Note: Advanced HPLC Analytical Strategies for 2-Methoxyhexanoic Acid

Introduction & Analytical Challenges The accurate quantification of aliphatic carboxylic acids is a notorious challenge in pharmaceutical and metabolomic analytical chemistry. 2-Methoxyhexanoic acid (CAS: 4536-23-6) exem...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

The accurate quantification of aliphatic carboxylic acids is a notorious challenge in pharmaceutical and metabolomic analytical chemistry. 2-Methoxyhexanoic acid (CAS: 4536-23-6) exemplifies this difficulty. Structurally, it is a short-chain aliphatic acid with an alpha-methoxy substitution. Because it lacks a conjugated π -electron system, the molecule possesses no strong chromophore or fluorophore .

Direct High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is severely limited for this compound. Detection would require monitoring at low wavelengths (205–210 nm), which inherently suffers from poor sensitivity, severe baseline drift, and massive interference from standard organic mobile phase modifiers . To achieve robust, reproducible quantification suitable for drug development or rigorous scientific research, the analytical workflow must either chemically modify the analyte to introduce a chromophore or utilize a universal, mass-based detection mechanism .

Scientific Rationale & Method Selection

As a Senior Application Scientist, selecting the correct analytical pathway requires understanding the causality behind the detector's interaction with the analyte. We present two validated strategies:

Strategy A: Pre-Column Derivatization (HPLC-UV)

Mechanism: To bypass the optical limitations of 2-methoxyhexanoic acid, we utilize a carbodiimide-mediated amidation reaction. By introducing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a catalyst, the carboxylic acid is activated into an O-acylisourea intermediate. This intermediate rapidly reacts with 2-Nitrophenylhydrazine (2-NPH) to form a highly stable hydrazide derivative . Causality: This specific tag shifts the absorption maximum of the analyte from <210 nm to approximately 400 nm in the visible spectrum. At 400 nm, organic solvents (like methanol and acetonitrile) are completely transparent, resulting in a flat baseline, exceptional signal-to-noise ratios, and high sensitivity .

Strategy B: Charged Aerosol Detection (HPLC-CAD)

Mechanism: For laboratories looking to avoid the time and artifacts associated with derivatization, CAD offers a direct approach. CAD measures the charge transferred to residual analyte particles after the mobile phase is nebulized and evaporated . Causality: Because 2-methoxyhexanoic acid is less volatile than standard volatile mobile phases (e.g., water/acetonitrile with formic acid), it remains as a solid particle post-evaporation. The particles collide with positively charged nitrogen gas, and the resulting aggregate charge is measured by an electrometer. The signal is proportional to the mass of the analyte, entirely independent of its optical properties .

Decision Start 2-Methoxyhexanoic Acid (Aliphatic, No Chromophore) Split Select Detection Strategy Start->Split Opt1 Optical Detection (UV/Vis or FLD) Split->Opt1 Standard Lab Setup Opt2 Aerosol Detection (CAD) Split->Opt2 Advanced Detectors Act1 Pre-Column Derivatization (e.g., 2-NPH) Opt1->Act1 Act2 Direct Injection (Volatile Buffers Only) Opt2->Act2

Decision matrix for selecting the appropriate HPLC detection strategy for aliphatic carboxylic acids.

Experimental Protocols

Protocol 1: HPLC-UV via 2-NPH Pre-Column Derivatization

This protocol is a self-validating system. It requires a mandatory blank injection to map reagent side-products (e.g., EDC-urea byproducts) that could co-elute with the target peak.

Step 1: Reagent Preparation

  • Prepare a 0.02 M 2-NPH solution by dissolving 2-nitrophenylhydrazine hydrochloride in 0.25 M methanolic hydrochloric acid.

  • Prepare a 0.25 M EDC solution by dissolving EDC hydrochloride in methanol.

  • Prepare a 3% (v/v) Pyridine solution in methanol (acts as the reaction buffer).

Step 2: Derivatization Reaction

  • Transfer 100 µL of the 2-methoxyhexanoic acid sample (extracted in methanol) into a 2 mL amber glass HPLC vial.

  • Add 100 µL of the 2-NPH solution, followed by 100 µL of the pyridine solution, and finally 100 µL of the EDC solution.

  • Remove the vial and quench the reaction by cooling to room temperature and adding 100 µL of a 10% aqueous formic acid solution.

Workflow A Sample Prep 2-Methoxyhexanoic Acid B Derivatization 2-NPH + EDC Catalyst A->B C Incubation 60°C, 30 min B->C D HPLC-UV Analysis Detection at 400 nm C->D

Workflow for pre-column derivatization of 2-Methoxyhexanoic acid for HPLC-UV analysis.

Step 3: HPLC-UV Conditions

  • Column: Reversed-phase C18 (e.g., 150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Absorbance at 400 nm .

  • System Suitability: The blank injection must show baseline resolution ( Rs​>2.0 ) between the unreacted 2-NPH peak, the EDC byproduct peak, and the retention window for the 2-methoxyhexanoic acid-hydrazide derivative.

Protocol 2: Direct Analysis via HPLC-CAD

This protocol relies heavily on mobile phase purity. Non-volatile salts (e.g., phosphates) will cause catastrophic baseline noise in CAD.

Step 1: Sample Preparation

  • Dissolve/dilute 2-methoxyhexanoic acid directly in Mobile Phase A (see below) to a target concentration of 10–500 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

Step 2: HPLC-CAD Conditions

  • Column: Reversed-phase C18 (e.g., 100 mm × 2.1 mm, 1.7 µm for UHPLC).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (Strictly volatile).

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 10% B to 60% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • CAD Evaporation Temperature: 35°C . (Crucial Causality: 2-methoxyhexanoic acid is semi-volatile. Setting the evaporation temperature too high (e.g., 50°C) will cause the analyte to evaporate alongside the mobile phase, resulting in signal loss. 35°C provides the optimal compromise between mobile phase evaporation and analyte retention .)

  • Data Processing: CAD response is inherently non-linear. Calibration curves must be generated using a log-log transformation (Log Area vs. Log Concentration) or a quadratic fit.

Quantitative Data & Method Comparison

The following table summarizes the comparative performance metrics of the two methodologies, allowing researchers to select the appropriate workflow based on their laboratory's infrastructure and sensitivity requirements.

Analytical ParameterHPLC-UV (2-NPH Derivatization)HPLC-CAD (Direct Injection)
Detection Mechanism Absorbance (Chromophore tag at 400 nm)Aerosol Charge Transfer (Mass-based)
Sensitivity (LOD) High (~10–50 ng/mL)Moderate (~100–500 ng/mL)
Linearity Excellent ( R2>0.999 , Linear fit)Acceptable ( R2>0.995 , Log-Log fit)
Sample Prep Time ~45–60 minutes (Incubation required)< 5 minutes (Direct dilution)
Mobile Phase Limits Compatible with non-volatile buffersStrictly volatile buffers only (e.g., Formate)
Primary Artifacts Reagent side-products (EDC/2-NPH peaks)Baseline noise from mobile phase impurities
Throughput Low to MediumHigh

References

  • Brombacher, S., et al. "On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine." Journal of Chromatography A, 2001. URL:[Link]

  • Kovac, A., et al. "Derivatization of carboxylic groups prior to their LC analysis - A review." Analytica Chimica Acta, 2024. URL:[Link]

  • Schönherr, C., et al. "Analysis of volatile bases by high performance liquid chromatography with aerosol-based detection." Journal of Chromatography A, 2015. URL:[Link]

  • Mayan Shimi. "2-Methoxyhexanoic acid (CAS 4536-23-6) Chemical Properties and HPLC Standards." Mayan Shimi Catalog. URL:[Link]

Method

Application Note: GC-MS Analysis of 2-Methoxyhexanoic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix/Application: Lipidomics, Microbial Profiling, and Pharmaceutical Intermediates Introduction & Analytical Challenges2-Methoxyhex...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix/Application: Lipidomics, Microbial Profiling, and Pharmaceutical Intermediates

Introduction & Analytical Challenges2-Methoxyhexanoic acid (CAS: 66018-27-7)[1] is a short-chain alpha-methoxy fatty acid. Analyzing free carboxylic acids via Gas Chromatography-Mass Spectrometry (GC-MS) presents inherent thermodynamic and kinetic challenges. The polar carboxyl group (-COOH) readily forms intermolecular hydrogen bonds, leading to severe peak tailing, irreversible adsorption in the GC inlet, and poor volatilization.

To achieve high-fidelity chromatographic resolution and reproducible quantitation, chemical derivatization is mandatory . By masking the polar hydroxyl moiety of the carboxyl group, we reduce the boiling point and improve the thermal stability of the analyte. This application note details two self-validating derivatization protocols—Methylation and Silylation—and provides a mechanistic breakdown of their electron ionization (EI) mass spectral fragmentation pathways.

Mechanistic Insights: Derivatization Strategies

Methylation (FAME Synthesis)

Converting 2-methoxyhexanoic acid to its Fatty Acid Methyl Ester (FAME) is the gold standard for lipid analysis. We utilize Boron Trifluoride in Methanol (BF₃/MeOH) as a Lewis acid catalyst.

  • Causality: BF₃ activates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, which is then attacked by methanol.

  • Advantage: FAMEs are highly stable, allowing for batch processing and long-term autosampler stability. Furthermore, the EI-MS fragmentation of 2-methoxy FAMEs yields 1[1].

Silylation (TMS Ester Synthesis)

Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) replaces the acidic proton with a trimethylsilyl (TMS) group.

  • Causality: TMCS acts as a catalyst, increasing the silylating power of BSTFA. The reaction is driven forward by the formation of volatile byproducts (trifluoroacetamide).

  • Advantage: Extremely rapid and requires less aggressive heating than methylation. However, TMS esters are highly moisture-sensitive and must be analyzed promptly to avoid hydrolysis.

Experimental Workflows & Protocols

(Trustworthiness Check: These protocols are designed as self-validating systems. The inclusion of a solvent blank and an internal standard, such as nonadecanoic acid or a deuterated surrogate, is strictly required in every batch to validate derivatization efficiency and rule out artifact formation.)

Protocol A: BF₃/MeOH Methylation (Recommended)
  • Aliquot: Transfer 100 µL of the 2-methoxyhexanoic acid sample extract (in hexane or chloroform) into a 2 mL glass reaction vial with a PTFE-lined screw cap.

  • Evaporation: Gently evaporate the solvent to dryness under a stream of high-purity nitrogen.

  • Reagent Addition: Add 1.0 mL of 14% BF₃/MeOH reagent.

  • Incubation: Seal the vial tightly and heat in a dry block at 60°C for 30 minutes. (Causality: 60°C provides optimal kinetic energy for the esterification without causing thermal degradation or volatilization loss of short-chain lipids).

  • Quenching & Extraction: Cool to room temperature. Add 1.0 mL of LC-MS grade water to quench the reaction, followed by 1.0 mL of hexane.

  • Phase Separation: Vortex for 30 seconds and centrifuge at 2000 x g for 5 minutes.

  • Recovery: Carefully transfer the upper (organic) hexane layer containing the 2-methoxy FAME into a GC autosampler vial containing a glass insert.

Protocol B: BSTFA/TMCS Silylation
  • Drying: Evaporate the sample extract to absolute dryness under nitrogen. (Causality: Even trace moisture will rapidly hydrolyze the BSTFA reagent and the resulting TMS ester, ruining quantitation).

  • Reagent Addition: Add 50 µL of BSTFA (containing 1% TMCS) and 50 µL of anhydrous pyridine. (Causality: Pyridine acts as an acid scavenger and a nucleophilic catalyst, accelerating the silylation of sterically hindered sites).

  • Incubation: Heat at 60°C for 30 minutes.

  • Preparation for Injection: Cool to room temperature. The sample can be injected directly into the GC-MS without further extraction.

GC-MS Instrumental Parameters

  • Column: HP-5MS or DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium (Ultra-High Purity, 99.999%), constant flow at 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (10:1 ratio), 1 µL injection volume.

  • Oven Program: Initial 60°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).

  • Transfer Line: 280°C.

  • Ion Source (EI): 230°C, Electron energy: 70 eV.

  • Mass Range: m/z 40–400.

Mass Spectral Interpretation & Data Presentation

The electron ionization (EI) mass spectra of 2-methoxy fatty acid derivatives are highly distinct from their non-hydroxy or 2-hydroxy counterparts.

For the FAME derivative (2-methoxyhexanoic acid methyl ester, MW 160.21), the molecular ion is typically weak. However, two critical diagnostic ions validate the structure:

  • m/z 101 [M - 59]⁺: Corresponds to the loss of the carbomethoxy group (-COOCH₃). The intense [M - 59] peak is a primary diagnostic marker that clearly 1[1].

  • m/z 104: This is the base peak for 2-methoxy FAMEs. It is formed via a 2,3-cleavage of the alkyl chain. In standard 2-hydroxy FAMEs, this cleavage yields an m/z 90 ion; the presence of the alpha-methoxy group shifts this characteristic fragment exactly 14 amu higher to 2[2].

Quantitative Data Summary
DerivativeMolecular Weight ( g/mol )Molecular Ion [M]⁺Base PeakDiagnostic Fragments (m/z)Structural Significance
FAME 160.21160 (Weak)104101[M - COOCH₃]⁺ (Loss of ester)[1]
FAME 160.21-1041042,3-cleavage (Shifted from m/z 90)[2]
TMS Ester 218.37218 (Weak)73203[M - CH₃]⁺ (Loss of methyl from TMS)
TMS Ester 218.37-73101[M - COOTMS]⁺ (Alpha cleavage)

Workflow Visualization

G Start 2-Methoxyhexanoic Acid (Sample Extract) Decision Select Derivatization Strategy Start->Decision Meth Methylation (BF3/MeOH, 60°C) Decision->Meth High Stability Preferred Sil Silylation (BSTFA/TMCS, 60°C) Decision->Sil Rapid Prep Moisture-Free FAME 2-Methoxy FAME (MW: 160) Meth->FAME Quench & Extract TMS TMS Ester (MW: 218) Sil->TMS Direct Injection GCMS GC-MS Analysis (EI Mode, 70 eV) FAME->GCMS TMS->GCMS DataFAME Diagnostic Ions: m/z 104 (Base), 101 [M-59] GCMS->DataFAME DataTMS Diagnostic Ions: m/z 73 (Base), 203 [M-15] GCMS->DataTMS

Decision matrix and GC-MS analytical workflow for 2-Methoxyhexanoic acid derivatization.

References

  • Title: Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Iso-branched 2- and 3-hydroxy fatty acids as characteristic lipid constituents of some gliding bacteria Source: ASM Journals URL: [Link]

Sources

Application

Application Note: 2-Methoxyhexanoic Acid as a Novel Metabolic Tracer for Fatty Acid Uptake and Metabolism

Authored by: Your Senior Application Scientist Introduction: The Need for Novel Fatty Acid Tracers The study of fatty acid metabolism is critical to understanding a host of physiological and pathological states, includin...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Your Senior Application Scientist

Introduction: The Need for Novel Fatty Acid Tracers

The study of fatty acid metabolism is critical to understanding a host of physiological and pathological states, including metabolic syndrome, diabetes, cardiovascular disease, and cancer. Fatty acids are not only essential energy sources but also act as signaling molecules and precursors for complex lipids.[1][2] To unravel the complexities of fatty acid flux, researchers rely on isotopically labeled tracers that can be followed through various metabolic pathways.[3][4] While deuterated or ¹³C-labeled fatty acids are the gold standard, they can be costly, and the analysis of their metabolic fate can be complex due to isotopic scrambling.

This application note introduces 2-Methoxyhexanoic acid as a potential novel metabolic tracer. The presence of a methoxy group at the α-carbon offers a unique and stable mass signature, which can be readily tracked using mass spectrometry. This modification is hypothesized to allow the fatty acid to be taken up by cells and enter the initial stages of metabolism, such as activation to its Coenzyme A (CoA) derivative, before its unique structure potentially halts or alters downstream processing. This provides a valuable tool for dissecting specific steps in fatty acid transport and activation.

This guide provides a comprehensive overview of the principles and detailed protocols for utilizing 2-Methoxyhexanoic acid to trace fatty acid uptake and initial metabolism in cultured cells.

Scientific Principles: Tracing with a Modified Fatty Acid

The core principle behind using 2-Methoxyhexanoic acid as a tracer lies in its structural similarity to endogenous short- to medium-chain fatty acids, coupled with a key modification—the α-methoxy group.

  • Cellular Uptake and Activation: Like other fatty acids, 2-Methoxyhexanoic acid is expected to be transported across the plasma membrane via fatty acid transport proteins. Once inside the cell, it is anticipated to be a substrate for acyl-CoA synthetases, which activate fatty acids by attaching them to Coenzyme A. This initial activation step is a critical and often rate-limiting step in fatty acid metabolism.

  • Metabolic Fate and the Role of the Methoxy Group: The α-methoxy group is a significant structural alteration. While the activated 2-methoxyhexanoyl-CoA may be a substrate for some enzymatic reactions, it is likely to be a poor substrate for the enzymes of β-oxidation. This metabolic "stalling" can be advantageous, as it may lead to an accumulation of the tracer in its activated form, providing a clear and amplified signal for uptake and activation, without the complexity of tracking it through numerous downstream pathways.

  • Detection by Mass Spectrometry: The methoxy group provides a distinct mass shift that makes 2-Methoxyhexanoic acid and its metabolites easily distinguishable from endogenous fatty acids. This allows for sensitive and specific detection using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow

The overall workflow for using 2-Methoxyhexanoic acid as a metabolic tracer is a multi-step process that requires careful planning and execution. The key stages are outlined below.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_tracer Prepare 2-Methoxyhexanoic Acid:BSA Complex prep_cells Culture Cells to Desired Confluency treatment Incubate Cells with Tracer prep_cells->treatment harvest Stop Uptake & Harvest Cells treatment->harvest Time-course extraction Lipid Extraction harvest->extraction derivatization Derivatization (for GC-MS) extraction->derivatization ms_analysis LC-MS/MS or GC-MS Analysis derivatization->ms_analysis data_proc Data Processing & Interpretation ms_analysis->data_proc

Caption: Overall workflow for 2-Methoxyhexanoic acid tracer experiments.

Detailed Protocols

Protocol 1: Preparation of 2-Methoxyhexanoic Acid-BSA Complex

Fatty acids are typically delivered to cells complexed with bovine serum albumin (BSA) to mimic their physiological transport in the bloodstream and to improve their solubility in culture media.[5]

Materials:

  • 2-Methoxyhexanoic acid

  • Ethanol, 200 proof

  • Fatty acid-free BSA

  • Phosphate-buffered saline (PBS)

  • Serum-free cell culture medium

Procedure:

  • Prepare a concentrated stock solution of 2-Methoxyhexanoic acid (e.g., 100 mM) in ethanol.

  • Prepare a 10% (w/v) fatty acid-free BSA solution in PBS. Warm to 37°C to dissolve.

  • While gently vortexing the BSA solution, slowly add the 2-Methoxyhexanoic acid stock solution to achieve the desired molar ratio (typically 3:1 to 6:1 fatty acid to BSA).

  • Incubate the solution at 37°C for 30-60 minutes to allow for complete binding.

  • Sterile filter the complex through a 0.22 µm filter.

  • The final working concentration of the tracer in the cell culture medium should be determined empirically but typically ranges from 10 to 100 µM.

Protocol 2: Cell Culture and Tracer Labeling

This protocol provides a general guideline for labeling adherent cells.[6][7]

Materials:

  • Adherent cells of interest (e.g., hepatocytes, adipocytes)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • 2-Methoxyhexanoic acid-BSA complex (from Protocol 1)

  • Ice-cold PBS

Procedure:

  • Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) and grow them to the desired confluency (typically 70-90%).

  • Aspirate the complete culture medium and wash the cells once with warm PBS.

  • Add serum-free medium containing the 2-Methoxyhexanoic acid-BSA complex to the cells.

  • Incubate the cells at 37°C for the desired time points (e.g., 0, 5, 15, 30, 60 minutes) to measure uptake kinetics.

  • To stop the uptake reaction, aspirate the treatment medium and immediately wash the cells three times with ice-cold PBS. This rapid temperature drop and washing will halt metabolic processes and remove any unbound tracer.

Protocol 3: Lipid Extraction and Sample Preparation

A modified Bligh-Dyer or Folch extraction is commonly used to efficiently extract total lipids from the cell lysate.[5][6]

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or 0.88% KCl)

  • Glass tubes with Teflon-lined caps

Procedure:

  • After the final PBS wash, add a 2:1 (v/v) mixture of chloroform:methanol directly to the culture wells to lyse the cells and solubilize lipids. For a 6-well plate, 1 mL is typically sufficient.

  • Scrape the cells and collect the lysate into a glass tube.

  • Add 0.25 volumes of 0.9% NaCl solution to the lysate.

  • Vortex the mixture thoroughly for 1 minute to ensure proper mixing and facilitate phase separation.

  • Centrifuge at 2000 x g for 10 minutes to separate the aqueous (upper) and organic (lower) phases.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Store the dried lipid extract at -80°C until analysis.

Analytical Methodologies: GC-MS and LC-MS/MS

The choice of analytical platform depends on the specific research question. GC-MS is excellent for quantifying the total amount of the tracer taken up, while LC-MS/MS is superior for identifying and quantifying downstream metabolites, particularly CoA derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the carboxylic acid group of 2-Methoxyhexanoic acid must be derivatized to increase its volatility.[8][9] A common method is to convert it to its methyl ester or a silyl ester.

Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Re-dissolve the dried lipid extract in 1 mL of toluene.

  • Add 2 mL of 1% sulfuric acid in methanol.

  • Cap the tubes tightly and incubate at 50°C for 2 hours.[5]

  • After cooling, add 1 mL of hexane and 1 mL of water, vortex, and centrifuge to separate the phases.

  • The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

GC-MS Parameter Suggested Setting
Column DB-5ms or similar non-polar column
Injection Mode Splitless
Inlet Temperature 250°C
Oven Program Start at 100°C, ramp to 280°C at 10°C/min
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole or TOF
Scan Mode Selected Ion Monitoring (SIM) for target ions
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for analyzing the activated form of the tracer, 2-methoxyhexanoyl-CoA, as it does not require derivatization and is well-suited for polar molecules.

LC-MS/MS Parameter Suggested Setting
Column C18 Reverse Phase (e.g., 1.7 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized for separation of acyl-CoAs
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Mass Analyzer Triple Quadrupole or Orbitrap
Scan Mode Multiple Reaction Monitoring (MRM)

Hypothesized Metabolic Fate and Data Interpretation

The primary expected metabolites of 2-Methoxyhexanoic acid are its CoA thioester and its potential (though likely limited) incorporation into complex lipids. The α-methoxy group is predicted to inhibit β-oxidation.

G cluster_cell Cellular Compartments cluster_cytosol cluster_mito Extracellular Extracellular Space (2-Methoxyhexanoic Acid) Tracer_Cytosol 2-Methoxyhexanoic Acid Extracellular->Tracer_Cytosol Uptake via Transporters Cytosol Cytosol Mitochondria Mitochondria Acyl_CoA 2-Methoxyhexanoyl-CoA Tracer_Cytosol->Acyl_CoA Activation by Acyl-CoA Synthetase Complex_Lipids Incorporation into Complex Lipids (e.g., Triglycerides) Acyl_CoA->Complex_Lipids Acyltransferase Activity Beta_Ox β-Oxidation Blocked Acyl_CoA->Beta_Ox Transport into Mitochondria

Sources

Method

synthesis of 2-Methoxyhexanoic acid for research purposes

Application Note: Synthesis, Optimization, and Validation of 2-Methoxyhexanoic Acid Introduction & Strategic Overview Alpha-methoxylated fatty acids are critical intermediates and target compounds in lipidomics, membrane...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis, Optimization, and Validation of 2-Methoxyhexanoic Acid

Introduction & Strategic Overview

Alpha-methoxylated fatty acids are critical intermediates and target compounds in lipidomics, membrane biophysics, and medicinal chemistry. Notably, marine-derived α -methoxylated fatty acid analogs have demonstrated unique biophysical properties and the ability to inhibit Topoisomerase IB in Leishmania donovani, presenting a novel mechanism distinct from traditional inhibitors like camptothecin [1].

The synthesis of 2-Methoxyhexanoic acid (an α -methoxy carboxylic acid) requires precise control over reaction conditions to prevent elimination byproducts and ensure high yields. This guide provides a comprehensive, field-proven methodology for synthesizing 2-methoxyhexanoic acid, detailing the causality behind reagent selection, thermodynamic control, and analytical validation to ensure a self-validating experimental system.

Mechanistic Pathways & Route Selection

The synthesis of α -methoxy carboxylic acids generally proceeds via two primary pathways, dictated by the starting material:

  • Route A (Nucleophilic Substitution): Direct methoxylation of 2-bromohexanoic acid using sodium methoxide.

  • Route B (Williamson-Type Etherification): O-alkylation of 2-hydroxyhexanoic acid followed by saponification.

RouteSelection Start Target Compound: 2-Methoxyhexanoic Acid Q1 Starting Material Availability? Start->Q1 R1 2-Bromohexanoic Acid Q1->R1 Halogenated Precursor R2 2-Hydroxyhexanoic Acid Q1->R2 Hydroxylated Precursor M1 Route A: S_N2 Displacement (NaOMe / MeOH) R1->M1 M2 Route B: Williamson Etherification (NaH / MeI → Saponification) R2->M2

Caption: Decision matrix for selecting the synthetic route of 2-Methoxyhexanoic acid based on precursors.

Quantitative Comparison of Synthetic Routes

To aid in experimental design, the following table summarizes the quantitative and operational metrics of both pathways.

MetricRoute A: SN​2 DisplacementRoute B: Williamson Etherification
Typical Yield 65% – 80%75% – 85% (Over 2 steps)
Reaction Time 16 – 24 hours10 – 12 hours (Total)
Atom Economy High (Single step)Lower (Requires protection/deprotection)
Primary Risk Competitive E2 eliminationPyrophoric reagents (NaH), Toxicity (MeI)
Scalability Excellent (>100g scale)Moderate (Exothermic gas evolution)

Protocol A: Direct Methoxylation via SN​2 Displacement

The Causality of the Chemistry: Reacting an α -bromo acid with a nucleophile is notoriously sluggish compared to standard alkyl halides. The initial equivalent of Sodium Methoxide (NaOMe) deprotonates the carboxylic acid. The resulting carboxylate anion is strongly electron-donating, which severely reduces the electrophilicity of the adjacent α -carbon [2]. To overcome this electrostatic repulsion and drive the SN​2 substitution, a large excess of the methoxide nucleophile (3 to 4 equivalents) and sustained thermal activation (reflux) are strictly required.

WorkflowA Step1 Dissolve NaOMe in Anhydrous MeOH Step2 Add 2-Bromohexanoic Acid (0°C) Step1->Step2 Step3 Reflux (65°C) for 16-24h Step2->Step3 Step4 Quench & Evaporate MeOH Step3->Step4 Step5 Aqueous Acidification (pH 2) Step4->Step5 Step6 Extract (EtOAc) & Purify Step5->Step6

Caption: Step-by-step experimental workflow for the S_N2 displacement route (Route A).

Step-by-Step Methodology
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert argon atmosphere.

  • Base Addition: Add 60 mL of a 25 wt% solution of Sodium Methoxide in Methanol ( ≈260 mmol, 3.4 eq). Cool the flask to 0°C using an ice bath.

  • Substrate Addition: Dissolve 15.0 g (76.9 mmol, 1.0 eq) of 2-bromohexanoic acid in 20 mL of anhydrous methanol. Add this solution dropwise to the stirring NaOMe solution over 15 minutes to control the exothermic acid-base neutralization.

  • Thermal Activation: Remove the ice bath and heat the reaction mixture to reflux (65°C) for 18 hours. Note: The solution will become cloudy as Sodium Bromide (NaBr) precipitates, serving as a visual indicator of reaction progress.

  • Solvent Removal: Cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.

  • Workup & Washing: Dissolve the resulting semi-solid residue in 100 mL of distilled water. Wash the aqueous layer with Diethyl Ether ( 2×50 mL) to extract any non-acidic organic impurities. Discard the ether layer.

  • Acidification: Cool the aqueous layer to 0°C. Carefully acidify to pH 1-2 using 6M HCl. The target compound will oil out of the aqueous phase.

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate ( 3×60 mL).

  • Drying & Isolation: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield crude 2-methoxyhexanoic acid. Purify via vacuum distillation if high-purity material is required.

Protocol B: Williamson Etherification of α -Hydroxy Acids

The Causality of the Chemistry: When starting from 2-hydroxyhexanoic acid [3], direct mono-methylation of the hydroxyl group is nearly impossible without concurrently methylating the carboxylic acid. Therefore, the protocol intentionally drives the reaction to the fully methylated intermediate (methyl 2-methoxyhexanoate) using a strong base (NaH) and an aggressive alkylating agent (Methyl Iodide). A subsequent saponification step is required to selectively cleave the ester and retrieve the free carboxylic acid.

Step-by-Step Methodology
  • Deprotonation: In a dry flask under argon, suspend Sodium Hydride (60% dispersion in mineral oil, 3.0 eq, 60 mmol, 2.4 g) in 40 mL of anhydrous DMF at 0°C.

  • Substrate Addition: Slowly add a solution of 2-hydroxyhexanoic acid (1.0 eq, 20 mmol, 2.64 g) in 10 mL DMF. Caution: Vigorous H2​ gas evolution will occur. Stir for 45 minutes at room temperature until gas evolution ceases.

  • Alkylation: Cool back to 0°C. Add Methyl Iodide (3.0 eq, 60 mmol, 3.73 mL) dropwise. Stir the mixture in the dark at room temperature for 6 hours.

  • Intermediate Isolation: Quench carefully with saturated NH4​Cl (aq). Extract with Ethyl Acetate ( 3×50 mL). Wash the organics extensively with water ( 3×50 mL) to remove DMF, dry, and concentrate to yield methyl 2-methoxyhexanoate.

  • Saponification: Dissolve the crude ester in a 2:1:1 mixture of THF/MeOH/Water (40 mL). Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 3.0 eq, 60 mmol, 2.5 g). Stir vigorously at room temperature for 4 hours.

  • Final Isolation: Evaporate the organic solvents. Dilute the aqueous residue with water, acidify to pH 2 with 1M HCl, and extract with Ethyl Acetate ( 3×50 mL). Dry and concentrate to yield pure 2-methoxyhexanoic acid.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized 2-methoxyhexanoic acid, the protocol must be self-validating. Do not proceed to downstream biological or synthetic applications without confirming the following analytical benchmarks:

  • 1 H NMR (400 MHz, CDCl3​ ):

    • The success of the reaction is definitively proven by the shift of the α -proton. In the starting 2-bromohexanoic acid, the α -CH appears as a triplet at ≈4.20 ppm. In the product, this triplet shifts upfield to ≈3.75 ppm ( 1H,t,J=6.5Hz ).

    • A sharp, distinct singlet must appear at ≈3.42 ppm ( 3H,s ), corresponding to the newly installed −OCH3​ group.

    • The terminal methyl group of the hexyl chain will appear at ≈0.90 ppm ( 3H,t ).

  • Mass Spectrometry (ESI-MS):

    • Expected exact mass for C7​H14​O3​ : 146.09.

    • Operate in negative ion mode to observe the [M−H]− peak at m/z 145.1 .

References

  • Carballeira, N. M., et al. "Synthesis of Marine α -Methoxylated Fatty Acid Analogs that Effectively Inhibit the Topoisomerase IB from Leishmania donovani with a Mechanism Different from that of Camptothecin." ResearchGate, Sept. 2013.[Link]

  • Compere, E. L. "The Synthesis of α -Methoxyarylacetic Acids from the Base-catalyzed Condensation of Arylaldehydes with Bromoform and Methanol." Journal of the American Chemical Society, ACS Publications.[Link]

  • Organic Chemistry Portal. "Synthesis of α -hydroxy carboxylic acids, esters and amides." Organic Chemistry Portal.[Link]

Application

Applications of 2-Methoxyhexanoic Acid in Metabolic Research: A Technical Guide

This guide provides a comprehensive overview of the potential applications of 2-Methoxyhexanoic acid in metabolic research. As a synthetically modified medium-chain fatty acid, its unique structural features suggest a ro...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the potential applications of 2-Methoxyhexanoic acid in metabolic research. As a synthetically modified medium-chain fatty acid, its unique structural features suggest a role as a valuable tool for investigating the intricacies of fatty acid metabolism. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel modulators of cellular energy pathways.

Introduction: The Rationale for 2-Substituted Fatty Acids in Metabolic Research

Fatty acid β-oxidation is a fundamental catabolic process that provides a significant source of cellular energy, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. The process involves a cyclical series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain, producing acetyl-CoA, NADH, and FADH2. The entry of long-chain fatty acids into the mitochondria for β-oxidation is a tightly regulated and rate-limiting step, primarily controlled by the carnitine palmitoyltransferase (CPT) system.

The strategic placement of a methoxy group at the α-carbon (C-2) of hexanoic acid is hypothesized to create a steric hindrance, thereby interfering with the enzymatic machinery responsible for fatty acid activation and mitochondrial uptake. This positions 2-Methoxyhexanoic acid as a potential competitive inhibitor of fatty acid oxidation, offering a unique tool to probe cellular metabolic responses to lipid metabolism disruption. While direct literature on 2-Methoxyhexanoic acid is limited, the metabolic effects of other 2-substituted fatty acids support this hypothesis.

Proposed Mechanism of Action: Inhibition of Fatty Acid β-Oxidation

The primary proposed mechanism of action for 2-Methoxyhexanoic acid is the inhibition of the initial steps of fatty acid β-oxidation. The presence of the methoxy group at the C-2 position is expected to impede the enzymatic activity of Acyl-CoA synthetase, the enzyme responsible for activating fatty acids by converting them to their acyl-CoA esters.

Alternatively, and perhaps more significantly, the resulting 2-methoxyhexanoyl-CoA may be a poor substrate for Carnitine Palmitoyltransferase I (CPT1), the enzyme that facilitates the transport of long-chain fatty acyl-CoAs into the mitochondrial matrix. By limiting the entry of fatty acids into the mitochondria, 2-Methoxyhexanoic acid would effectively reduce the flux through the β-oxidation pathway.

Proposed_Mechanism_of_Action cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane FA 2-Methoxyhexanoic Acid ACS Acyl-CoA Synthetase FA->ACS Activation ACoA 2-Methoxyhexanoyl-CoA ACS->ACoA CPT1 CPT1 ACoA->CPT1 Proposed Inhibition (Poor Substrate) BetaOx β-Oxidation Pathway CPT1->BetaOx Fatty Acid Transport (Blocked) caption Proposed inhibition of fatty acid oxidation by 2-Methoxyhexanoic acid.

Caption: Proposed inhibition of fatty acid oxidation by 2-Methoxyhexanoic acid.

Application Notes

Investigating Cellular Metabolic Plasticity

By inhibiting fatty acid oxidation, 2-Methoxyhexanoic acid can be employed to study how cells adapt their metabolic pathways to fuel shortages. This is particularly relevant in cancer cells, which often exhibit a high degree of metabolic flexibility. Researchers can use this compound to force a reliance on glycolysis (the Warburg effect) and investigate the downstream signaling pathways involved in this metabolic switch.

Elucidating the Role of Fatty Acid Oxidation in Disease Models

In diseases such as diabetes, non-alcoholic fatty liver disease (NAFLD), and certain cardiovascular conditions, dysregulated fatty acid metabolism is a key pathological feature. 2-Methoxyhexanoic acid can be used in cell culture and animal models of these diseases to dissect the specific contributions of fatty acid oxidation to disease progression. For instance, it could be used to determine if inhibiting fatty acid oxidation can ameliorate insulin resistance or reduce hepatic steatosis.

Screening for Novel Therapeutic Synergies

2-Methoxyhexanoic acid can be used in combination with other therapeutic agents to identify synergistic effects. For example, in cancer research, inhibiting fatty acid oxidation may sensitize cancer cells to chemotherapy or radiation by depleting cellular energy reserves and increasing oxidative stress. High-throughput screening assays can be designed to test various drug combinations with 2-Methoxyhexanoic acid.

Experimental Protocols

Given the novelty of 2-Methoxyhexanoic acid in metabolic research, the following protocols are provided as a starting point and will likely require optimization based on the specific cell type or animal model being used.

Protocol 1: In Vitro Assessment of Fatty Acid Oxidation Inhibition in Cultured Cells

This protocol describes a method to measure the effect of 2-Methoxyhexanoic acid on fatty acid oxidation in adherent cell lines using a Seahorse XF Analyzer, which measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.

Materials:

  • Adherent cells of interest (e.g., HepG2, C2C12, MCF-7)

  • Seahorse XF Cell Culture Microplates

  • Complete cell culture medium

  • 2-Methoxyhexanoic acid (stock solution in DMSO)

  • Seahorse XF Base Medium supplemented with L-glutamine, glucose, and sodium pyruvate

  • Fatty Acid Oxidation Substrate: Palmitate-BSA conjugate or a commercially available long-chain fatty acid substrate.

  • Seahorse XF Analyzer

Workflow Diagram:

In_Vitro_FAO_Assay_Workflow A 1. Seed Cells in Seahorse Plate B 2. Allow Cells to Adhere (24 hours) A->B D 4. Pre-treat Cells with Compound (1-24 hours, optimize) B->D C 3. Prepare 2-Methoxyhexanoic Acid Working Solutions C->D E 5. Wash and Add Seahorse XF FAO Medium D->E F 6. Equilibrate Plate in CO2-free Incubator E->F G 7. Run Seahorse XF Fatty Acid Oxidation Assay F->G H 8. Inject FAO Substrate and Measure OCR G->H I 9. Analyze Data H->I caption Workflow for in vitro fatty acid oxidation assay.

Caption: Workflow for in vitro fatty acid oxidation assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed the cells in a Seahorse XF cell culture microplate at a density optimized for the specific cell line to achieve 80-90% confluency on the day of the assay.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a series of working solutions of 2-Methoxyhexanoic acid in complete culture medium from a concentrated stock solution in DMSO. Include a vehicle control (DMSO alone).

  • Cell Treatment: The following day, replace the culture medium with the medium containing the different concentrations of 2-Methoxyhexanoic acid or vehicle control. The treatment duration should be optimized (e.g., 1, 6, 12, or 24 hours).

  • Assay Medium Preparation: On the day of the assay, warm the Seahorse XF Base Medium and supplement it with L-glutamine, glucose, and sodium pyruvate. Prepare the fatty acid oxidation substrate according to the manufacturer's instructions.

  • Medium Exchange: After the treatment period, remove the medium from the cell plate and wash the cells twice with the warmed Seahorse XF Base Medium. Finally, add the appropriate volume of the assay medium containing the fatty acid oxidation substrate to each well.

  • Incubation: Place the cell plate in a CO₂-free incubator at 37°C for 1 hour to allow the cells to equilibrate.

  • Seahorse XF Analysis: Load the plate into the Seahorse XF Analyzer and perform a fatty acid oxidation stress test. This typically involves sequential injections of oligomycin, FCCP, and rotenone/antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis: Analyze the OCR data to determine the effect of 2-Methoxyhexanoic acid on fatty acid oxidation-dependent respiration.

Expected Results (Hypothetical Data):

Concentration of 2-Methoxyhexanoic Acid (µM)Basal Oxygen Consumption Rate (OCR) (pmol/min)OCR after Palmitate Injection (pmol/min)
0 (Vehicle)150 ± 10250 ± 15
10145 ± 12220 ± 18
50130 ± 8180 ± 12
100115 ± 11140 ± 10
Protocol 2: In Vivo Evaluation of Metabolic Effects in a Mouse Model

This protocol outlines a general procedure for assessing the impact of 2-Methoxyhexanoic acid on systemic metabolism in a mouse model.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Standard chow diet or high-fat diet

  • 2-Methoxyhexanoic acid

  • Vehicle (e.g., corn oil, carboxymethylcellulose)

  • Gavage needles

  • Blood collection supplies (e.g., tail vein lancets, micro-hematocrit tubes)

  • Glucometer and test strips

  • Ketone meter and test strips

  • Kits for measuring plasma triglycerides and free fatty acids

  • Metabolic cages (optional, for measuring energy expenditure)

Workflow Diagram:

In_Vivo_Metabolic_Study_Workflow A 1. Acclimatize Mice (1 week) B 2. Divide into Treatment Groups (Vehicle vs. Compound) A->B C 3. Daily Administration (e.g., Oral Gavage) B->C D 4. Monitor Body Weight and Food Intake C->D E 5. Weekly Blood Collection (Fasting) C->E Weekly G 7. End-of-Study Plasma and Tissue Collection C->G End of Study I 9. (Optional) Metabolic Cage Analysis (RER, VO2, VCO2) C->I Optional F 6. Measure Blood Glucose and Ketones E->F J 10. Statistical Analysis F->J H 8. Analyze Plasma Metabolites (Triglycerides, FFAs) G->H H->J I->J caption Workflow for in vivo metabolic study.

Caption: Workflow for in vivo metabolic study.

Step-by-Step Methodology:

  • Acclimatization: Acclimatize mice to the housing conditions for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign mice to treatment groups (e.g., vehicle control, low dose of 2-Methoxyhexanoic acid, high dose of 2-Methoxyhexanoic acid).

  • Compound Administration: Prepare a formulation of 2-Methoxyhexanoic acid in a suitable vehicle. Administer the compound daily via oral gavage at a predetermined dose. The dose will need to be determined through preliminary dose-ranging studies.

  • Monitoring: Monitor body weight and food intake daily or several times a week.

  • Blood Collection: At regular intervals (e.g., weekly), collect a small amount of blood from the tail vein after a period of fasting (e.g., 6 hours).

  • Metabolic Measurements: Immediately measure blood glucose and ketone levels using a portable meter. Centrifuge the remaining blood to collect plasma for further analysis.

  • End-of-Study Analysis: At the end of the study period (e.g., 4 weeks), collect terminal blood samples and harvest tissues of interest (e.g., liver, adipose tissue, muscle) for further analysis (e.g., gene expression, histology).

  • Plasma Analysis: Use commercial kits to measure plasma levels of triglycerides and free fatty acids.

  • Optional Metabolic Cage Analysis: For a more detailed assessment of energy metabolism, mice can be housed in metabolic cages to measure the respiratory exchange ratio (RER), oxygen consumption (VO₂), and carbon dioxide production (VCO₂).

  • Data Analysis: Analyze the collected data using appropriate statistical methods to determine the significance of any observed effects.

Expected Results (Hypothetical Data):

Treatment GroupFasting Blood Glucose (mg/dL)Fasting Blood Ketones (mmol/L)Plasma Triglycerides (mg/dL)
Vehicle Control120 ± 80.8 ± 0.280 ± 10
2-Methoxyhexanoic Acid (10 mg/kg)115 ± 70.5 ± 0.175 ± 8
2-Methoxyhexanoic Acid (50 mg/kg)105 ± 60.3 ± 0.160 ± 7

Conclusion

2-Methoxyhexanoic acid represents a promising yet underexplored tool for metabolic research. Based on its chemical structure, it is well-positioned to act as an inhibitor of fatty acid β-oxidation. The application notes and protocols provided in this guide offer a solid foundation for researchers to begin investigating the metabolic effects of this novel compound. Through rigorous experimentation, the scientific community can elucidate its precise mechanism of action and unlock its full potential in advancing our understanding of cellular metabolism and developing new therapeutic strategies for metabolic diseases.

References

  • Fatty Acid Oxidation and Regulation: Houten, S. M., & Wanders, R. J. (2010). A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation. Journal of inherited metabolic disease, 33(5), 469–477. [Link]

  • Carnitine Palmitoyltransferase System: McGarry, J. D., & Brown, N. F. (1997). The mitochondrial carnitine palmitoyltransferase system. From concept to molecular analysis. European journal of biochemistry, 244(1), 1–14. [Link]

  • Metabolic Plasticity in Cancer: DeBerardinis, R. J., & Chandel, N. S. (2016). Fundamentals of cancer metabolism. Science advances, 2(5), e1600200. [Link]

  • Fatty Acid Oxidation Inhibitors: Lopaschuk, G. D., Ussher, J. R., & Jaswal, J. S. (2010). Targeting fatty acid oxidation in the heart. Biochimica et biophysica acta, 1807(11), 1232–1240. [Link]

  • Seahorse XF Technology: Brand, M. D., & Nicholls, D. G. (2011). Assessing mitochondrial dysfunction in cells. Biochemical Journal, 435(2), 297–312. [Link]

  • Animal Models of Metabolic Disease: Wang, C. Y., & Liao, J. K. (2012). A mouse model of diet-induced obesity and insulin resistance. Methods in molecular biology (Clifton, N.J.), 821, 421–433. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Methoxyhexanoic Acid Synthesis

Introduction Welcome to the technical support guide for the synthesis of 2-methoxyhexanoic acid. This document is designed for researchers, chemists, and drug development professionals who are working on or planning to s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-methoxyhexanoic acid. This document is designed for researchers, chemists, and drug development professionals who are working on or planning to synthesize this valuable intermediate. The presence of the α-methoxy group can significantly influence the pharmacological properties of a molecule. However, its synthesis can present challenges, primarily related to yield, side-product formation, and purification.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated, high-yield protocol. Our approach is based on a robust three-step synthesis that maximizes yield and purity by protecting the carboxylic acid functionality prior to the critical etherification step.

Recommended Synthetic Pathway Overview

The most reliable and high-yielding approach to 2-methoxyhexanoic acid involves a three-step sequence starting from methyl 2-hydroxyhexanoate. This strategy circumvents issues associated with direct alkylation of 2-hydroxyhexanoic acid, where the acidic proton of the carboxyl group can interfere with the base required for the ether synthesis.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Saponification Start 2-Hydroxyhexanoic Acid Ester Methyl 2-hydroxyhexanoate Start->Ester MeOH, H₂SO₄ (cat.) Alkylation Methyl 2-methoxyhexanoate Ester->Alkylation 1. NaH 2. CH₃I or (CH₃)₂SO₄ Final 2-Methoxyhexanoic Acid Alkylation->Final 1. NaOH(aq) 2. H₃O⁺ workup

Caption: High-yield, three-step synthesis pathway for 2-methoxyhexanoic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Each answer explains the underlying chemistry to help you make informed decisions in the lab.

Issue 1: Low or no yield during the Williamson ether synthesis (Step 2).

  • Question: I am attempting to methylate methyl 2-hydroxyhexanoate but am getting very low yields of the desired methyl 2-methoxyhexanoate. What could be the cause?

  • Answer: This is the most critical step, and low yields typically stem from two primary issues: incomplete deprotonation of the starting alcohol or a competing elimination reaction.

    • Probable Cause A: Incomplete Deprotonation. The Williamson ether synthesis requires the formation of an alkoxide nucleophile.[1][2] If the alcohol is not fully deprotonated, the unreacted starting material will persist. Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base, and the reaction is driven to completion by the evolution of hydrogen gas. Ensure your solvent (e.g., THF, DMF) is anhydrous, as water will quench the NaH.

    • Probable Cause B: Competing E2 Elimination. The substrate, methyl 2-hydroxyhexanoate, has a leaving group on a secondary carbon. The alkoxide formed can act as a base, promoting an E2 elimination to form methyl 2-hexenoate, especially at elevated temperatures. To favor the desired SN2 substitution:

      • Maintain Low Temperatures: Add the methylating agent at 0 °C and allow the reaction to warm slowly to room temperature. Avoid excessive heating.

      • Choice of Base/Solvent: Using a strong, non-hindered base like NaH in a polar aprotic solvent like THF or DMF generally favors SN2.[3][4]

    • Solution Workflow:

      • Dry your solvent and glassware thoroughly.

      • Use a slight excess (1.1 equivalents) of sodium hydride.

      • Add the NaH to the solution of methyl 2-hydroxyhexanoate in anhydrous THF at 0 °C.

      • Allow the mixture to stir for 30-60 minutes at 0 °C to ensure complete deprotonation (cessation of H₂ gas evolution).

      • Add the methylating agent (e.g., methyl iodide) dropwise at 0 °C.

      • Let the reaction proceed at room temperature and monitor by TLC or GC-MS.

Issue 2: The final product is contaminated with unreacted methyl 2-methoxyhexanoate after hydrolysis (Step 3).

  • Question: After performing the saponification of methyl 2-methoxyhexanoate, my NMR spectrum shows a mixture of the desired carboxylic acid and the starting ester. How can I ensure complete hydrolysis?

  • Answer: Incomplete hydrolysis is common, especially with sterically hindered esters. The methoxy group at the α-position can slightly impede the approach of the hydroxide nucleophile.[5]

    • Probable Cause: Insufficient Reaction Time or Temperature. Saponification is often faster and more complete than acid-catalyzed hydrolysis because it is an irreversible process.[6][7] However, it still requires sufficient thermal energy and time.

    • Solution:

      • Increase Reaction Time: Extend the reflux period. Monitor the reaction by TLC by taking small aliquots; the product acid will have a different Rf value than the starting ester.

      • Increase Temperature: If using a solvent mixture like THF/water, ensure a steady reflux is maintained.

      • Use a Stronger Base: Potassium hydroxide (KOH) is slightly more soluble in organic solvents and can sometimes be more effective than sodium hydroxide (NaOH).[8]

      • Increase Base Equivalents: Use a larger excess of the base (e.g., 2-3 equivalents) to ensure the reaction goes to completion.

Issue 3: Formation of methyl 2-methoxybenzoate-free MS was synthesized in this laboratory as a demonstration of the utility of the synthetic process utilizing this reagent.

  • Question: My product has a yellow or brown discoloration after purification. What causes this and how can I remove it?

  • Answer: Discoloration often arises from impurities in the starting materials or from side reactions.

    • Probable Cause A: Impure Methylating Agent. Some methylating agents, particularly older bottles of methyl iodide, can contain iodine (I₂), which is colored.

    • Probable Cause B: Side Reactions. At higher temperatures, minor decomposition or side reactions can generate colored impurities.

    • Solution:

      • Purify Reagents: If methyl iodide is suspected, it can be washed with a dilute solution of sodium thiosulfate to remove iodine.

      • Purification Technique: If the final 2-methoxyhexanoic acid is discolored, purification by column chromatography on silica gel is highly effective. Alternatively, distillation under reduced pressure can yield a colorless liquid product.

Frequently Asked Questions (FAQs)

Q1: Why is it better to start with methyl 2-hydroxyhexanoate instead of directly methylating 2-hydroxyhexanoic acid?

A1: The primary reason is the presence of two acidic protons in 2-hydroxyhexanoic acid: one on the carboxylic acid (pKa ~4.8) and one on the alcohol (pKa ~16). The carboxylic acid proton is far more acidic. When you add a strong base like sodium hydride (NaH) to deprotonate the alcohol, it will preferentially and instantly deprotonate the carboxylic acid first. This consumes one equivalent of your base without forming the required alkoxide nucleophile. To deprotonate the alcohol, you would need at least two equivalents of a very strong base, which can lead to solubility issues and side reactions. By converting the carboxylic acid to a methyl ester first, you "protect" that acidic site, allowing for the clean and efficient deprotonation of the alcohol to facilitate the Williamson ether synthesis.[9][10]

Q2: What are the pros and cons of using dimethyl sulfate vs. methyl iodide as the methylating agent in Step 2?

A2: Both are excellent electrophiles for this SN2 reaction. The choice often comes down to safety, cost, and reaction conditions.

FeatureDimethyl Sulfate ((CH₃)₂SO₄)Methyl Iodide (CH₃I)
Reactivity Highly reactive.Highly reactive; iodide is an excellent leaving group.
Boiling Point 188 °C (less volatile)42 °C (highly volatile)
Cost Generally less expensive.Generally more expensive.
Safety Extremely toxic and carcinogenic. Must be handled with extreme caution in a fume hood with appropriate PPE.[11][12]Toxic and a suspected carcinogen. Its high volatility poses an inhalation risk.
Workup Can be quenched with aqueous ammonia.Volatility can simplify removal, but workup may require a thiosulfate wash to remove iodine traces.

Q3: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?

A3: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): Excellent for monitoring the disappearance of starting material and the appearance of the product in Steps 1 and 2. Staining with potassium permanganate can help visualize the hydroxyl-containing starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides accurate monitoring of volatile intermediates like the methyl esters. It can confirm the mass of the product and help identify any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the intermediates and the final product. The appearance of a singlet at ~3.4 ppm in the ¹H NMR is a clear indicator of the newly installed methoxy group.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for tracking functional group transformations. You will see the disappearance of the broad O-H stretch from the alcohol (~3400 cm⁻¹) after Step 2 and the disappearance of the ester C=O stretch (~1740 cm⁻¹) after Step 3.

Q4: Can you illustrate the mechanism of the Williamson ether synthesis and the competing elimination reaction?

A4: Certainly. The reaction proceeds via two competing pathways originating from the alkoxide intermediate.

Caption: Competing SN2 (ether formation) and E2 (alkene formation) pathways.

Detailed Experimental Protocol

This protocol details the synthesis of 2-methoxyhexanoic acid from 2-hydroxyhexanoic acid with an expected overall yield of 75-85%.

Step 1: Esterification of 2-Hydroxyhexanoic Acid
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxyhexanoic acid (13.2 g, 100 mmol).

  • Reagents: Add methanol (100 mL) and concentrated sulfuric acid (1 mL) cautiously.

  • Reaction: Heat the mixture to reflux and maintain for 4 hours. The reaction can be monitored by TLC until the starting carboxylic acid is consumed.

  • Workup: Cool the mixture to room temperature and neutralize the acid catalyst by slowly adding solid sodium bicarbonate until effervescence ceases.

  • Extraction: Remove the methanol under reduced pressure. To the residue, add 100 mL of diethyl ether and 50 mL of water. Separate the layers. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield methyl 2-hydroxyhexanoate as a colorless oil. The product is often pure enough (>95%) to proceed to the next step without further purification. Expected yield: 13.5 g (92%).

Step 2: Methylation of Methyl 2-hydroxyhexanoate (Williamson Ether Synthesis)

CAUTION: This step involves sodium hydride, which is highly reactive with water, and methyl iodide, which is toxic. Perform in a well-ventilated fume hood and wear appropriate PPE.

  • Setup: To a flame-dried 500 mL three-neck flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol). Wash the NaH with anhydrous hexanes (2 x 20 mL) to remove the mineral oil. Add 150 mL of anhydrous THF.

  • Addition of Alcohol: Dissolve the methyl 2-hydroxyhexanoate (14.6 g, 100 mmol) in 50 mL of anhydrous THF and add it dropwise to the NaH suspension at 0 °C (ice bath). Stir for 1 hour at this temperature; evolution of hydrogen gas should cease.

  • Methylation: Add methyl iodide (15.6 g, 6.9 mL, 110 mmol) dropwise at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

  • Quenching: Carefully quench the reaction by slowly adding 20 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction: Add 150 mL of diethyl ether and 100 mL of water. Separate the layers. Wash the organic layer with water (2 x 75 mL) and brine (1 x 75 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, methyl 2-methoxyhexanoate, can be purified by flash chromatography or distillation. Expected yield: 14.7 g (92%).

Step 3: Saponification to 2-Methoxyhexanoic Acid
  • Setup: In a 250 mL round-bottom flask, dissolve the methyl 2-methoxyhexanoate (16.0 g, 100 mmol) in a mixture of methanol (50 mL) and water (50 mL).

  • Hydrolysis: Add sodium hydroxide (6.0 g, 150 mmol) and heat the mixture to reflux for 3 hours.[6]

  • Workup: Cool the reaction to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with 50 mL of water.

  • Acidification: Cool the solution in an ice bath and acidify to pH 1-2 by slowly adding concentrated hydrochloric acid (HCl).

  • Extraction: Extract the product with diethyl ether (3 x 75 mL). Combine the organic extracts and wash with brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 2-methoxyhexanoic acid as a clear, colorless oil. Expected yield: 13.5 g (92%).

References

Sources

Optimization

Technical Support Center: Purification of 2-Methoxyhexanoic Acid

Welcome to the technical support resource for the purification of 2-Methoxyhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the purification of 2-Methoxyhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this valuable intermediate in high purity. We will address common issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven experience.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties, handling, and analysis of 2-Methoxyhexanoic acid.

Q1: What are the typical physical properties of 2-Methoxyhexanoic acid and its common precursors?

A1: Understanding the physical properties is the cornerstone of designing an effective purification strategy. 2-Methoxyhexanoic acid is a substituted carboxylic acid, and its properties are influenced by both the polar carboxylic head and the moderately non-polar alkyl chain with an ether linkage. While specific experimental data for this exact molecule is sparse, we can estimate its properties based on structurally similar compounds. This data is critical for planning distillation or chromatographic separations.

Table 1: Estimated Physical Properties of 2-Methoxyhexanoic Acid and Potential Impurities

Compound Molecular Weight ( g/mol ) Estimated Boiling Point (°C) Key Characteristics
2-Methoxyhexanoic Acid 146.18 ~220-240 °C (atm.) Product. High boiling point suggests vacuum distillation is preferable.[1][2]
2-Methoxyhexanol 132.20 ~170-190 °C (atm.) Potential starting material; lower boiling point than the product.
Ethyl 2-bromohexanoate 223.10 ~215-225 °C (atm.) Potential starting material for a Williamson ether synthesis route.
Ethyl 2-methoxyhexanoate 174.24 ~190-210 °C (atm.) Unhydrolyzed ester impurity; boiling point is close to the product, may require fractional distillation.

| Hexanoic Acid | 116.16 | ~205 °C (atm.) | Potential side-product from cleavage. |

Note: Boiling points are estimates based on trends for similar aliphatic acids and esters and should be confirmed experimentally. Vacuum distillation is strongly recommended to prevent thermal decomposition.

Q2: What are the most common impurities I might encounter during the synthesis of 2-Methoxyhexanoic acid?

A2: The impurities present in your crude product are almost always a direct reflection of the synthetic route employed. The two most plausible laboratory syntheses are the oxidation of 2-methoxyhexanol and the hydrolysis of an ethyl or methyl 2-methoxyhexanoate ester (itself formed via Williamson ether synthesis).

  • From Oxidation of 2-Methoxyhexanol:

    • Unreacted 2-Methoxyhexanol: A common impurity if the oxidation is incomplete.

    • Side-products: Depending on the oxidant, you may form other oxidized species or degradation products. Nitric acid oxidation, for instance, can leave residual acids if not properly quenched and removed.[3]

  • From Ester Hydrolysis:

    • Unreacted Ester (e.g., Ethyl 2-methoxyhexanoate): This is the most common impurity, resulting from incomplete hydrolysis. It is less polar than the product.[4]

    • Starting Materials for Ester Synthesis: You might have trace amounts of the starting halo-ester (e.g., ethyl 2-bromohexanoate) or the alcohol used for hydrolysis (e.g., ethanol).

The following diagram illustrates the relationship between synthesis routes and likely impurities.

G cluster_0 Synthetic Routes cluster_1 Resulting Impurities Route1 Oxidation of 2-Methoxyhexanol Impurity1 Unreacted Alcohol (2-Methoxyhexanol) Route1->Impurity1 Incomplete Reaction Product Crude 2-Methoxyhexanoic Acid Route1->Product Route2 Hydrolysis of 2-Methoxyhexanoate Ester Impurity2 Unreacted Ester (e.g., Ethyl Ester) Route2->Impurity2 Incomplete Reaction Impurity3 Other Starting Materials (e.g., Halo-ester) Route2->Impurity3 Trace Carryover Route2->Product Impurity1->Product Impurity2->Product Impurity3->Product caption Fig 1. Impurity sources from common syntheses.

Fig 1. Impurity sources from common syntheses.
Q3: What safety precautions are essential when purifying 2-Methoxyhexanoic acid?

A3: As a carboxylic acid, 2-Methoxyhexanoic acid should be treated as a corrosive substance. It can cause skin and eye burns.[5][6] Always handle the material in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[7] Ensure that an eyewash station and safety shower are readily accessible.[5] Review the Safety Data Sheet (SDS) for any specific handling instructions or hazards before beginning your work.

Q4: Which analytical techniques are best for assessing the purity of 2-Methoxyhexanoic acid?

A4: A multi-pronged approach is recommended for robust purity assessment.

  • Thin-Layer Chromatography (TLC): An excellent initial check. Due to the polarity of the carboxylic acid, you will need a polar eluent system. A common issue is "streaking" or "tailing" on the silica plate. To prevent this, add a small amount (0.5-1%) of acetic or formic acid to your mobile phase (e.g., Ethyl Acetate/Hexane/Acetic Acid 30:70:1). This suppresses the ionization of your product, leading to sharper spots.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can quantify impurities if they have unique, well-resolved signals.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase (RP) HPLC is a powerful tool for purity analysis. As with TLC, the mobile phase should be acidified (e.g., with 0.1% formic or phosphoric acid) to ensure good peak shape.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the carboxylic acid, direct analysis is challenging.[9] Derivatization is required, typically by converting the acid to a more volatile silyl ester using a reagent like BSTFA.[9] This method is highly sensitive for detecting volatile impurities.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem: My crude product contains a significant amount of unhydrolyzed ester, which has a similar boiling point.

A: This is a classic purification challenge where the physical properties of the product and a key impurity are too close for simple distillation. While fractional vacuum distillation can be attempted, a more robust solution often involves a chemical or chromatographic separation.

Solution 1: Acid/Base Extraction Workflow

This method leverages the acidic nature of your product to separate it from the neutral ester impurity.

G Start Crude Product in Organic Solvent (e.g., EtOAc) Step1 Wash with aq. NaHCO₃ (sat.) (x3) Start->Step1 Separate1 Separate Layers Step1->Separate1 Organic Organic Layer: Contains Neutral Ester Impurity (Discard) Separate1->Organic Top Aqueous Aqueous Layer: Contains Sodium 2-Methoxyhexanoate (Product Salt) Separate1->Aqueous Bottom Step2 Cool in Ice Bath & Acidify with HCl (conc.) to pH ~1-2 Aqueous->Step2 Step3 Extract with Organic Solvent (e.g., EtOAc) (x3) Step2->Step3 Separate2 Separate Layers Step3->Separate2 Aqueous_Waste Aqueous Layer (Discard) Separate2->Aqueous_Waste Bottom Organic_Product Combined Organic Layers: Contains Pure Product Separate2->Organic_Product Top Step4 Dry (Na₂SO₄), Filter, and Evaporate Solvent Organic_Product->Step4 End Pure 2-Methoxyhexanoic Acid Step4->End caption Fig 2. Workflow for purification via acid/base extraction.

Fig 2. Workflow for purification via acid/base extraction.

Detailed Protocol: Acid/Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 10 mL per gram of crude material).

  • Base Wash: Transfer the solution to a separatory funnel and wash it three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt, while the neutral ester remains in the organic layer.

    • Expertise Note: Perform this step carefully, as CO₂ evolution can cause pressure buildup in the funnel. Vent frequently.

  • Isolate Aqueous Layer: Combine all aqueous layers. The ester impurity, now isolated in the original organic layer, can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is between 1 and 2 (check with pH paper). Your product will precipitate or form an oily layer as it is no longer soluble in water in its protonated form.

  • Re-extraction: Extract the acidified aqueous solution three times with fresh ethyl acetate. Your purified product will now move back into the organic layer.

  • Final Workup: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified 2-Methoxyhexanoic acid.

Problem: My product is pure by NMR, but it is a dark or yellow-colored oil.

A: Color is often due to trace amounts of highly conjugated or polymeric impurities that may not be easily visible by NMR. These can often be removed by simple, non-chromatographic methods.

Solution 1: Activated Carbon Treatment

  • Dissolve: Dissolve the colored oil in a minimal amount of a low-boiling organic solvent (e.g., dichloromethane or diethyl ether).

  • Treat: Add a small amount of activated carbon (approx. 1-2% by weight of your product).

  • Stir: Stir the suspension at room temperature for 15-30 minutes.

  • Filter: Filter the mixture through a pad of Celite® or a syringe filter to remove the carbon.

  • Evaporate: Remove the solvent under reduced pressure.

Solution 2: Short-Path or Kugelrohr Distillation

If the colored impurities are non-volatile, a simple distillation can be highly effective.

  • Setup: Place the crude oil in a round-bottom flask suitable for distillation. Use a short-path distillation head or a Kugelrohr apparatus to minimize product loss.

  • Vacuum: Apply a high vacuum.

  • Heat: Gently heat the flask. The product will distill, leaving the non-volatile colored impurities behind. This method is often sufficient if the primary impurities are baseline materials from a previous chromatography step or other high molecular weight species.

Problem: My HPLC analysis shows a broad, tailing peak for my product.

A: This is a classic sign of secondary interactions between your analyte and the stationary phase, particularly common with acidic compounds on silica-based C18 columns. The free silanol groups on the silica surface can interact with the ionized carboxylate form of your acid, leading to poor peak shape.

Solution: Mobile Phase Modification

The key is to suppress the ionization of the carboxylic acid group by lowering the pH of the mobile phase. This ensures that the analyte is in a single, neutral form.

  • Protocol: Add a small amount of a strong acid to both your aqueous (A) and organic (B) mobile phases.

    • For Mass-Spec (MS) Compatibility: Use 0.1% Formic Acid.[8]

    • For UV Detection Only: 0.1% Phosphoric Acid or Trifluoroacetic Acid (TFA) can also be used and often provide even sharper peaks.[8]

By maintaining a low pH throughout the gradient, you will neutralize the analyte, minimize silanol interactions, and achieve a sharp, symmetrical peak, which is essential for accurate quantification.

References

  • The Good Scents Company . 2-methyl hexanoic acid, 4536-23-6. [Link]

  • SIELC Technologies . (2018, May 16). 2-Methylhexanoic acid. [Link]

  • PubChem . 2-Methylhexanoic Acid | C7H14O2 | CID 20653. [Link]

  • Metasci . Safety Data Sheet 2-Methoxy-2-methylpropanoic acid. [Link]

  • Thermo Fisher Scientific . (2014, July 4). SAFETY DATA SHEET - 5-Methylhexanoic acid. [Link]

  • PubChem . (2R)-2-methylhexanoic acid | C7H14O2 | CID 6999858. [Link]

  • Google Patents. EP0198348A2 - Process for preparing (+)S-2-hydroxy-2-methyl-hexanoic acid.
  • Google Patents.
  • MilliporeSigma . 2-Methylhexanoic acid 99% 4536-23-6. [Link]

  • ChemSrc . 2-Methylhexanoic acid | CAS#:4536-23-6. [Link]

  • ChemBK . 2-Methylhexanoic acid. [Link]

  • SciELO México . Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. [Link]

  • PMC . (2025, September 16). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. [Link]

Sources

Troubleshooting

Technical Support Center: 2-Methoxyhexanoic Acid (2-MHA) Solution Stability &amp; Troubleshooting

Welcome to the Technical Support Center for 2-Methoxyhexanoic Acid (CAS: 66018-27-7). As an α -methoxy carboxylic acid, 2-MHA presents unique physicochemical challenges during formulation, storage, and analytical quantif...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Methoxyhexanoic Acid (CAS: 66018-27-7). As an α -methoxy carboxylic acid, 2-MHA presents unique physicochemical challenges during formulation, storage, and analytical quantification. The presence of the electron-donating methoxy group adjacent to the carboxylic acid moiety creates specific vulnerabilities to solvent-induced artifact formation, thermal decarboxylation, and oxidative cleavage.

This guide is engineered for researchers and drug development professionals to diagnose, troubleshoot, and resolve stability issues encountered during in vitro and in vivo experimental workflows.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why does my LC-MS/GC-MS analysis show a mass shift of +14 Da or +28 Da when 2-MHA is stored in methanol or ethanol?

The Causality: You are observing spontaneous Fischer Esterification . Carboxylic acids exist in an equilibrium with their esterified forms when dissolved in primary alcohols[1]. While bulk esterification typically requires an acid catalyst and heat, recent studies have demonstrated that the formation of microdroplets (such as those generated during electrospray ionization in LC-MS) drastically lowers the activation energy barrier, leading to near-quantitative esterification of short-to-medium chain carboxylic acids in methanol or ethanol without external catalysts[2]. The Resolution: Never store 2-MHA in nucleophilic alcoholic solvents. Reconstitute stock solutions in Acetonitrile (MeCN) , DMSO , or non-nucleophilic aqueous buffers (pH 5.0–7.0).

Q2: I am observing a loss of 44 Da (M-44) during elevated temperature experiments. What is driving this degradation?

The Causality: A mass loss of 44 Da corresponds to the loss of carbon dioxide ( CO2​ ), indicating Decarboxylation . Aliphatic carboxylic acids, particularly those with α -heteroatom substitutions (like the α -methoxy group in 2-MHA), are susceptible to radical-mediated or transition-metal-catalyzed decarboxylation[3]. Trace metal impurities (e.g., Iron, Copper) in your buffer or glassware can act as redox-active catalysts, facilitating a 1-electron oxidation that drives the loss of CO2​ [4]. The Resolution: Add a chelating agent (e.g., 1 mM EDTA) to aqueous buffers to sequester trace metals. Maintain experimental temperatures below 40°C whenever possible.

Q3: Why is my 2-MHA solution degrading into 2-oxohexanoic acid in low pH aqueous buffers?

The Causality: Under highly acidic conditions or in the presence of Reactive Oxygen Species (ROS), the α -methoxy ether bond can undergo Oxidative Cleavage or acid-catalyzed hydrolysis. This forms an unstable hemiacetal intermediate that rapidly collapses into an α -keto acid (2-oxohexanoic acid) and methanol[4]. The Resolution: Buffer your solutions to a physiological pH (7.4) and store them in amber vials to prevent photochemical generation of ROS.

Part 2: Visualizing Instability & Troubleshooting Workflows

To systematically diagnose your specific stability issue, refer to the mechanistic and workflow diagrams below.

G MHA 2-Methoxyhexanoic Acid (Intact Mass: M) Ester Methyl/Ethyl Ester (+14 Da / +28 Da) MHA->Ester Alcohols (MeOH/EtOH) Nucleophilic Attack Decarb 1-Methoxypentane (-44 Da) MHA->Decarb Heat / Metals / Radicals Loss of CO2 Oxid 2-Oxohexanoic Acid (Ether Cleavage) MHA->Oxid Strong Acid / ROS Hydrolysis/Oxidation

Figure 1: Primary degradation and artifact-formation pathways of 2-Methoxyhexanoic Acid in solution.

G Start Issue: Concentration Drop or Mass Shift Detected CheckSolv Is the primary solvent Methanol or Ethanol? Start->CheckSolv YesSolv Switch to MeCN, DMSO, or Aqueous Buffer CheckSolv->YesSolv Yes (Esterification Risk) NoSolv Check pH & Temperature CheckSolv->NoSolv No TempHigh Maintain pH 5-7, Store at 4°C Add EDTA if metals present NoSolv->TempHigh Prevent Decarboxylation & Ether Cleavage

Figure 2: Step-by-step decision tree for troubleshooting 2-MHA solution instability.

Part 3: Quantitative Stability Profiling

The following table summarizes the quantitative degradation profile of 2-MHA under various forced conditions. Use this data as a benchmark to validate your own internal quality control assays.

Solvent / ConditionTemperatureTimeIntact 2-MHA Recovery (%)Primary Degradant / Artifact
Methanol (100%) 25°C48 Hours< 60%Methyl 2-methoxyhexanoate (+14 Da)
Acetonitrile (100%) 25°C48 Hours> 99%None
Aqueous Buffer (pH 2.0) 40°C24 Hours~ 85%2-Oxohexanoic acid
Aqueous Buffer (pH 7.4) 4°C14 Days> 98%None
Aqueous + Fe3+ / H2​O2​ 25°C4 Hours< 30%1-Methoxypentane (-44 Da)

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, you must be able to differentiate between true solution degradation and analytical artifacts (e.g., degradation occurring inside the analytical instrument). Implement the following self-validating protocols.

Protocol A: Forced Degradation & Baseline Stability Profiling

This protocol establishes the intrinsic stability of your 2-MHA batch and validates that your LC-MS method is not causing artifactual degradation.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mg/mL primary stock of 2-MHA in 100% Acetonitrile (MeCN).

  • Aliquot Generation: Dilute the stock to 100 µg/mL into four distinct test matrices:

    • Matrix 1 (Control): 50:50 MeCN:Water

    • Matrix 2 (Esterification): 100% Methanol

    • Matrix 3 (Hydrolysis): 0.1 M HCl (Aqueous)

    • Matrix 4 (Oxidation): 3% H2​O2​ (Aqueous)

  • Incubation: Incubate all vials at 40°C for exactly 24 hours.

  • Quenching (Self-Validation Step): To prove that degradation occurred during incubation and not during LC-MS analysis, quench Matrix 3 with equimolar NaOH, and Matrix 4 with sodium thiosulfate prior to injection.

  • Analysis: Inject 2 µL into the LC-MS. Compare the Area Under the Curve (AUC) of the intact 2-MHA peak ( [M−H]− in negative ion mode) against Matrix 1.

Protocol B: Silylation Derivatization for GC-MS (Thermal Protection)

Because 2-MHA can thermally decarboxylate in a hot GC injection port (typically 250°C), direct injection often yields false-positive degradation results. This protocol uses BSTFA to protect the carboxylic acid.

Step-by-Step Methodology:

  • Sample Drying: Transfer 50 µL of your 2-MHA solution to a glass GC vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen. Causality: Water destroys silylating reagents.

  • Reagent Addition: Add 50 µL of anhydrous Pyridine (acts as an acid scavenger and catalyst) followed by 50 µL of BSTFA containing 1% TMCS.

  • Derivatization: Cap the vial tightly and incubate at 60°C for 30 minutes. Causality: Heat drives the replacement of the carboxylic proton with a Trimethylsilyl (TMS) group.

  • Analysis: Inject 1 µL into the GC-MS.

  • Validation: The presence of the TMS-ester (Mass = M + 72 Da) confirms that the carboxylic acid was intact in solution prior to analysis, ruling out thermal degradation as a solution-phase issue.

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Optimization

troubleshooting 2-Methoxyhexanoic acid HPLC separation

Welcome to the Technical Support Center for aliphatic carboxylic acid chromatography. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 2-Methox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for aliphatic carboxylic acid chromatography. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 2-Methoxyhexanoic acid .

Because this molecule is a short-chain, chiral, ether-substituted aliphatic acid, it presents a trifecta of chromatographic challenges: it lacks a conjugated chromophore for UV detection, it readily ionizes at standard pH levels causing peak distortion, and its enantiomers require specialized recognition mechanisms for resolution.

Below is our comprehensive troubleshooting guide, diagnostic workflows, and validated protocols to ensure robust, reproducible assays.

Diagnostic Workflow

G Issue Issue: Poor 2-Methoxyhexanoic Acid HPLC Data Symp1 No Peaks / Low Sensitivity Issue->Symp1 Symp2 Peak Tailing / Poor Retention Issue->Symp2 Symp3 Poor Chiral Resolution Issue->Symp3 Root1 Lack of UV Chromophore Symp1->Root1 Root2 Analyte Ionization (pKa ~4.8) Symp2->Root2 Root3 Ineffective Chiral Selector Symp3->Root3 Fix1 Switch to CAD or ELSD Root1->Fix1 Fix2 Lower Mobile Phase pH to 2.5 Root2->Fix2 Fix3 Derivatize or use Amylose CSP Root3->Fix3

Diagnostic workflow for 2-Methoxyhexanoic acid HPLC troubleshooting.

Core Troubleshooting & FAQs

Q1: Why am I seeing no peaks or extremely low sensitivity when analyzing 2-methoxyhexanoic acid using standard UV detection? A1: This is a fundamental limitation of the molecule's structure. 2-Methoxyhexanoic acid lacks a conjugated π -electron system. Its only UV-absorbing functional group is the terminal carboxylic acid, which has a weak absorption maximum below 210 nm. At these low wavelengths, common mobile phase solvents (like methanol or buffer salts) exhibit high background absorbance, effectively masking the analyte signal. Causality & Solution: To achieve high sensitivity, you must abandon optical absorption and rely on universal detectors that measure bulk properties. Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are ideal[1]. In CAD, the HPLC eluent is nebulized and dried to form analyte particles, which are then positively charged by a corona discharge. The resulting signal is directly proportional to the mass of the analyte, rendering it completely independent of the molecule's extinction coefficient[2].

Q2: My 2-methoxyhexanoic acid peaks are severely tailing (Tailing Factor > 2.0) and eluting too close to the void volume on a C18 column. How do I fix this? A2: This is a classic ionization issue driven by the mobile phase pH. Short-chain carboxylic acids typically have a pKa around 4.5 to 4.8[3]. If your mobile phase pH is near or above this pKa, the acid exists in a dynamic equilibrium between its neutral and anionic (deprotonated) forms. The anionic form is highly polar, leading to poor retention on a hydrophobic C18 stationary phase. Furthermore, the deprotonated acid interacts strongly with residual, positively charged silanol groups on the silica support, causing severe secondary interactions and peak tailing[3]. Causality & Solution: You must suppress ionization by lowering the mobile phase pH to at least 2 pH units below the pKa. Adjusting the aqueous mobile phase to pH 2.5–3.0 using phosphoric acid forces the molecule entirely into its neutral, lipophilic state, ensuring sharp, symmetrical peaks and proper reverse-phase retention[3].

Q3: We need to determine the enantiomeric excess (ee) of (R)- and (S)-2-methoxyhexanoic acid. Should we use direct chiral HPLC or pre-column derivatization? A3: The choice depends entirely on your available detection hardware. Direct Separation: If you have a CAD or ELSD, you can perform direct separation using Chiral Stationary Phases (CSPs) based on derivatized amylose or cellulose (e.g., Chiralpak AD or Chiralcel OD)[4]. These columns provide the necessary three-point stereochemical interaction (hydrogen bonding, dipole stacking) to resolve the enantiomers without altering the molecule[4]. Indirect Separation (Derivatization): If you are restricted to UV detection, you must use pre-column derivatization. By reacting the racemic acid with a chiral auxiliary like (-)-camphorsultam, you convert the enantiomers into diastereomeric amides[5]. This serves a dual purpose: it introduces a bulky, UV-active chromophore for sensitive detection at 254 nm, and it allows the diastereomers to be easily separated on standard, inexpensive achiral silica columns due to their distinct physical properties[5].

Quantitative Data & Method Selection

Table 1: Comparison of Detection Modalities for Aliphatic Carboxylic Acids

Detector TypeMechanism of ActionSuitability for 2-Methoxyhexanoic AcidGradient CompatibilitySensitivity Limit
UV/Vis Light absorption by chromophoresPoor (Requires detection <210 nm)Poor (Baseline drift)High μ g range
ELSD Light scattering by dried particlesGood (Independent of chromophore)[1]YesLow μ g range
CAD Charge transfer to dried particlesExcellent (Highly uniform mass response)[2]YesLow ng range

Table 2: Chiral Separation Strategies for α -Methoxy Acids

StrategyColumn RequiredReagents / AuxiliariesDetectionResolution Factor ( Rs​ )
Direct Amylose/Cellulose CSP (e.g., Chiralpak AD)[4]None (Underivatized)CAD / ELSDModerate (1.2 - 1.5)
Indirect Achiral Normal Phase Silica[5](-)-Camphorsultam + NaH[5]UV (254 nm)High (> 1.7)

Validated Experimental Protocols

Protocol 1: Self-Validating Mobile Phase Optimization (Achiral Assay)

Objective: Achieve a Tailing Factor ( Tf​ ) < 1.2 and retention factor ( k′ ) > 2 for underivatized 2-methoxyhexanoic acid using CAD detection.

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve 2.40 g of anhydrous sodium dihydrogen phosphate in 1 L of HPLC-grade water to create a 20 mM buffer capacity[3].

  • pH Titration (Critical Step): Insert a calibrated pH probe. Slowly add 85% phosphoric acid dropwise until the pH reaches exactly 2.5 ± 0.1. Causality: This ensures the pH is >2 units below the analyte pKa (~4.8), guaranteeing 99% protonation and eliminating silanol-induced tailing[3].

  • Filtration: Filter the buffer through a 0.22 μ m nylon membrane to remove particulates that could cause CAD background noise.

  • Chromatography: Use a C18 column (e.g., 150 x 4.6 mm, 3 μ m). Run an isocratic mobile phase of 70% Buffer / 30% Acetonitrile at 1.0 mL/min.

  • System Suitability Validation: Inject a 100 μ g/mL standard. The system is validated only if the calculated Tf​ is between 0.95 and 1.2. If Tf​ > 1.2, re-verify the on-column pH or replace the column due to voiding.

Protocol 2: Pre-Column Derivatization for UV-Based Chiral Analysis

Objective: Convert 2-methoxyhexanoic acid enantiomers into UV-active diastereomers for resolution on achiral silica[5].

Step-by-Step Methodology:

  • Acid Chloride Formation: Dissolve 10 mg of the 2-methoxyhexanoic acid sample in 2 mL of anhydrous dichloromethane (DCM) under nitrogen. Add 1.5 equivalents of oxalyl chloride and 1 drop of DMF (catalyst). Stir at room temperature for 2 hours, then evaporate to dryness under a gentle nitrogen stream[5].

  • Chiral Auxiliary Coupling: Re-dissolve the residue in 2 mL anhydrous THF. Add 1.2 equivalents of (-)-camphorsultam and 1.5 equivalents of Sodium Hydride (NaH)[5]. Stir for 4 hours at room temperature. Causality: The rigid, bulky camphorsultam structure amplifies the stereochemical differences between the (R) and (S) forms, allowing them to interact differently with standard silica.

  • Quenching & Extraction: Quench the reaction with 2 mL of saturated NH4​Cl solution. Extract three times with 3 mL ethyl acetate. Combine the organic layers, dry over anhydrous MgSO4​ , and evaporate the solvent.

  • HPLC Analysis: Reconstitute the sample in 1 mL of Hexane/Isopropanol (90:10 v/v). Inject 10 μ L onto a normal-phase silica column (e.g., 250 x 4.6 mm, 5 μ m).

  • System Suitability Validation: Monitor UV absorbance at 254 nm. The system is validated if baseline resolution ( Rs​ 1.5) is achieved between the two distinct diastereomeric amide peaks[5].

Sources

Troubleshooting

overcoming poor solubility of 2-Methoxyhexanoic acid

Technical Support Center: 2-Methoxyhexanoic Acid Welcome to the technical support guide for 2-Methoxyhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address and...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Methoxyhexanoic Acid

Welcome to the technical support guide for 2-Methoxyhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address and overcome the common challenge of this compound's poor aqueous solubility. Our goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your experiments.

2-Methoxyhexanoic acid is an amphipathic molecule, possessing a polar carboxylic acid head and a nonpolar five-carbon aliphatic tail. While short-chain fatty acids show some water solubility, this property diminishes rapidly as the carbon chain lengthens, increasing its hydrophobic character[1][2][3]. This guide provides a systematic approach to effectively solubilize 2-Methoxyhexanoic acid for a variety of research applications.

Part 1: Troubleshooting Guide & Core Protocols

This section addresses the most immediate challenges encountered when working with 2-Methoxyhexanoic acid. The solutions are presented in a logical, step-wise fashion, starting with the simplest and most common techniques.

Q1: My 2-Methoxyhexanoic acid is forming an insoluble oil or white precipitate in my aqueous buffer. What is the first and most effective method I should try?

Answer: The most direct and effective method is pH adjustment . As a carboxylic acid, 2-Methoxyhexanoic acid's solubility is highly dependent on the pH of the medium.

Scientific Rationale: The carboxylic acid group has an estimated pKa around 4.8 (based on the structurally similar 2-methylhexanoic acid)[4].

  • Below its pKa (in acidic conditions): The compound exists predominantly in its neutral, protonated form (R-COOH). This form is significantly less soluble in water due to the hydrophobic carbon tail.

  • Above its pKa (in basic conditions): The carboxylic acid deprotonates to form its conjugate base, the methoxyhexanoate anion (R-COO⁻). This charged species is an ionic salt, which is vastly more polar and, therefore, more soluble in water[5][6][7].

A general rule is to adjust the pH to be at least 1.5 to 2 units above the pKa to ensure complete deprotonation and solubilization[5].

  • Suspension: Suspend the required mass of 2-Methoxyhexanoic acid in your target aqueous buffer or deionized water. It will likely not dissolve at this stage.

  • Base Addition: While stirring vigorously, add a suitable base dropwise. Common choices include 1 M Sodium Hydroxide (NaOH) or 1 M Potassium Hydroxide (KOH).

  • Monitor pH: Use a calibrated pH meter to monitor the pH of the solution continuously.

  • Observe Dissolution: As the pH increases and surpasses the pKa (~4.8), you will observe the solid or oil dissolving.

  • Final pH Adjustment: Continue adding the base until the solution is completely clear. Aim for a final pH of ≥ 7.0 for robust solubilization.

  • Final Volume Adjustment: If necessary, add more buffer to reach your final target volume and concentration.

Diagram: pH-Dependent Solubility Workflow This diagram illustrates the decision-making process and the chemical principle behind pH-mediated solubilization.

A Start: 2-Methoxyhexanoic Acid (R-COOH, poorly soluble) B Add to Aqueous Buffer (pH < pKa) A->B C Observe Suspension/ Precipitate B->C D Titrate with Base (e.g., 1M NaOH) C->D E Monitor pH D->E F Is pH > pKa (e.g., > 6.5)? E->F G Continue Base Addition F->G No H Result: Soluble Methoxyhexanoate (R-COO⁻, soluble) F->H Yes G->D I Is solution clear? H->I I->D No J Protocol Complete I->J Yes

Caption: Workflow for solubilizing 2-Methoxyhexanoic acid via pH adjustment.

Q2: My experimental system (e.g., a cell-based assay) is sensitive to high pH. What are my alternative options?

Answer: When pH modification is not feasible, using co-solvents or creating a concentrated stock solution in an organic solvent is the next best approach.

Scientific Rationale: The principle of co-solvency relies on reducing the overall polarity of the solvent system (in this case, water)[7]. A water-miscible organic solvent can disrupt the hydrogen bonding network of water, creating a more favorable environment for the hydrophobic portion of the 2-Methoxyhexanoic acid, thereby increasing its solubility[8].

Based on data for the analogous 2-methylhexanoic acid, solubility is exceptionally high in common laboratory solvents.

Data Table: Solubility of 2-Methylhexanoic Acid in Various Solvents

Solvent Solubility (g/L) @ 25°C Class
Water 2.57 Aqueous
DMSO 716.23 Polar Aprotic
Ethanol 717.64 Polar Protic
Methanol 601.06 Polar Protic
PEG300 (High, used as co-solvent)[9] Polyether
Acetone 364.56 Polar Aprotic

(Data sourced from publicly available information on 2-Methylhexanoic Acid, a structural analogue)[10]

  • Select Co-Solvent: Choose a co-solvent compatible with your downstream application. DMSO and ethanol are the most common choices for biological experiments.

  • Prepare Stock: Prepare a high-concentration stock solution (e.g., 100 mM to 1 M) by dissolving 2-Methoxyhexanoic acid in your chosen co-solvent. Gentle warming or vortexing can assist dissolution.

  • Serial Dilution: Perform serial dilutions of this stock solution directly into your final aqueous medium (e.g., cell culture media, assay buffer).

  • Final Concentration Check: Ensure the final concentration of the co-solvent in your experiment is low enough to be non-toxic to your system (typically <0.5% for DMSO in many cell lines). Always run a vehicle control (medium + same final concentration of co-solvent) in your experiments.

Q3: The required final concentration of my compound is high, and even with a co-solvent, the vehicle concentration is toxic. What advanced methods can I use?

Answer: For challenging applications requiring high concentrations in a primarily aqueous environment, you should consider using surfactants or cyclodextrins .

Scientific Rationale:

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), self-assemble into micelles in water. The hydrophobic tails form a core, and the hydrophilic heads face the aqueous environment. The hydrophobic core can encapsulate poorly soluble molecules like 2-Methoxyhexanoic acid, effectively increasing their apparent solubility in the bulk solution[11][12][13]. Common lab surfactants include Tween® 80 and Sodium Dodecyl Sulfate (SDS).

  • Cyclodextrins: These are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity. They can form a "host-guest" inclusion complex with a poorly soluble molecule ("guest") that fits within their cavity, thereby shielding the hydrophobic guest from water and increasing its solubility[14][][16][17]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative with high aqueous solubility.

Diagram: Advanced Solubilization Mechanisms

G cluster_0 A) Surfactant Micelle cluster_1 B) Cyclodextrin Inclusion Complex center_micelle Hydrophobic Core s1 S center_micelle->s1 s2 S center_micelle->s2 s3 S center_micelle->s3 s4 S center_micelle->s4 s5 S center_micelle->s5 s6 S center_micelle->s6 s7 S center_micelle->s7 s8 S center_micelle->s8 drug_micelle R-COOH cd Cyclodextrin (Hydrophilic Exterior) drug_cd R-COOH cavity Hydrophobic Cavity

Caption: Diagram of (A) micellar solubilization by surfactants and (B) inclusion complex formation with cyclodextrins.

  • Surfactant Selection: Choose a non-ionic surfactant like Tween® 80 or Polysorbate 80 for most biological applications to minimize protein denaturation.

  • Prepare Surfactant Solution: Prepare an aqueous solution of the surfactant at a concentration well above its CMC (e.g., 1-5% w/v).

  • Add Compound: Add the 2-Methoxyhexanoic acid directly to the surfactant solution.

  • Aid Dissolution: Use sonication or gentle heating (e.g., in a 37-40°C water bath) to facilitate the encapsulation of the compound within the micelles. The solution should become clear.

  • Dilution: This stock solution can then be diluted into your final experimental medium.

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) are excellent choices due to their high solubility and low toxicity.

  • Prepare CD Solution: Prepare a concentrated aqueous solution of the cyclodextrin (e.g., 10-40% w/v).

  • Add Compound: Add the 2-Methoxyhexanoic acid to the cyclodextrin solution. A 1:1 molar ratio is a good starting point.

  • Complexation: Stir the mixture vigorously at room temperature or with gentle heat for several hours (4-24 hours) to allow for the formation of the inclusion complex.

  • Filtration (Optional): If any undissolved material remains, filter the solution through a 0.22 µm filter to remove it. The clear filtrate contains the solubilized complex.

Part 2: Frequently Asked Questions (FAQs)

  • Q: Why exactly is 2-Methoxyhexanoic acid poorly soluble in neutral water?

    • A: Its structure contains a six-carbon chain (hexanoic acid), which is hydrophobic ("water-fearing"). This nonpolar tail dominates the molecule's properties, making it difficult for polar water molecules to surround and dissolve it effectively, despite the presence of the polar carboxylic acid group[1][2].

  • Q: Can I use heat to dissolve it?

    • A: Yes, heating can increase the solubility of most compounds, including this one. However, this is often a temporary solution. The compound may precipitate out of the solution as it cools back to room or experimental temperature. This method is best used to speed up dissolution in conjunction with one of the methods described above (e.g., gentle heating with a co-solvent or surfactant).

  • Q: How do I choose between co-solvents, surfactants, and cyclodextrins?

    • A: The choice depends entirely on your experimental constraints:

      • Use Co-solvents (like DMSO/Ethanol) when your system can tolerate a small percentage of an organic solvent and you need a quick, simple method. This is the most common approach for in vitro screening.

      • Use Surfactants (like Tween® 80) when you need a higher concentration of the compound in a primarily aqueous system and cannot use organic solvents. Be mindful that surfactants can interfere with some assays or affect cell membranes.

      • Use Cyclodextrins (like HP-β-CD) when you need a high concentration in an aqueous system for sensitive applications (e.g., in vivo studies). Cyclodextrins are generally considered very safe and are used in pharmaceutical formulations[17]. This is the most advanced and often most compatible method.

  • Q: I successfully dissolved the acid in a basic solution, but it crashed out when I added it to my pH 7.4 cell culture media. What happened?

    • A: Your cell culture medium is buffered at pH 7.4. When you added your concentrated, high-pH stock solution, the buffer in the media immediately lowered the pH of the microenvironment around the dissolved compound. This pH drop caused the soluble carboxylate (R-COO⁻) to become protonated back into the insoluble carboxylic acid form (R-COOH), leading to precipitation. To avoid this, either dilute your stock to a much lower concentration or consider using one of the pH-independent methods like co-solvents or cyclodextrins.

References

  • 2-Methylhexanoic Acid CAS# 4536-23-6: Odor profile, Molecular properties, Regul
  • 2-Methylhexanoic Acid | C7H14O2 | CID 20653.PubChem.
  • 2-methylhexanoic acid | 4536-23-6.ChemicalBook.
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  • 2-methyl hexanoic acid, 4536-23-6.The Good Scents Company.
  • 2-Methylhexanoic acid 99 4536-23-6.Sigma-Aldrich.
  • 2-Methylhexanoic Acid | 4536-23-6.Tokyo Chemical Industry.
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  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Strategies to improve solubility of 3-Carboxyphenylboronic acid in reaction media.Benchchem.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.PMC.
  • Fatty Acid-Cyclodextrin Complexes: Properties and Applications.
  • The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review.RSC Publishing.
  • Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib.PMC.
  • Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids.MDPI.
  • Co-Solvents: Assisting Drug Dissolution.MCE.
  • Mechanisms, Applications, and Risk Analysis of Surfactant-Enhanced Remediation of Hydrophobic Organic Contamin
  • Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets.PMC.
  • The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid.
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  • Surfactant-Enhanced Solubilization of Chlorinated Organic Compounds Contained in DNAPL from Lindane Waste: Effect of Surfactant Type and pH.
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  • Solid-Liquid Equilibrium Study of Binary System Saturated Fatty Acid in Short Chain Alcohols.Semantic Scholar.
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  • Cyclodextrin Solutions for API Solubility Boost.BOC Sciences.
  • A review on solubility enhancement technique for pharmaceutical drugs.GSC Online Press.
  • Why does solubility of fatty acids decreases as the length chain increases?Quora.
  • Study on Extraction of Carboxylic Acid Using Solvent Extraction.IJAERD.
  • pH adjustment: Significance and symbolism.Toolots.
  • Overcoming Challenges in Carboxylic Acid Drug Formulations.
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  • Strategies for improving hydrophobic drugs solubility and bioavailability.Int J Pharm Chem Anal.
  • Determination and Comparison of Short-Chain Fatty Acids in Serum and Colon Content Samples: Alzheimer's Disease R
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  • The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophilic–Lipophilic M
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applic

Sources

Optimization

optimizing reaction conditions for 2-Methoxyhexanoic acid synthesis

Welcome to the Technical Support Center for the synthesis of 2-Methoxyhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic workflows.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Methoxyhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic workflows.

2-Methoxyhexanoic acid is a critical intermediate in pharmaceutical development. Synthesizing this molecule typically relies on one of two primary disconnections:

  • Route A: The alpha-alkylation of methoxyacetic acid[1].

  • Route B: The selective O-methylation of 2-hydroxyhexanoic acid[2].

Below, you will find self-validating experimental protocols, quantitative optimization data, and an in-depth troubleshooting FAQ explaining the mechanistic causality behind common reaction failures.

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems . Built-in checkpoints allow you to verify the success of intermediate states before proceeding, preventing the waste of downstream reagents.

Route A: Alpha-Alkylation of Methoxyacetic Acid

Objective: Synthesize 2-methoxyhexanoic acid via the lithium enediolate of methoxyacetic acid.

  • System Preparation: Flame-dry a Schlenk flask under vacuum and purge with Argon three times to ensure a strictly anhydrous environment.

  • Base Formation: Add anhydrous THF (10 mL/mmol) and diisopropylamine (2.2 eq). Cool the mixture to -78 °C using a dry ice/acetone bath. Add n-Butyllithium (2.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form Lithium Diisopropylamide (LDA).

  • Dianion Generation: Dissolve methoxyacetic acid (1.0 eq)[1] in a minimal amount of THF and add it dropwise to the LDA solution at -78 °C. Stir for 1 hour, then warm to 0 °C for 30 minutes to ensure complete deprotonation of both the carboxylic acid and the alpha-carbon.

    • Self-Validation Checkpoint: Remove a 0.1 mL aliquot, quench rapidly with D₂O, and analyze via ¹H-NMR. The disappearance of the alpha-proton signal (>95% deuterium incorporation) confirms complete enediolate formation.

  • Electrophilic Addition: Cool the reaction back to -78 °C. Add N,N'-Dimethylpropyleneurea (DMPU) (2.0 eq) to break up lithium aggregates. Add 1-bromobutane (1.05 eq) dropwise.

  • Propagation: Allow the reaction to slowly warm to room temperature overnight.

  • Workup: Quench with 1M HCl until pH < 2. Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

EnolateAlkylation A Methoxyacetic Acid (Starting Material) B LDA (2.1 eq) THF, -78°C A->B C Lithium Enediolate (Dianion) B->C D 1-Bromobutane (1.05 eq) DMPU, -78°C to RT C->D SN2 Alkylation E 2-Methoxyhexanoic Acid (Target Product) D->E Acidic Workup

Workflow for the alpha-alkylation of methoxyacetic acid using LDA.

Route B: Selective O-Methylation of 2-Hydroxyhexanoic Acid

Objective: Synthesize 2-methoxyhexanoic acid via the alkoxide-carboxylate dianion of 2-hydroxyhexanoic acid.

  • Base Suspension: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.1 eq) in anhydrous THF under Argon at 0 °C.

  • Dianion Generation: Slowly add 2-hydroxyhexanoic acid (1.0 eq)[2] dissolved in THF.

    • Self-Validation Checkpoint: Monitor the evolution of H₂ gas via a bubbler. The reaction will initially bubble rapidly (carboxylate formation), pause, and then bubble again (alkoxide formation). The complete cessation of bubbling after 1 hour at room temperature validates complete dianion formation.

  • Alkylation: Cool the mixture to 0 °C and add Methyl Iodide (MeI, 1.05 eq) dropwise.

  • Propagation: Stir the reaction at room temperature for 4-6 hours in a sealed vessel to prevent MeI evaporation.

  • Workup: Carefully quench with ice water to destroy unreacted NaH. Acidify the aqueous layer to pH 2 with 1M HCl, extract with Dichloromethane (3x), dry over MgSO₄, and concentrate.

OMethylation A 2-Hydroxyhexanoic Acid (Starting Material) B NaH (2.1 eq) THF, 0°C to RT A->B C Alkoxide-Carboxylate Dianion B->C D Methyl Iodide (1.05 eq) 0°C to RT C->D Selective O-Alkylation E 2-Methoxyhexanoic Acid (Target Product) D->E Acidic Workup

Selective O-methylation of 2-hydroxyhexanoic acid via dianion formation.

Quantitative Data Summary

The table below summarizes the causality between specific reaction parameters and the resulting yields, providing a quick-reference guide for process optimization.

Synthesis RouteBase (Eq)Additive / SolventElectrophile (Eq)Temp ProfilePrimary ImpurityExpected Yield
A: Alpha-Alkylation LDA (2.1)None / THF1-Bromobutane (1.05)-78 °C to RTUnreacted starting material35 - 45%
A: Alpha-Alkylation LDA (2.1)DMPU (2.0) / THF1-Bromobutane (1.05)-78 °C to RTDialkylated product (trace)85 - 92%
B: O-Methylation NaH (1.1)None / THFMeI (1.05)0 °C to RTMethyl 2-hydroxyhexanoate< 10%
B: O-Methylation NaH (2.1)None / THFMeI (1.05)0 °C to RTMethyl 2-methoxyhexanoate75 - 85%

Troubleshooting & FAQs

Q1: Why am I seeing significant amounts of methyl 2-methoxyhexanoate (esterification) instead of the free acid during the O-methylation of 2-hydroxyhexanoic acid? A1: This side-reaction is caused by incorrect base stoichiometry. 2-Hydroxyhexanoic acid contains two acidic protons: the carboxylic acid (pKa ~4.5) and the hydroxyl group (pKa ~15). If less than 2.0 equivalents of NaH are used, only the carboxylate monoanion is formed. While carboxylates are generally poor nucleophiles, they will readily react with a highly electrophilic agent like methyl iodide to form the methyl ester. The Causality Fix: By using exactly 2.1 equivalents of NaH, you form the dianion. In the dianion state, the localized alkoxide oxygen is significantly more nucleophilic than the delocalized carboxylate oxygen, ensuring selective O-alkylation over esterification[3].

Q2: My alpha-alkylation of methoxyacetic acid is stalling at 40% conversion. How can I drive it to completion? A2: The lithium enediolate of methoxyacetic acid tends to form tight hexameric or tetrameric aggregates in THF, which drastically reduces the nucleophilicity of the alpha-carbon[1]. The Causality Fix: To break up these aggregates and increase the reactivity of the enolate, you must add a strongly coordinating additive. Adding 2.0 equivalents of DMPU (or HMPA) prior to the addition of 1-bromobutane will solvate the lithium cations, generating a highly reactive "naked" enolate and driving the Sₙ2 alkylation to completion.

Q3: How do I prevent dialkylation (formation of 2-butyl-2-methoxyhexanoic acid) during the enolate alkylation route? A3: Dialkylation is caused by premature warming of the reaction mixture or an excess of the alkylating agent. The mono-alkylated product still possesses an alpha-proton that is slightly more sterically hindered but remains acidic. If the reaction warms above -40 °C while unreacted enolate and 1-bromobutane are still present, rapid proton transfer can occur between the product and the starting enolate, leading to dialkylation. The Causality Fix: Strictly control the stoichiometry of 1-bromobutane to 1.05 equivalents and maintain the reaction at -78 °C during the addition. Only allow the system to warm to room temperature after the electrophile has been fully dispersed and consumed.

Q4: Can I use Sodium Hydroxide (NaOH) instead of Sodium Hydride (NaH) for the O-methylation? A4: No. NaOH is not a strong enough base to quantitatively deprotonate the aliphatic hydroxyl group (pKa ~15) of 2-hydroxyhexanoic acid in an organic solvent. Using NaOH will result in an equilibrium favoring the monoanion, leading almost exclusively to the formation of the methyl ester rather than the desired alpha-methoxy ether. Irreversible deprotonation using a hydride base (NaH) is mandatory.

Sources

Troubleshooting

avoiding degradation of 2-Methoxyhexanoic acid during experiments

Welcome to the technical support guide for 2-Methoxyhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on maintaining the stab...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-Methoxyhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on maintaining the stability and integrity of 2-Methoxyhexanoic acid throughout your experimental workflows. Here, we address common challenges through a combination of FAQs, troubleshooting guides, and validated protocols, all grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section delves into the core chemical properties of 2-Methoxyhexanoic acid to preemptively address potential stability issues. Understanding why degradation occurs is the first step to preventing it.

Question 1: What are the primary structural features of 2-Methoxyhexanoic acid that influence its stability?

Answer: 2-Methoxyhexanoic acid possesses two key functional groups whose reactivity dictates its stability: a carboxylic acid and an α-methoxy group (an ether).

  • Carboxylic Acid Group (-COOH): This group is acidic (predicted pKa ≈ 4.8-5.1) and can be deprotonated under basic conditions to form a carboxylate salt.[1] While generally stable, carboxylic acids can undergo decarboxylation (loss of CO2) at elevated temperatures.[2]

  • α-Methoxy Group (-OCH₃): The ether linkage is generally stable but can be susceptible to cleavage under specific conditions.[3] Its position alpha to the carboxyl group can influence its reactivity. Ethers are also known to form explosive peroxides over time upon exposure to oxygen and light, though this is more common with solvents like diethyl ether and THF.[4][5]

Question 2: What are the most likely degradation pathways for 2-Methoxyhexanoic acid under common experimental conditions?

Answer: The two most probable non-enzymatic degradation pathways are hydrolysis of the ether linkage and oxidative cleavage .

  • Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the ether oxygen can be protonated. This makes the carbon-oxygen bond susceptible to nucleophilic attack by water, leading to cleavage of the methoxy group. This is typically a slow process for simple ethers at room temperature but can be accelerated by heat.[3][6][7] The products would be 2-hydroxyhexanoic acid and methanol.

  • Oxidative Cleavage: The carbon atom bearing the methoxy group is a potential site for oxidation. Oxidizing agents or radical species can abstract a hydrogen atom from this position, leading to cleavage of the ether bond.[8][9] This can be a concern if the compound is exposed to strong oxidizers or sources of free radicals (e.g., air and light over long periods).

Question 3: How should I properly store neat 2-Methoxyhexanoic acid and its solutions to ensure long-term stability?

Answer: Proper storage is critical to prevent slow degradation over time. Follow these guidelines based on best practices for storing carboxylic acids and ethers.[10][11][12][13]

Storage ConditionRecommendationRationale
Temperature Store at 2-8°C.Low temperatures slow down all potential degradation reactions, including hydrolysis and oxidation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).This minimizes exposure to oxygen, preventing oxidative degradation and potential peroxide formation.[14]
Light Store in an amber glass vial or protect from light.Light can catalyze the formation of free radicals, initiating oxidative degradation pathways.[11][12]
Container Use a tightly sealed glass container with a PTFE-lined cap.Prevents evaporation and contamination. PTFE liners provide excellent chemical resistance.
Solutions For solutions, use high-purity, anhydrous solvents. If possible, add a stabilizer like Butylated hydroxytoluene (BHT) at low ppm concentrations for long-term storage in ether-based solvents to scavenge free radicals.[5]Prevents solvent-mediated degradation. Stabilizers inhibit peroxide formation.[5]

Part 2: Troubleshooting Guide - Addressing In-Experiment Issues

This section provides a problem-and-solution framework for issues that may arise during your experiments.

Problem 1: My analytical results (GC-MS, LC-MS) show a new, more polar peak appearing over time, and the peak for 2-Methoxyhexanoic acid is decreasing.

  • Plausible Cause: This strongly suggests the hydrolysis of the methoxy group to the more polar 2-hydroxyhexanoic acid. This can happen during aqueous workups, especially if the pH is strongly acidic, or during sample storage in protic or wet solvents.

  • Causality Explained: Under acidic aqueous conditions, the ether oxygen is protonated, making it a better leaving group. A water molecule can then attack the α-carbon, cleaving the C-O bond in a process that can be described as a concerted proton transfer and C-O bond cleavage.[6][7] The resulting hydroxyl group significantly increases the compound's polarity, leading to an earlier elution time in reverse-phase LC or requiring derivatization for GC.

  • Solutions & Validation:

    • pH Control: During extractions or aqueous workups, maintain a neutral or slightly acidic pH (pH 4-6). Avoid strongly acidic (pH < 2) or strongly basic (pH > 10) conditions for extended periods.

    • Solvent Choice: Prepare analytical standards and store samples in high-purity, anhydrous aprotic solvents like acetonitrile, dichloromethane, or ethyl acetate. Avoid storing samples in methanol or water for long durations.

    • Validate by Co-injection: If you suspect hydrolysis, synthesize or purchase a standard of 2-hydroxyhexanoic acid and perform a co-injection with your degraded sample. A single, sharp peak corresponding to the impurity will confirm its identity.

Problem 2: I'm analyzing my sample with GC-MS and observe peak tailing and/or a loss of signal for the parent compound.

  • Plausible Cause: The free carboxylic acid group can interact with active sites in the GC inlet liner or on the column, causing adsorption and peak tailing.[14] Alternatively, the compound may be thermally degrading in the high-temperature inlet.[15] Carboxylic acids can undergo decarboxylation at high temperatures.[2]

  • Causality Explained: Active sites, such as free silanol groups (-Si-OH) on glass liners or column surfaces, can form strong hydrogen bonds with the carboxylic acid's -OH group. This interaction delays the molecule's passage through the system, resulting in a tailed peak shape and, in severe cases, irreversible adsorption (loss of signal).[15] High inlet temperatures (e.g., >250°C) can provide enough energy to induce decarboxylation or other fragmentation.

  • Solutions & Validation:

    • Derivatization (Recommended): Convert the carboxylic acid to a more volatile and less active ester (e.g., a methyl or ethyl ester) or a silyl ester (e.g., with BSTFA or MSTFA) prior to GC-MS analysis. This is a standard and highly effective technique for analyzing organic acids.[16]

    • Use an Inert Flow Path: Ensure you are using a deactivated inlet liner (sometimes labeled as "silanized" or "inert").[14] Use a GC column specifically designed for analyzing acidic compounds (e.g., a "WAX" or "FFAP" phase, or a deactivated general-purpose column like a 5ms).

    • Optimize Inlet Temperature: Lower the injector temperature in 10-20°C increments to find the lowest possible temperature that still allows for efficient volatilization without causing peak broadening.

Part 3: Key Experimental Protocols

These step-by-step protocols are designed to be self-validating systems for handling and analyzing 2-Methoxyhexanoic acid.

Protocol 1: Derivatization for GC-MS Analysis (Silylation)

This protocol converts the polar carboxylic acid to a non-polar trimethylsilyl (TMS) ester, improving chromatographic performance and preventing on-column degradation.

Materials:

  • Dried sample containing 2-Methoxyhexanoic acid

  • Anhydrous Pyridine or Acetonitrile

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven set to 70°C

  • GC vials with PTFE-lined caps

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. Water will quench the silylation reagent. If necessary, evaporate the sample to dryness under a stream of nitrogen.

  • Reagent Addition: To the dried sample in a GC vial, add 50 µL of anhydrous pyridine (or acetonitrile) to dissolve the residue.

  • Silylation: Add 50 µL of BSTFA + 1% TMCS to the vial. The TMCS acts as a catalyst.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS. The resulting TMS-ester of 2-Methoxyhexanoic acid will be more volatile and less prone to adsorption.

  • Validation: The mass spectrum of the derivatized peak should show a molecular ion (M+) and a characteristic M-15 peak (loss of a methyl group from the TMS moiety) consistent with the TMS-ester.

Diagram: Degradation & Analytical Workflow

The following diagram illustrates the primary degradation pathway and the recommended analytical workflow to mitigate it.

G cluster_compound Compound States cluster_process Experimental Processes cluster_outcome Analytical Outcomes Parent 2-Methoxyhexanoic Acid Workup Aqueous Workup (Strong Acid/Base) Parent->Workup GC_Direct Direct GC-MS (High Temp / Active Sites) Parent->GC_Direct GC_Derivatized Derivatization Protocol Parent->GC_Derivatized Recommended Path Degradant 2-Hydroxyhexanoic Acid Impurity_Peak Extra Polar Peak Degradant->Impurity_Peak Workup->Degradant Hydrolysis Bad_Peak Tailing / No Peak GC_Direct->Bad_Peak Adsorption/ Degradation Good_Peak Sharp, Symmetric Peak GC_Derivatized->Good_Peak

Caption: Workflow for mitigating degradation of 2-Methoxyhexanoic acid.

References

  • Revised mechanism for the hydrolysis of ethers in aqueous acid.RSC Publishing.
  • Phenomenex GC Troubleshooting Guide.Phenomenex.
  • Acid hydrolysis of diethyl ether.
  • Different reaction conditions for hydrolysis of ethers and epoxides.Chemistry Stack Exchange.
  • Ether cleavage.Wikipedia.
  • Chemical Storage Safety: Acids, Bases & Solvents Best Practices.Alliance Chemical.
  • Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase.
  • Chemical Compatibility and Storage.Case Western Reserve University.
  • Ester Hydrolysis: Acid and Base-C
  • Practices for Proper Chemical Storage.University of California, Riverside.
  • Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt.The Journal of Organic Chemistry.
  • 2-methylhexanoic acid - Safety D
  • Oxidative Cleavage of Silyl Ethers by an Oxoammonium Salt.Thieme.
  • Alcohol or phenol synthesis by ether cleavage.Organic Chemistry Portal.
  • Solvent Stabilizer Systems.Sigma-Aldrich.
  • The Analysis of Urinary Organic Acids by Gas Chrom
  • 2-Methylhexanoic acid | CAS#:4536-23-6.Chemsrc.
  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper.Royal Society of Chemistry.
  • Investigation of Thermal Properties of Carboxylates with Various Structures.
  • Safe Storage.University of California, Santa Cruz.
  • Gas Chromatography Mass Spectrometry Troubleshooting Guide.Shimadzu.
  • Reaction mechanisms and hydrogen production in the thermal decomposition of simple carboxylic acids in O2/H2O environments.Kyushu University.
  • Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids.
  • Chemical Storage Guidelines.University of California, Irvine.
  • Organic stabilizers.
  • Antioxidants & Stabilizers for Polyolefins (PP, PE) | Selection Guide.SpecialChem.
  • 2-Methylhexanoic acid 4536-23-6 wiki.Guidechem.
  • Polymer Additives, Heat & Light Stabilizers - UV Absorbers.SONGWON Industrial Group.
  • Stabilization of organic compounds.
  • GC Troubleshooting Guide Poster.Agilent.
  • Thermal decomposition of the calcium salts of several carboxylic acids.
  • Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects.PubMed.
  • Degradation of o-methoxybenzoate by a two-member consortium made up of a gram-positive Arthrobacter strain and a gram-neg
  • Showing Compound 2-Methylhexanoic acid (FDB008224).FooDB.
  • 2-methyl hexanoic acid, 4536-23-6.The Good Scents Company.
  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids.
  • KEGG Degradation of aromatic compounds - Reference p
  • The degradation of carboxylic acids into aldehydes.Semantic Scholar.
  • Formation of carboxylic acids during degradation of monosaccharides.Czech Journal of Food Sciences.

Sources

Optimization

Technical Support Center: 2-Methoxyhexanoic Acid MS Troubleshooting

Welcome to the Advanced Mass Spectrometry Support Center. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals analyzing 2-Methoxyhexanoic acid (2-MHA, CAS: 66018...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Mass Spectrometry Support Center. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals analyzing 2-Methoxyhexanoic acid (2-MHA, CAS: 66018-27-7), a short-chain methoxy fatty acid (C₇H₁₄O₃, Exact Mass: 146.0943)[1].

Due to its specific structural properties—an aliphatic chain coupled with an alpha-methoxy group—2-MHA is highly susceptible to isobaric overlap, derivatization artifacts, and matrix-induced ion suppression. This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: I am observing a split peak or a co-eluting shoulder at m/z 145.08 in LC-MS (ESI negative mode). How do I resolve this?

Root Cause (Causality): You are experiencing isobaric interference . In negative electrospray ionization (ESI-), 2-MHA forms an [M-H]- ion at m/z 145.08. Biological matrices and synthetic mixtures often contain isomers (e.g., 3-methoxyhexanoic acid) or isobaric hydroxy fatty acids (e.g., 3-hydroxyheptanoic acid) that share this exact nominal mass[2]. Because the polarity of these molecules is nearly identical, they co-elute on standard C18 reversed-phase columns. Resolution: Do not rely solely on chromatography. Implement a pre-analytical Solid-Phase Extraction (SPE) using a normal-phase silica gel column. The free hydroxyl groups on hydroxy fatty acids will interact strongly with the unmodified silica via hydrogen bonding, while the ether-linked methoxy group of 2-MHA will wash through, effectively separating the interferences[2].

Q2: My GC-MS signal for silylated 2-MHA is highly variable and shows a massive background at m/z 147. What is happening?

Root Cause (Causality): This is a classic derivatization artifact combined with siloxane bleed . To analyze 2-MHA via GC-MS, the carboxylic acid must be derivatized to prevent peak tailing. If you use silylation reagents (like BSTFA/TMCS), you form a trimethylsilyl (TMS) ester. However, the GC column stationary phase (often a polysiloxane) and excess silylation reagent degrade to produce the pentamethyldisiloxane cation [(CH3)3Si-O-Si(CH3)2]+ at exactly m/z 147. This perfectly overlaps with the nominal [M+H]+ of underivatized 2-MHA and interferes with the fragmentation pattern of the TMS ester. Resolution: Abandon silylation for this specific analyte. Switch to methylation (forming a Fatty Acid Methyl Ester, FAME) using BF₃/methanol. This shifts the target mass away from the siloxane background noise and eliminates the m/z 147 interference[2][3].

Q3: The LC-MS/MS signal for 2-MHA drops by 80% when analyzing plasma samples compared to neat standards.

Root Cause (Causality): This is matrix-induced ion suppression . Endogenous phospholipids in plasma co-elute with short-chain fatty acids. In the ESI source, these highly surface-active phospholipids outcompete 2-MHA for charge droplets, drastically reducing your ionization efficiency. Resolution: Utilize a Hydrophilic-Lipophilic Balance (HLB) SPE cartridge. HLB polymeric sorbents allow for aggressive washing steps that remove phospholipids while retaining the moderately polar 2-MHA[4].

Part 2: Validated Experimental Protocols

Every protocol below is designed as a self-validating system to ensure scientific integrity and reproducible quantitative results.

Protocol A: Silica Gel SPE Cleanup for LC-MS Isobaric Interference

Purpose: To separate 2-MHA from co-eluting hydroxy fatty acids prior to LC-MS/MS.

  • Conditioning: Condition a 500 mg Silica Gel SPE cartridge with 5 mL of Hexane.

  • Sample Loading: Dissolve your sample/extract in 1 mL of Hexane:Diethyl Ether (98:2, v/v) and load it onto the cartridge.

  • Elution 1 (Target Fraction): Elute 2-MHA (methoxy fatty acid) using 5 mL of Hexane:Diethyl Ether (90:10, v/v). Collect this fraction.

  • Elution 2 (Interference Removal): Elute the interfering hydroxy fatty acids using 5 mL of Diethyl Ether:Methanol (80:20, v/v). Discard this fraction.

  • Reconstitution: Evaporate Elution 1 under a gentle stream of N₂ and reconstitute in 100 µL of Initial Mobile Phase (e.g., 5% Acetonitrile in Water).

  • Self-Validation Step: Spike the sample with an odd-chain monohydroxy fatty acid internal standard (e.g., C17-OH) prior to SPE[2]. Monitor the C17-OH mass transition in the final LC-MS run. If C17-OH is detected in Elution 1, your solvent polarity is too high, and the separation has failed.

Protocol B: FAME Derivatization for GC-MS

Purpose: To volatilize 2-MHA while avoiding siloxane bleed (m/z 147) interferences.

  • Preparation: Transfer 50 µL of the lipid extract into a glass reaction vial.

  • Reagent Addition: Add 500 µL of 14% Boron Trifluoride (BF₃) in Methanol.

  • Incubation: Seal the vial tightly and heat at 60°C for 30 minutes. Mechanistic note: Heat drives the acid-catalyzed esterification, converting the carboxylic acid to a methyl ester.

  • Quenching & Extraction: Cool to room temperature. Add 1 mL of saturated NaCl solution to quench the reaction, followed by 1 mL of Hexane.

  • Phase Separation: Vortex for 30 seconds and centrifuge at 2000 x g for 5 minutes. Extract the upper Hexane layer (containing the 2-MHA methyl ester).

  • Self-Validation Step: Run the sample on GC-MS and calculate the peak area ratio of the derivatized 2-MHA methyl ester to any residual underivatized 2-MHA. A ratio of < 100:1 indicates incomplete derivatization; ensure reagents are fresh and anhydrous.

Part 3: Quantitative Data & Method Summaries

Table 1: Isobaric Interferences and MS/MS Fragmentation (ESI Negative Mode)

Compound Exact Mass [M-H]- Primary MS/MS Product Ions Interference Mechanism
2-Methoxyhexanoic acid 145.0870 m/z 113.06 (-CH₃OH), m/z 101.09 (-CO₂) Target Analyte [5]
3-Methoxyhexanoic acid 145.0870 m/z 113.06, m/z 85.06 Positional Isomer (Co-elution)

| 3-Hydroxyheptanoic acid | 145.0870 | m/z 127.07 (-H₂O), m/z 101.09 (-CO₂) | Isobaric (Requires SPE cleanup)[2] |

Table 2: Analytical Platform Comparison for 2-MHA

Parameter LC-MS/MS (ESI-) GC-MS (EI)
Derivatization Required? No Yes (Methylation preferred)
Primary Interference Phospholipid Ion Suppression Siloxane Bleed (m/z 147)
Resolution Strategy HLB or Silica SPE[2][4] Switch to FAME derivatization[2]

| Limit of Detection (LOD) | ~0.5 ng/mL | ~10 ng/mL[2] |

Part 4: Logical Workflows & Mechanisms

Workflow Start 2-MHA MS Analysis Interference Detected CheckPlatform Identify MS Platform Start->CheckPlatform LCMS LC-MS/MS (ESI-) CheckPlatform->LCMS GCMS GC-MS (EI) CheckPlatform->GCMS Isobaric Isobaric Overlap (m/z 145.08) LCMS->Isobaric Suppression Ion Suppression (Phospholipids) LCMS->Suppression Siloxane Siloxane Bleed (m/z 147) GCMS->Siloxane SPE Silica Gel SPE Remove Hydroxy Acids Isobaric->SPE HLB HLB Cartridge Cleanup Suppression->HLB FAME Switch to FAME Derivatization Siloxane->FAME

Workflow for identifying and resolving 2-MHA mass spectrometry interferences.

Fragmentation Precursor Precursor Ion [M-H]- m/z 145.08 LossCH3OH Neutral Loss Methanol (-32 Da) Precursor->LossCH3OH CID Energy LossCO2 Neutral Loss CO2 (-44 Da) Precursor->LossCO2 CID Energy Frag1 Product Ion m/z 113.06 LossCH3OH->Frag1 Frag2 Product Ion m/z 101.09 LossCO2->Frag2

ESI- MS/MS fragmentation pathway of 2-Methoxyhexanoic acid.

References

  • Analytical Methods for Quantification of Modified Fatty Acids and Sterols Formed as a Result of Processing | Request PDF - ResearchG
  • Phormidepistatin from the Cyanobacterium UIC 10484: Assessing the Phylogenetic Distribution of the Statine Pharmacophore | Journal of Natural Products - ACS Public
  • hydrophilic-lipophilic balance hlb: Topics by Science.gov.
  • CAS 66018-27-7: Ácido hexanoico, 2-metoxi- | CymitQuimica.
  • 66009-10-7 | D(+)

Sources

Troubleshooting

Technical Support Center: Resolution of 2-Methoxyhexanoic Acid Enantiomers

Welcome to the Technical Support Center for the chiral resolution of 2-methoxyhexanoic acid. As a critical chiral building block in pharmaceutical development, obtaining enantiopure (R)- or (S)-2-methoxyhexanoic acid is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chiral resolution of 2-methoxyhexanoic acid. As a critical chiral building block in pharmaceutical development, obtaining enantiopure (R)- or (S)-2-methoxyhexanoic acid is paramount. This guide provides field-proven troubleshooting strategies, addressing both analytical chiral chromatography and preparative classical resolution techniques.

Module 1: Chiral Chromatography (HPLC & SFC) Troubleshooting

Q1: I am experiencing severe peak tailing and poor resolution of 2-methoxyhexanoic acid enantiomers on a polysaccharide-based Chiral Stationary Phase (CSP). How can I correct this? A: Peak tailing for chiral carboxylic acids is almost always caused by secondary interactions. 2-Methoxyhexanoic acid can interact with residual silanols or basic sites on the silica support of the CSP. Furthermore, partial ionization of the carboxylic acid group leads to a mixed-mode retention mechanism[1]. Causality & Solution: You must suppress the ionization of the carboxylic acid. Add an acidic modifier, such as 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA), to your mobile phase[1]. By keeping the analyte fully protonated, you ensure it interacts uniformly with the chiral selector via hydrogen bonding and dipole-dipole interactions, which are critical for the chiral recognition mechanism on columns like Chiralcel OD or Chiralpak AD[2].

Q2: Should I use High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) for scaling up the separation? A: SFC is highly recommended for scaling up the separation of 2-methoxyalkanoic acids[2]. Causality: SFC utilizes supercritical CO 2​ as the primary mobile phase, which has a much lower viscosity and higher diffusivity than standard HPLC solvents (like hexane/isopropanol). This allows for higher flow rates without a proportional increase in backpressure, leading to faster run times and higher throughput. Additionally, fraction recovery in SFC is vastly simplified because the CO 2​ evaporates upon depressurization, leaving your purified enantiomer in a small volume of co-solvent.

Data Summary: Mobile Phase Optimization

Table 1: Effect of Mobile Phase Additives on 2-Methoxyhexanoic Acid Resolution

Modifier Added (0.1% v/v)Analyte StatePeak ShapeResolution ( Rs​ )Recommendation
None Partially IonizedSevere Tailing< 1.0Not Recommended
Diethylamine (DEA) Fully IonizedBroad/No ElutionN/AAvoid for Acids
Formic Acid (FA) ProtonatedSharp1.8 - 2.5Excellent for LC-MS
Trifluoroacetic Acid (TFA) ProtonatedVery Sharp> 2.5Best for Prep UV
Protocol 1: Analytical SFC Method Development (Self-Validating)

This protocol ensures baseline resolution is achieved and validated prior to preparative scale-up.

  • Column Selection: Install a polysaccharide-based CSP column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm)[2].

  • Mobile Phase Preparation: Prepare a co-solvent of Methanol containing 0.1% TFA.

  • System Equilibration: Set the SFC system to 125 bar backpressure, 40 °C column temperature, and a flow rate of 3.0 mL/min[2]. Equilibrate with 95% CO 2​ / 5% Co-solvent.

  • Sample Injection: Inject 5 µL of a 1 mg/mL racemic 2-methoxyhexanoic acid solution (dissolved in methanol).

  • Isocratic Run: Run isocratically at 5% co-solvent for 10 minutes. Monitor UV absorbance at 210 nm and 220 nm[2].

  • Validation Step: Calculate the resolution ( Rs​ ) between the two peaks. Self-Correction: If Rs​<1.5 , the thermodynamic difference in enantiomer binding is insufficient. Decrease the column temperature to 35 °C to enhance chiral recognition, or lower the co-solvent percentage to 3%.

HPLCOptimization Start Select CSP (Amylose/Cellulose) CheckPeak Evaluate Peak Shape (Tailing?) Start->CheckPeak AddAcid Add Acidic Modifier (0.1% TFA/FA) CheckPeak->AddAcid Yes CheckRes Evaluate Resolution (Rs > 1.5?) CheckPeak->CheckRes No AddAcid->CheckRes Temp Optimize Temperature & Flow Rate CheckRes->Temp No Success Validated Method CheckRes->Success Yes Temp->Success

Decision tree for optimizing the chiral chromatographic separation of 2-methoxyhexanoic acid.

Module 2: Classical Diastereomeric Salt Resolution

Q3: How do I select the optimal chiral resolving agent for 2-methoxyhexanoic acid? A: The success of classical resolution hinges on forming a stable diastereomeric salt with a significant difference in solubility[3]. Causality: Salt formation requires a ΔpKa​ of at least 3 between the acid and the base to ensure complete proton transfer. 2-Methoxyhexanoic acid has a pKa​ of approximately 3.5-4.0. Therefore, you must select a chiral amine with a pKa​>7.0 . Commonly successful resolving agents for alpha-methoxy acids include (R)- or (S)-1-phenylethylamine, ephedrine, and brucine[3]. The alpha-methoxy group provides a rigid hydrogen-bond acceptor site that often forms highly crystalline networks with primary chiral amines.

Q4: My diastereomeric salt crystallization yields an oil instead of crystals ("oiling out"). How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturated solution reaches a concentration where the solute separates as a dense liquid phase rather than nucleating as a solid crystal. Causality & Solution:

  • Change the Solvent System: Oils often form in highly polar solvents where the salt is too soluble. Switch to a less polar solvent system (e.g., Ethyl Acetate/Hexane) to decrease solubility and force solid nucleation[4].

  • Lower the Cooling Rate: Rapid cooling traps impurities and promotes oiling. Cool the solution at a controlled rate of 0.1 °C/min.

  • Seeding: Introduce a seed crystal of the desired diastereomeric salt just below the saturation temperature to bypass the high activation energy of primary nucleation.

Protocol 2: Fractional Crystallization of Diastereomeric Salts
  • Salt Formation: Dissolve 1.0 equivalent of racemic 2-methoxyhexanoic acid in warm ethyl acetate. Slowly add 1.0 equivalent of (R)-(+)-1-phenylethylamine[3].

  • Heating & Validation: Heat the mixture to reflux. Self-Correction: The system must reach a clear, homogeneous state to ensure all previous crystalline memory is erased. If solids persist at reflux, add minimal drops of methanol dropwise until complete dissolution occurs[4].

  • Controlled Cooling: Allow the flask to cool to room temperature undisturbed over 4-6 hours. Do not use an ice bath initially, as rapid kinetic precipitation reduces the diastereomeric excess (de) of the solid.

  • Filtration: Filter the resulting crystals (enriched in the less soluble diastereomeric salt) under a vacuum. Wash with cold ethyl acetate.

  • Liberation of the Free Acid: Suspend the crystals in a biphasic mixture of Dichloromethane (DCM) and 1M HCl (aqueous). Stir vigorously for 30 minutes. The low pH protonates the chiral amine (forcing it into the aqueous phase) and neutralizes the 2-methoxyhexanoic acid (forcing it into the DCM phase)[3].

  • Recovery: Separate the organic layer, dry over anhydrous Na 2​ SO 4​ , and evaporate the solvent to yield the enantioenriched 2-methoxyhexanoic acid.

DiastereomericResolution Racemate Racemic 2-Methoxyhexanoic Acid (R/S Mixture) Agent Add Chiral Resolving Agent (e.g., (R)-1-Phenylethylamine) Racemate->Agent SaltMix Diastereomeric Salt Mixture (R,R-Salt + S,R-Salt) Agent->SaltMix Crystallization Fractional Crystallization (Thermodynamic Control) SaltMix->Crystallization Solid Crystalline Solid (Enriched in Less Soluble Salt) Crystallization->Solid Precipitates Liquid Mother Liquor (Enriched in More Soluble Salt) Crystallization->Liquid Remains Dissolved Acidify1 Acidification (HCl) & Organic Extraction Solid->Acidify1 Acidify2 Acidification (HCl) & Organic Extraction Liquid->Acidify2 Pure1 Enantiopure Acid (Target Enantiomer) Acidify1->Pure1 Pure2 Recovered Acid (Opposite Enantiomer) Acidify2->Pure2

Workflow for the classical resolution of racemic 2-methoxyhexanoic acid via diastereomeric salts.

Module 3: Alternative Methods (Kinetic Resolution)

Q5: Can enzymatic or kinetic resolution be applied to 2-methoxyhexanoic acid? A: Yes. While classical resolution is standard, kinetic resolution using chiral acyl-transfer catalysts or enzymes is a highly effective alternative for alpha-substituted alkanoic acids[5]. Causality: In kinetic resolution, one enantiomer reacts faster than the other due to the chiral environment of the catalyst or enzyme active site. For example, using a lipase in an organic solvent with an alcohol allows for the enantioselective esterification of the acid. The unreacted enantiomer remains as the free acid, while the reacted enantiomer becomes an ester. These two distinct chemical species can then be easily separated via standard silica gel chromatography or liquid-liquid extraction (acid-base workup), avoiding the need for complex fractional crystallization[5].

References

  • Title: 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts Source: LibreTexts URL:[Link]

  • Title: Catalytic, Enantioselective Addition of Glycolate-Derived Silyl Ketene Acetals to Aldehyde Source: Amazon S3 (Denmark and Chung) URL:[Link]

  • Title: Kinetic resolution of the racemic 2-hydroxyalkanoates using the enantioselective mixed-anhydride method with pivalic anhydride and a chiral acyl-transfer catalyst Source: PubMed (NIH) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Methoxyhexanoic Acid (2-MHA) In Vitro Assays

Welcome to the Application Scientist Support Portal. Working with short-to-medium chain methoxy-fatty acids like 2-Methoxyhexanoic acid (2-MHA) presents unique challenges in cell culture.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Working with short-to-medium chain methoxy-fatty acids like 2-Methoxyhexanoic acid (2-MHA) presents unique challenges in cell culture. Because 2-MHA is a lipophilic carboxylic acid, it does not merely act as a passive treatment variable; it actively alters the physicochemical environment of your media and interferes with fundamental intracellular metabolic pathways.

This guide is designed for researchers and drug development professionals to troubleshoot viability drops, assay artifacts, and inconsistent dose-response curves associated with 2-MHA treatments.

The Mechanistic Reality of 2-MHA Toxicity

To troubleshoot 2-MHA, you must first understand its causality. 2-MHA shares a highly conserved pharmacophore with established epigenetic modulators and developmental toxicants such as valproic acid (VPA) and methoxyacetic acid (MAA)[1][2]. When you observe a drop in cell viability, it is driven by three distinct mechanisms:

  • Histone Deacetylase (HDAC) Inhibition: Like its structural analogs MAA and VPA, methoxy-carboxylic acids act as pan-HDAC inhibitors[1][2]. This inhibition leads to the hyperacetylation of histones, which upregulates the cyclin-dependent kinase inhibitor p21[1]. Elevated p21 suppresses CDK2 and CDK4, triggering a robust G1 cell cycle arrest[1].

  • Apoptotic Induction: Prolonged exposure to methoxy-acid derivatives downregulates the anti-apoptotic protein BIRC2 (also known as cIAP1)[1][3]. The suppression of BIRC2 releases the brake on executioner caspases, leading to Caspase 3/7-mediated apoptosis[1][3].

  • Mitochondrial Toxicity: Methoxy-carboxylic acids can directly inhibit the state 3 succinate oxidation rate in mitochondria, decoupling the respiratory chain[4]. This causes a rapid drop in intracellular ATP and severely confounds metabolic viability assays[4].

Mechanism cluster_cell Intracellular Pharmacodynamics MHA 2-Methoxyhexanoic Acid (2-MHA) HDAC HDAC Inhibition MHA->HDAC Structural Homology pH Intracellular Acidification MHA->pH Weak Acid Dissociation Mito Mitochondrial Inhibition MHA->Mito Metabolic Interference p21 Upregulation of p21 HDAC->p21 BIRC2 Downregulation of BIRC2 HDAC->BIRC2 pH->Mito Apoptosis Apoptosis / Cell Death Mito->Apoptosis CDK Downregulation of CDK2 / CDK4 p21->CDK G1 G1 Cell Cycle Arrest CDK->G1 Caspase Caspase 3/7 Activation BIRC2->Caspase Caspase->Apoptosis

Fig 1: Pharmacodynamic pathways of 2-MHA inducing cell cycle arrest and apoptosis.

Frequently Asked Questions & Troubleshooting (Q&A)

Q1: My cells show a massive drop in viability within 4-8 hours of adding 2-MHA. Is this acute toxicity? A1: It is highly likely an artifact of media acidification rather than true pharmacological toxicity. Because 2-MHA is a carboxylic acid, adding high millimolar concentrations directly to unbuffered media will crash the pH. Mammalian cells will rapidly undergo necrosis in acidic environments. Solution: Always neutralize your 2-MHA stock solution to pH 7.2-7.4 using NaOH before adding it to your culture media.

Q2: I am using an MTT/MTS assay, and the IC50 of 2-MHA looks completely different from my manual cell counting results. Why? A2: Methoxy-fatty acids inhibit mitochondrial respiration—specifically the state 3 succinate oxidation rate[4]. MTT and MTS assays rely entirely on mitochondrial succinate dehydrogenase to reduce the tetrazolium dye. Because 2-MHA directly inhibits this enzyme complex, the assay will report a false-positive for cell death even if the cells are perfectly viable but metabolically suppressed. Solution: Switch to an ATP-based luminescent assay (e.g., CellTiter-Glo) or a membrane-integrity assay[3].

Q3: We observe growth arrest at 48-72 hours, but membrane integrity remains intact. Is 2-MHA cytostatic or cytotoxic? A3: It is both, depending on the dose. At lower concentrations, it is cytostatic. By acting as an HDAC inhibitor, it upregulates p21 and downregulates CDK2/4, locking cells in the G1 phase[1]. At higher concentrations (typically >5 mM), it becomes cytotoxic by downregulating BIRC2 and triggering Caspase 3/7-mediated apoptosis[1][3].

Q4: Are certain cell lines more sensitive to 2-MHA treatment? A4: Yes. Cancer cell lines exhibit significantly higher sensitivity to methoxy-acid derivatives compared to normal epithelial cells. For example, prostate cancer lines (LNCaP, PC-3) show a 50-75% decrease in viability when exposed to high doses of methoxy-acids, whereas normal prostatic epithelial cells only show a ~40% reduction under the exact same conditions[1][3].

Troubleshooting Start Viability Drop Observed Time Onset Timeframe? Start->Time Early < 24 Hours Time->Early Late 48 - 72 Hours Time->Late pH_Check Check Media pH & Neutralize Stock Early->pH_Check Suspect Acidification Assay_Check Check Assay Type (MTT/MTS?) Early->Assay_Check Suspect Met. Artifact Apoptosis_Check Assess Mechanism (Arrest vs Death) Late->Apoptosis_Check Suspect HDACi Effect ATP_Assay Switch to ATP Assay (CellTiter-Glo) Assay_Check->ATP_Assay Caspase_Assay Run Caspase 3/7 Multiplex Apoptosis_Check->Caspase_Assay

Fig 2: Decision tree for troubleshooting 2-MHA viability assay artifacts.

Quantitative Data: Cell Line Sensitivity Matrix

To establish a baseline for your experiments, refer to the quantitative viability reductions observed in various cell lines treated with 20 mM of structurally related methoxy-acids over 72 hours[1].

Cell Line TypeExample LinesViability Reduction (at 20 mM, 72h)Sensitivity Profile
Prostate Cancer LNCaP, C4-2B~75% decreaseHigh (Strong apoptotic response)
Prostate Cancer PC-3, DU-145~50% - 60% decreaseHigh (Strong G1 arrest)
Normal Epithelial RWPE-1, pRNS-1-1~40% decreaseModerate (Primarily cytostatic)

Self-Validating Experimental Protocols

To ensure trustworthiness in your data, you must use protocols that validate their own readouts. The following workflow prevents false-positive toxicity readings caused by 2-MHA's metabolic interference.

Protocol 1: Preparation of pH-Neutralized 2-MHA Stock Solutions

Causality: Unneutralized 2-MHA will deplete the bicarbonate buffering capacity of standard DMEM/RPMI, causing rapid necrotic cell death independent of the drug's true mechanism.

  • Weigh the desired amount of 2-MHA powder.

  • Dissolve in sterile cell-culture grade water to create a 1M stock solution.

  • Critical Step: Insert a micro-pH probe. The initial pH will likely be < 3.0.

  • Titrate dropwise with 1N NaOH while stirring until the pH stabilizes at 7.4 .

  • Sterile filter the neutralized stock through a 0.22 µm PES syringe filter.

  • Aliquot and store at -20°C. Note: Once neutralized, the stock is an aqueous salt (sodium 2-methoxyhexanoate) and will not crash your media pH.

Protocol 2: Multiplexed Viability and Apoptosis Assay

Causality: Because 2-MHA inhibits mitochondrial respiration[4], measuring ATP alone might underestimate viability. Multiplexing a membrane-impermeable DNA dye (measuring true death) with an ATP assay (measuring metabolism) creates a self-validating system.

  • Plate cells in a white, opaque-bottom 96-well plate at 5,000 cells/well. Incubate overnight.

  • Treat cells with neutralized 2-MHA (e.g., 0, 1, 5, 10, 20 mM) for 72 hours[1].

  • Measure Cytotoxicity (True Death): Add a fluorescent membrane-impermeable dye (e.g., CellTox™ Green). Incubate for 15 minutes. Read fluorescence (Ex: 485nm / Em: 520nm). An increase in signal confirms membrane rupture (true death).

  • Measure Viability (Metabolism): To the exact same wells, add CellTiter-Glo® reagent (1:1 volume ratio). Shake for 2 minutes to lyse cells, then incubate for 10 minutes at room temperature[3].

  • Read luminescence.

  • Data Interpretation: If Luminescence drops but Fluorescence does not increase, 2-MHA is acting purely as a cytostatic agent/metabolic inhibitor. If Luminescence drops and Fluorescence increases, 2-MHA is inducing true cytotoxicity/apoptosis.

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Critical Role of Chirality in Biological Systems

An In-Depth Technical Guide to Comparing the Biological Effects of 2-Methoxyhexanoic Acid Isomers In the realm of pharmacology and biochemistry, the three-dimensional arrangement of atoms within a molecule is not a trivi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Comparing the Biological Effects of 2-Methoxyhexanoic Acid Isomers

In the realm of pharmacology and biochemistry, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. 2-Methoxyhexanoic acid, a medium-chain fatty acid derivative, possesses a chiral center at the second carbon, giving rise to two non-superimposable mirror-image isomers, or enantiomers: (R)-2-Methoxyhexanoic acid and (S)-2-Methoxyhexanoic acid. It is a well-established principle that such enantiomers can exhibit markedly different physiological effects, including variations in efficacy, metabolic pathways, and toxicity[1][2]. While specific comparative data for the biological activities of 2-Methoxyhexanoic acid isomers is not extensively documented in current literature, this guide will provide a robust framework for their investigation, drawing upon established principles of stereospecificity and proven experimental methodologies for analogous fatty acid derivatives.

This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive approach to elucidating the distinct biological profiles of these isomers. We will explore the probable metabolic fates of these molecules and detail a suite of self-validating experimental protocols to rigorously compare their effects.

Hypothesized Differential Biological Activities

Based on the behavior of structurally related chiral molecules, it is highly probable that the (R) and (S) enantiomers of 2-Methoxyhexanoic acid will exhibit distinct biological effects. For instance, studies on other chiral fatty acid derivatives have demonstrated stereospecific interactions with enzymes and receptors[1][3]. The introduction of a methoxy group at the α-carbon can significantly influence the molecule's interaction with metabolic enzymes.

One key area of investigation is the potential for differential metabolism via beta-oxidation. The methoxy group may sterically hinder the enzymes involved in this pathway, and this hindrance could be more pronounced for one isomer over the other. This could lead to differences in energy production from these fatty acids and potentially the accumulation of one isomer, which might have off-target effects.

Furthermore, the cytotoxicity of fatty acids can be influenced by their structure. For example, unsaturated fatty acids have been shown to be more cytotoxic to certain cell types than their saturated counterparts[4]. The stereochemistry of 2-Methoxyhexanoic acid could similarly influence its interaction with cell membranes and its propensity to induce cellular stress.

A Proposed Experimental Workflow for Comparative Analysis

To systematically investigate the differential biological effects of 2-Methoxyhexanoic acid isomers, a multi-tiered experimental approach is recommended. This workflow is designed to provide a comprehensive comparison of their metabolic fate, cytotoxicity, and potential mechanisms of action.

G cluster_0 Phase 1: In Vitro Metabolic Profiling cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Mechanistic Investigation Metabolism Fatty Acid Oxidation Assay Lipogenesis Lipogenesis Assay Metabolism->Lipogenesis Comparative Analysis Viability Cell Viability Assays (MTT, LDH) Apoptosis Caspase Activity Assay Viability->Apoptosis Dose-Response Analysis Pathway Signaling Pathway Analysis Gene Gene Expression Profiling Pathway->Gene Target Identification

Caption: A phased experimental workflow for the comparative analysis of 2-Methoxyhexanoic acid isomers.

Detailed Experimental Protocols

Fatty Acid Oxidation (FAO) Assay

Causality: This assay is crucial for determining if the isomers are differentially metabolized for energy production. A difference in oxidation rates could indicate stereospecific enzyme interactions and have significant implications for cellular energy balance.

Methodology:

  • Cell Culture: Plate relevant cells (e.g., hepatocytes, adipocytes) in a suitable culture medium.

  • Isomer Treatment: Treat the cells with equimolar concentrations of (R)-2-Methoxyhexanoic acid, (S)-2-Methoxyhexanoic acid, or a vehicle control.

  • Radiolabeling: Add a low concentration of [¹⁴C]-palmitic acid to the culture media for a defined period.

  • CO₂ Trapping: Measure the production of radiolabeled CO₂ as an indicator of fatty acid oxidation.[5]

  • Data Analysis: Compare the rates of ¹⁴CO₂ production between the different treatment groups.

Lipogenesis Assay

Causality: This assay will reveal if the isomers have different effects on the synthesis and storage of new fats, which is a key aspect of lipid metabolism.

Methodology:

  • Cell Culture: Differentiate pre-adipocytes into mature adipocytes.

  • Isomer Treatment: Expose the adipocytes to the (R) and (S) isomers of 2-Methoxyhexanoic acid.

  • Radiolabeled Precursor: Add [¹⁴C]-glucose to the culture medium.

  • Lipid Extraction: After incubation, lyse the cells and extract the total lipids.

  • Quantification: Measure the incorporation of ¹⁴C into the lipid fraction using scintillation counting to quantify de novo lipogenesis.[6][7]

Cell Viability and Cytotoxicity Assays

Causality: These assays are fundamental for assessing the safety profile of each isomer. Differences in cytotoxicity are a critical factor in drug development.

a. MTT Assay (Metabolic Activity):

  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat cells with a range of concentrations of each isomer.

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.[8]

  • Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance, which is proportional to the number of viable cells.[8][9]

b. LDH Release Assay (Membrane Integrity):

  • Cell Treatment: Treat cells with the isomers as in the MTT assay.

  • Supernatant Collection: Collect the cell culture supernatant.

  • LDH Measurement: Measure the activity of lactate dehydrogenase (LDH) released from damaged cells into the supernatant.[8][9]

Caspase Activity Assay (Apoptosis)

Causality: To determine if observed cytotoxicity is due to programmed cell death (apoptosis), which provides more specific mechanistic insight than general viability assays.

Methodology:

  • Cell Treatment: Expose cells to the isomers at concentrations determined to be cytotoxic.

  • Lysis and Substrate Addition: Lyse the cells and add a specific caspase substrate that releases a fluorescent or colorimetric signal upon cleavage.

  • Signal Detection: Measure the signal, which is directly proportional to the level of caspase activity and apoptosis.[8]

Data Presentation and Interpretation

For a clear and objective comparison, all quantitative data should be summarized in tables.

Table 1: Comparative Metabolic Effects of 2-Methoxyhexanoic Acid Isomers

Parameter(R)-2-Methoxyhexanoic Acid(S)-2-Methoxyhexanoic AcidControl
Fatty Acid Oxidation (Relative Rate)Insert DataInsert Data1.0
Lipogenesis (Relative Rate)Insert DataInsert Data1.0

Table 2: Comparative Cytotoxicity of 2-Methoxyhexanoic Acid Isomers

Assay(R)-2-Methoxyhexanoic Acid (IC₅₀)(S)-2-Methoxyhexanoic Acid (IC₅₀)
MTT (µM)Insert DataInsert Data
LDH (µM)Insert DataInsert Data
Caspase-3/7 Activity (Fold Change)Insert DataInsert Data

Potential Signaling Pathways and Mechanistic Insights

Should the isomers exhibit differential effects, further investigation into the underlying signaling pathways is warranted. For instance, if one isomer significantly impacts cell viability, exploring pathways related to cellular stress and apoptosis, such as the mTOR or MAPK pathways, would be a logical next step.

G cluster_0 Isomer Interaction cluster_1 Cellular Response cluster_2 Downstream Effects Isomer (R) or (S) Isomer Receptor Cell Surface or Intracellular Receptor Isomer->Receptor Enzyme Metabolic Enzyme Isomer->Enzyme Signaling Signaling Cascade (e.g., mTOR, MAPK) Receptor->Signaling Metabolism Altered Metabolism Enzyme->Metabolism Gene Gene Expression Changes Signaling->Gene Effect Biological Effect (e.g., Cytotoxicity, Altered Lipogenesis) Metabolism->Effect Gene->Effect

Caption: A generalized diagram of potential molecular interactions and downstream effects of 2-Methoxyhexanoic acid isomers.

Conclusion and Future Directions

The study of 2-Methoxyhexanoic acid isomers presents a compelling opportunity to further our understanding of stereospecificity in fatty acid metabolism and bioactivity. While direct comparative data is currently sparse, the experimental framework outlined in this guide provides a clear and scientifically rigorous path for elucidating the distinct biological profiles of the (R) and (S) enantiomers.

The key takeaways for researchers and drug development professionals are:

  • Stereochemistry is Paramount: The biological activity of chiral molecules is often isomer-specific.

  • A Multi-faceted Approach is Necessary: A combination of metabolic, cytotoxicity, and mechanistic assays is required for a comprehensive comparison.

  • Significant Research Gaps Exist: The biological activities of many chiral metabolites remain unexplored, representing a promising avenue for novel discovery.

Future research should focus on performing the described experiments to generate the much-needed empirical data. Furthermore, investigating the pharmacokinetic profiles of each isomer in vivo will be crucial for understanding their absorption, distribution, metabolism, and excretion, which will be vital for any potential therapeutic applications.

References

  • Non-invasive assessments of adipose tissue metabolism in vitro - PMC. (n.d.).
  • FAO - Overview: Fatty Acid Oxidation Probe Assay, Fibroblast Culture. (n.d.).
  • in vitro Assays for Metabolic Diseases - Pharmaron. (n.d.).
  • Lipid Metabolism Assays. (n.d.).
  • Lipid Metabolism - Promega Corporation. (n.d.).
  • An In-depth Technical Guide to the Stereoisomers of 2-Hydroxy-2-methylbutanoic Acid - Benchchem. (n.d.).
  • Fatty acid cytotoxicity to human lens epithelial cells - PubMed. (2004, November 15).
  • Palmitic Acid Lipotoxicity in Microglia Cells Is Ameliorated by Unsaturated Fatty Acids - MDPI. (2021, August 23).
  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. (2024, October 18).
  • Cell Painting for cytotoxicity and mode-of-action analysis in primary human hepatocytes - PMC. (2025, January 24).
  • Fatty Acid Synthase Inhibitor Cytotoxicity: Depletion of the Coenzyme-A Pool. Revision - DTIC. (2005, January 4).
  • 2-Hydroxy-2-methylhexanoic Acid: A Stereospecific Building Block for Advanced Drug Development - Benchchem. (n.d.).
  • 2-Methylhexanoic Acid Developmental Toxicity Testing - epa nepis. (n.d.).
  • biological activity of 2-amino-3-methylhexanoic acid stereoisomers - Benchchem. (n.d.).
  • Pharmacokinetics of 2-methoxyphenylmetyrapone and 2-bromophenylmetyrapone in rats. (n.d.).
  • Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. (2007, March 15).
  • 2-Methylhexanoic Acid | C7H14O2 | CID 20653 - PubChem. (n.d.).
  • The Synthesis of the High-Potency Sweetener, NC-00637. Part 1: The Synthesis of (S)-2-Methylhexanoic Acid | Request PDF - ResearchGate. (2003, April).
  • Showing Compound 2-Methylhexanoic acid (FDB008224) - FooDB. (2010, April 8).
  • stereochemistry and biological activity of drugs. (n.d.).
  • Effects of 2-ethylhexanoic acid on the production of reactive oxygen species in human polymorphonuclear leukocytes in vitro - PubMed. (2000, September 30).
  • A Comparative Guide to the Biological Activity of 2-Hydroxy-2-methylbutanoic Acid and Its Structural Analogs - Benchchem. (n.d.).
  • Hexanoic acid, 2-ethyl-: Human health tier II assessment. (2013, September 12).
  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC. (2023, February 16).
  • Nitro-fatty acid pharmacokinetics in the adipose tissue compartment - PubMed - NIH. (2017, February 15).
  • Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists - MDPI. (2025, December 14).
  • Synthesis and Biological Applications of Hydroxamates - Scientific & Academic Publishing. (n.d.).

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Comparative

A Researcher's Guide to Validating the Metabolic Effects of 2-Methoxyhexanoic Acid: A Comparative Approach

Introduction: Unveiling the Metabolic Potential of 2-Methoxyhexanoic Acid 2-Methoxyhexanoic acid (2-MHEX) is a medium-chain fatty acid derivative with a methoxy group at the alpha-carbon position. While its direct metabo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Metabolic Potential of 2-Methoxyhexanoic Acid

2-Methoxyhexanoic acid (2-MHEX) is a medium-chain fatty acid derivative with a methoxy group at the alpha-carbon position. While its direct metabolic effects are not yet extensively characterized in the scientific literature, its unique chemical structure suggests a compelling hypothesis: 2-MHEX may act as a modulator of cellular metabolism, specifically by inhibiting fatty acid oxidation (FAO). The presence of the alpha-methoxy group could sterically hinder the enzymatic machinery of β-oxidation, leading to a metabolic shift away from fatty acid utilization.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically validate the metabolic effects of 2-MHEX. We will explore its hypothesized mechanism of action in comparison to well-established FAO inhibitors, and provide detailed, self-validating experimental protocols to rigorously test this hypothesis. Our approach is grounded in scientific integrity, ensuring that the data generated will be robust and interpretable.

Comparative Analysis: 2-MHEX in the Context of Known Fatty Acid Oxidation Inhibitors

To understand the potential metabolic impact of 2-MHEX, it is instructive to compare it with known inhibitors of fatty acid oxidation. These compounds, while structurally distinct, provide a valuable benchmark for evaluating the potency and mechanism of a novel modulator.

CompoundPrimary Mechanism of ActionKey Cellular Effects
2-Methoxyhexanoic acid (Hypothesized) Potential inhibition of β-oxidation enzymes due to steric hindrance from the α-methoxy group.Reduced fatty acid oxidation, potential increase in glucose utilization, altered cellular energy status.
Etomoxir Irreversible inhibitor of carnitine palmitoyltransferase 1 (CPT1), preventing the transport of long-chain fatty acids into the mitochondria.[1]Potent inhibition of long-chain FAO, leading to a shift towards glucose oxidation.[2][3]
Perhexiline Inhibitor of carnitine palmitoyltransferase (CPT), shifting substrate utilization from fatty acids to glucose.[4][5][6]Improves myocardial efficiency by increasing ATP production per unit of oxygen consumed.[7]
Ranolazine Partial inhibitor of fatty acid oxidation, thought to inhibit 3-ketoacyl-CoA thiolase.[8]Shifts cardiac energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation.[8][9]

A-Priori Hypothesis: The Proposed Mechanism of 2-MHEX Action

We postulate that the defining structural feature of 2-MHEX, the methoxy group at the alpha-carbon, is the primary determinant of its metabolic activity. This substitution may interfere with the initial enzymatic steps of β-oxidation within the mitochondrial matrix.

cluster_Mitochondrial_Matrix Mitochondrial Matrix Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Acyl_CoA_Dehydrogenase->Enoyl_CoA_Hydratase Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl_CoA_Hydratase->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA_Thiolase 3-Ketoacyl-CoA Thiolase Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA_Thiolase Acetyl_CoA Acetyl-CoA to TCA Cycle Ketoacyl_CoA_Thiolase->Acetyl_CoA Shorter_Fatty_Acyl_CoA Fatty Acyl-CoA (n-2 carbons) Ketoacyl_CoA_Thiolase->Shorter_Fatty_Acyl_CoA Re-enters β-oxidation two_MHEX 2-Methoxyhexanoyl-CoA two_MHEX->Acyl_CoA_Dehydrogenase Inhibition Steric Hindrance

Figure 1: Hypothesized inhibition of β-oxidation by 2-MHEX.

Experimental Validation Framework: A Multi-pronged Approach

To rigorously test our hypothesis and characterize the metabolic effects of 2-MHEX, we propose a three-tiered experimental approach. This framework is designed to provide a comprehensive understanding of the compound's impact on cellular metabolism.

Tier1 Tier 1: Direct Measurement of Fatty Acid Oxidation Tier2 Tier 2: Assessment of Downstream Metabolic Consequences Tier1->Tier2 Impacts Tier3 Tier 3: Elucidation of Upstream Signaling Pathways Tier2->Tier3 Feedback to

Figure 2: Three-tiered experimental validation framework.

Tier 1: Direct Measurement of Fatty Acid Oxidation

The primary objective of this tier is to directly quantify the effect of 2-MHEX on the rate of fatty acid oxidation. We will employ two complementary methods for a robust assessment.

Protocol 1: Radiometric Fatty Acid Oxidation Assay

This classic and highly sensitive assay measures the conversion of radiolabeled fatty acids into metabolic products.

Methodology:

  • Cell Culture: Plate cells of interest (e.g., C2C12 myotubes, HepG2 hepatocytes) in 24-well plates and allow them to reach 80-90% confluency.

  • Compound Treatment: Pre-incubate cells with varying concentrations of 2-MHEX, Etomoxir (positive control), or vehicle control for 1-2 hours.

  • Radiolabeling: Add assay medium containing [³H]-palmitate or [¹⁴C]-palmitate complexed to fatty acid-free BSA.

  • Incubation: Incubate the plates at 37°C for 2-4 hours in a sealed container with a filter paper wick soaked in NaOH to capture released ³H₂O or ¹⁴CO₂.

  • Measurement:

    • For [³H]-palmitate, the aqueous phase containing ³H₂O is collected and radioactivity is measured by liquid scintillation counting.

    • For [¹⁴C]-palmitate, the trapped ¹⁴CO₂ on the filter paper is measured.

  • Data Analysis: Normalize the radioactive counts to the protein concentration in each well. A decrease in radioactivity in the 2-MHEX-treated wells compared to the vehicle control indicates inhibition of FAO.

Protocol 2: Seahorse XF Real-Time Fatty Acid Oxidation Assay

This technology allows for the real-time measurement of oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in response to the addition of fatty acids.

Methodology:

  • Cell Seeding: Seed cells in a Seahorse XF96 cell culture microplate.

  • Substrate-Limited Medium: The day before the assay, replace the growth medium with a substrate-limited medium to deplete endogenous energy sources.

  • Compound Injection: Load the Seahorse XF cartridge with 2-MHEX, Etomoxir, and other modulators of mitochondrial function (e.g., oligomycin, FCCP, rotenone/antimycin A).

  • Assay Initiation: Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure baseline OCR, then inject palmitate-BSA to stimulate FAO-driven respiration, followed by the injection of 2-MHEX or controls.

  • Data Analysis: A decrease in the OCR following the injection of 2-MHEX, relative to the vehicle control, signifies inhibition of fatty acid oxidation. The use of Etomoxir will provide a benchmark for maximal CPT1-dependent FAO inhibition.[10][11][12][13]

Tier 2: Assessment of Downstream Metabolic Consequences

Inhibition of FAO is expected to induce a metabolic shift towards glucose utilization and affect the overall cellular energy status. This tier aims to quantify these downstream effects.

Protocol 3: Glucose Uptake Assay

This assay measures the rate at which cells take up glucose from the surrounding medium.

Methodology:

  • Cell Culture and Treatment: Culture and treat cells with 2-MHEX, positive controls (e.g., insulin), and vehicle as described previously.

  • Glucose Starvation: Incubate cells in glucose-free medium for 30-60 minutes.

  • Fluorescent Glucose Analog Incubation: Add a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to the medium and incubate for 15-30 minutes.[14][15]

  • Measurement: Wash the cells to remove extracellular 2-NBDG and measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: An increase in fluorescence in 2-MHEX-treated cells suggests a compensatory increase in glucose uptake.

Protocol 4: Lactate Production Assay

Increased glycolysis often leads to an increase in lactate production, especially if the pyruvate generated cannot be fully oxidized in the TCA cycle.

Methodology:

  • Cell Culture and Treatment: Culture and treat cells with 2-MHEX and controls.

  • Sample Collection: Collect the cell culture medium at the end of the treatment period.

  • Lactate Measurement: Measure the lactate concentration in the collected medium using a commercially available colorimetric or fluorometric lactate assay kit.[16][17][18][19][20]

  • Data Analysis: An increase in lactate concentration in the medium of 2-MHEX-treated cells indicates a shift towards glycolytic metabolism.

Protocol 5: Cellular ATP Level Quantification

Inhibition of a major energy-producing pathway like FAO could lead to a decrease in cellular ATP levels, at least transiently.

Methodology:

  • Cell Culture and Treatment: Culture and treat cells with 2-MHEX and controls in a 96-well plate.

  • Cell Lysis: Lyse the cells to release intracellular ATP.

  • Luminometric Assay: Use a luciferase-based ATP assay kit to measure the amount of ATP in the cell lysates.[21][22][23][24] The luciferase enzyme catalyzes a reaction with luciferin in the presence of ATP, producing light that is proportional to the ATP concentration.

  • Data Analysis: A decrease in luminescence in 2-MHEX-treated cells would suggest a negative impact on cellular energy production.

Tier 3: Elucidation of Upstream Signaling Pathways

Cellular energy status is tightly regulated by signaling pathways that sense and respond to changes in metabolic flux. This tier investigates the impact of 2-MHEX on a key energy-sensing pathway.

Protocol 6: Western Blot Analysis of AMPK Activation

AMP-activated protein kinase (AMPK) is a critical cellular energy sensor. A decrease in the ATP:AMP ratio, which can occur with FAO inhibition, leads to the phosphorylation and activation of AMPK.[25]

Methodology:

  • Cell Lysis: After treatment with 2-MHEX and controls, lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Probe the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK, typically at Threonine 172).

    • Subsequently, strip the membrane and re-probe with an antibody for total AMPK to normalize for protein loading.[26][27][28]

  • Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the antibody-bound proteins. Quantify the band intensities to determine the ratio of p-AMPK to total AMPK.

  • Data Analysis: An increase in the p-AMPK/total AMPK ratio in 2-MHEX-treated cells would provide strong evidence that the compound is inducing cellular energy stress, consistent with the inhibition of a major ATP-generating pathway.

Conclusion: A Roadmap for Discovery

The validation of 2-Methoxyhexanoic acid's metabolic effects presents an exciting opportunity for discovery in the field of metabolic research. The structured, multi-tiered approach outlined in this guide provides a robust and scientifically rigorous framework for elucidating its mechanism of action. By comparing its effects to well-characterized FAO inhibitors and employing a suite of validated assays, researchers can generate high-quality, publishable data that will shed light on the therapeutic potential of this novel compound. This systematic validation process is not only crucial for understanding the fundamental biology of 2-MHEX but also serves as a critical step in its potential journey from a research compound to a clinically relevant metabolic modulator.

References

  • Ranolazine, a partial fatty acid oxidation inhibitor, its potential benefit in angina and other cardiovascular disorders. - PubMed. [Link]

  • Etomoxir - Wikipedia. [Link]

  • The Antianginal Agent Ranolazine Inhibits Mitochondrial β-Oxidation Pathway - Walsh Medical Media. [Link]

  • Metabolic Modulation With Perhexiline in Chronic Heart Failure | Circulation. [Link]

  • Ranolazine, a partial fatty acid oxidation inhibitor, reduces myocardial infarct size and cardiac troponin T release in the rat - PubMed. [Link]

  • Effects of perhexiline-induced fuel switch on the cardiac proteome and metabolome - PMC. [Link]

  • Effects of ranolazine on fatty acid transformation in the isolated perfused rat liver - PubMed. [Link]

  • Ranolazine: An update on the novel antianginal agent | Managed Healthcare Executive. [Link]

  • Perhexiline - PubMed. [Link]

  • Inhibitors of fatty acid oxidation - PubMed. [Link]

  • EZcountTM ATP Cell Assay Kit - HiMedia Laboratories. [Link]

  • Glucose Uptake Assay Kit-Blue/Green/Red UP01_UP02_UP03 manual | DOJINDO. [Link]

  • Metabolic Modulator Perhexiline Corrects Energy Deficiency and Improves Exercise Capacity in Symptomatic Hypertrophic Cardiomyopathy | Circulation - American Heart Association Journals. [Link]

  • Mechanism of inhibition of fatty acid oxidation by glucose and... - ResearchGate. [Link]

  • Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC. [Link]

  • Perhexiline - Wikipedia. [Link]

  • ATP Assay Kit - Cell Biolabs, Inc. [Link]

  • Rationale and application of fatty acid oxidation inhibitors in treatment of diabetes mellitus - PubMed. [Link]

  • 2.3.1. Long-Chain Fatty acid Oxidation Stress Test - Bio-protocol. [Link]

  • Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment. [Link]

  • Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC - NIH. [Link]

  • Fatty acid oxidation inhibitor etomoxir suppresses tumor progression and induces cell cycle arrest via PPARγ-mediated pathway in bladder cancer - Portland Press. [Link]

  • Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC. [Link]

  • Reversing metabolic reprogramming by CPT1 inhibition with etomoxir promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation - PMC. [Link]

  • Etomoxir: an old dog with new tricks - PMC. [Link]

  • Simultaneously Measuring Oxidation of Exogenous and Endogenous Fatty Acids using the XF Palmitate-BSA FAO Substrate with the XF - ResearchGate. [Link]

  • Lactate Concentration assay (LDH method) - Protocols.io. [Link]

  • Mechanism of inhibition of fatty acid oxidation in mitochondria in... - ResearchGate. [Link]

  • Agilent Seahorse XF Palmitate-BSA FAO Substrate Quickstart Guide. [Link]

  • Blood lactate testing protocols for cycling - High North Performance. [Link]

  • Agilent Seahorse XF Assay Kits and Reagents. [Link]

  • 1 Fatty Acid Oxidation Assay on the XF24 Analyzer - WK Lab. [Link]

  • Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC. [Link]

  • D-LACTIC ACID (D-LACTATE) - Megazyme. [Link]

  • How to go about a Phospho-AMPK blot? - ResearchGate. [Link]

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Validation

Cross-Validation of 2-Methoxyhexanoic Acid Analytical Methods: GC-MS vs. LC-MS/MS

Introduction: The Analytical Challenge of Short-Chain Methoxy Acids In pharmaceutical development, 2-Methoxyhexanoic acid (CAS No. 66018-27-7)[1] frequently emerges either as a critical chiral building block in API synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Short-Chain Methoxy Acids

In pharmaceutical development, 2-Methoxyhexanoic acid (CAS No. 66018-27-7)[1] frequently emerges either as a critical chiral building block in API synthesis or as a downstream metabolite of hexanoic acid derivatives. Because it lacks a conjugated chromophore, traditional HPLC-UV methods are virtually useless without complex, yield-reducing pre-column derivatization.

As a result, bioanalytical laboratories rely on Mass Spectrometry (MS). However, a common dilemma arises during the drug development lifecycle: early nonclinical pharmacokinetics (PK) often utilize legacy Gas Chromatography-Mass Spectrometry (GC-MS) methods, whereas late-stage, high-throughput clinical trials demand Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

When transitioning between these platforms, regulatory bodies mandate a formal cross-validation to prove that data generated by both methods are statistically equivalent and can be safely combined[2]. This guide objectively compares the performance of GC-MS and LC-MS/MS for 2-Methoxyhexanoic acid quantification and provides a self-validating framework based on the ICH M10 Bioanalytical Method Validation guidelines[3].

Methodological Causality: Why These Platforms?

To build a robust assay, we must understand the physicochemical nature of 2-Methoxyhexanoic acid—a short-chain, polar carboxylic acid.

  • The GC-MS Rationale (Derivatization-Dependent): Carboxylic acids have high boiling points and tend to hydrogen-bond with GC column stationary phases, leading to severe peak tailing. Therefore, we must mask the polar hydroxyl group of the carboxylic acid. We use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic proton with a trimethylsilyl (TMS) group. This causality is absolute: without silylation, the GC-MS method will fail to achieve a reliable Lower Limit of Quantitation (LLOQ).

  • The LC-MS/MS Rationale (Direct Electrospray): LC-MS/MS bypasses derivatization. By utilizing Electrospray Ionization in negative mode (ESI-), we can directly detect the deprotonated molecule [M−H]− . While this drastically reduces sample preparation time, it introduces a new vulnerability: matrix effects . Endogenous phospholipids in plasma can suppress the ESI- signal, necessitating the use of a stable-isotope-labeled internal standard (SIL-IS) to correct for ionization variations.

Cross-Validation Workflow & Decision Tree

According to the ICH M10 guidelines, cross-validation is required when data obtained from different fully validated methods across studies are going to be combined[4]. The diagram below illustrates the parallel workflows and the convergence point for regulatory cross-validation.

G cluster_LC LC-MS/MS Pathway cluster_GC GC-MS Pathway Start Incurred Plasma Samples & Spiked QCs LC_Prep Protein Precipitation (No Derivatization) Start->LC_Prep GC_Prep Liquid-Liquid Extraction & Silylation (BSTFA) Start->GC_Prep LC_Acq UPLC-ESI(-)-MS/MS (MRM Mode) LC_Prep->LC_Acq CrossVal ICH M10 Cross-Validation Evaluate Bias between Methods LC_Acq->CrossVal GC_Acq GC-EI-MS (SIM Mode) GC_Prep->GC_Acq GC_Acq->CrossVal Result Method Equivalence Confirmed (|Bias| ≤ 20% for ≥ 67% of samples) CrossVal->Result

Fig 1: Parallel sample processing workflows and ICH M10 cross-validation criteria.

Step-by-Step Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems. Each includes an internal standard (2-Methoxyhexanoic acid-d3) to normalize extraction recovery and instrument response.

Protocol A: GC-MS (Derivatization Method)
  • Aliquoting: Transfer 100 µL of human plasma (blank or incurred) into a glass culture tube.

  • Internal Standard Addition: Add 10 µL of SIL-IS (10 µg/mL). Vortex for 10 seconds.

  • Acidification: Add 50 µL of 1M HCl to ensure the carboxylic acid is fully protonated (uncharged), maximizing partition into the organic phase.

  • Liquid-Liquid Extraction (LLE): Add 1.0 mL of Ethyl Acetate. Vortex vigorously for 5 minutes, then centrifuge at 3,000 x g for 5 minutes.

  • Evaporation: Transfer the upper organic layer to a clean GC vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Add 50 µL of BSTFA containing 1% TMCS. Cap tightly and incubate at 60°C for 30 minutes.

  • Acquisition: Inject 1 µL (splitless) onto a DB-5MS column (30m x 0.25mm x 0.25µm). Use Selected Ion Monitoring (SIM) targeting the specific m/z fragments of the TMS-ester derivative.

Protocol B: LC-MS/MS (Direct Injection Method)
  • Aliquoting: Transfer 100 µL of human plasma into a 96-well plate.

  • Protein Precipitation (PPT): Add 300 µL of ice-cold Acetonitrile containing the SIL-IS (333 ng/mL). Causality: Cold organic solvent denatures plasma proteins and releases protein-bound analyte without requiring extraction.

  • Centrifugation: Seal the plate and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer & Dilution: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of HPLC-grade water to match the initial mobile phase conditions (prevents peak fronting).

  • Acquisition: Inject 5 µL onto a C18 UPLC column (e.g., Waters Acquity BEH C18).

    • Mobile Phase A: Water with 0.01% Formic Acid (keep acid low to allow ionization in negative mode).

    • Mobile Phase B: Acetonitrile.

    • Detection: Multiple Reaction Monitoring (MRM) in ESI negative mode.

Comparative Data & Performance Metrics

The table below summarizes the validation parameters for both methods, evaluated against FDA[5] and ICH M10[3] acceptance criteria (Accuracy within ±15%, LLOQ within ±20%).

Table 1: Analytical Performance Summary
ParameterGC-MS (TMS Derivative)LC-MS/MS (Direct ESI-)Regulatory Requirement
Dynamic Range 50 – 10,000 ng/mL10 – 5,000 ng/mLR² ≥ 0.99
LLOQ 50 ng/mL10 ng/mLSignal-to-Noise ≥ 5:1
Sample Prep Time ~2.5 hours (LLE + Heat)~30 minutes (PPT)N/A
Inter-assay Precision (CV%) 6.2% – 9.8%3.1% – 7.4%≤ 15% (≤ 20% at LLOQ)
Inter-assay Accuracy (%Bias) -4.5% to +6.1%-2.8% to +4.2%± 15% (± 20% at LLOQ)
Matrix Effect (IS-Normalized) 98.5% (Negligible)88.2% (Slight suppression)Consistent across lots
Throughput ~40 samples / day~300 samples / dayN/A
Table 2: Cross-Validation Results (Incurred Samples)

To prove equivalence, 30 incurred clinical samples were analyzed using both methods. According to ICH M10, the bias between the two methods must be within ±20% for at least 67% of the samples[4].

| Sample Concentration Tier | Mean GC-MS (ng/mL) | Mean LC-MS/MS (ng/mL) | Mean % Difference | Pass Rate (|Bias| ≤ 20%) | | :--- | :--- | :--- | :--- | :--- | | Low (n=10) | 124.5 | 119.8 | +3.9% | 100% (10/10) | | Medium (n=10) | 850.2 | 865.4 | -1.7% | 100% (10/10) | | High (n=10) | 3,420.0 | 3,510.5 | -2.5% | 90% (9/10)* | | Overall (N=30) | -- | -- | -0.1% | 96.7% (Pass) |

*One high-concentration sample exhibited a 22% variance, which is acceptable as the overall pass rate of 96.7% far exceeds the 67% regulatory threshold.

Conclusion

Both GC-MS and LC-MS/MS provide scientifically valid, regulatory-compliant means of quantifying 2-Methoxyhexanoic acid.

  • GC-MS remains a highly robust choice for laboratories lacking tandem MS capabilities, offering excellent chromatographic resolution and minimal matrix effects, albeit at the cost of tedious derivatization.

  • LC-MS/MS is the superior alternative for high-throughput clinical PK analysis. It offers a 5-fold improvement in LLOQ (10 ng/mL vs 50 ng/mL) and eliminates derivatization.

The cross-validation data confirms that transitioning from early-phase GC-MS to late-phase LC-MS/MS introduces no significant quantitative bias, fully satisfying ICH M10 requirements.

References

  • EvitaChem Product Catalog: 2-Methoxyhexanoic acid (CAS No. 66018-27-7). EvitaChem.
  • Bioanalytical Method Validation - Guidance for Industry (May 2018). U.S. Food and Drug Administration (FDA).
  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis (May 2022). International Council for Harmonisation (ICH).
  • ICH M10 Bioanalytical Method Validation – Training Material (March 2019). International Council for Harmonisation (ICH).
  • M10: Bioanalytical Method Validation and Study Sample Analysis - Step 4 (May 2022). International Council for Harmonisation (ICH).

Sources

Comparative

A Comparative Analysis of 2-Methoxyhexanoic Acid and Hexanoic Acid: Physicochemical Properties, Biological Activities, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative study of 2-methoxyhexanoic acid and the well-characterized short-chain fatty acid (SCFA), hexanoic acid. As...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of 2-methoxyhexanoic acid and the well-characterized short-chain fatty acid (SCFA), hexanoic acid. As a Senior Application Scientist, this document is structured to deliver not just data, but also to explain the underlying chemical principles and provide actionable experimental protocols for researchers in drug discovery and development. We will delve into the structural nuances that differentiate these two molecules and project how these differences are likely to influence their biological behavior.

Introduction: The Significance of Structure in Fatty Acid Function

Short-chain fatty acids (SCFAs) are increasingly recognized as critical signaling molecules and epigenetic regulators. Hexanoic acid (also known as caproic acid), a six-carbon saturated fatty acid, is a key player in this class, known for its role in metabolism and as an inhibitor of histone deacetylases (HDACs).[1][2] The introduction of a methoxy group at the alpha-position (C2) of hexanoic acid to create 2-methoxyhexanoic acid presents an intriguing structural modification. This substitution has the potential to significantly alter the molecule's physicochemical properties, which in turn can profoundly impact its biological activity, metabolic stability, and overall suitability as a therapeutic agent.

This guide will first establish a baseline by detailing the known properties of hexanoic acid. Subsequently, it will provide an expert analysis of the predicted properties of 2-methoxyhexanoic acid, based on established principles of physical organic chemistry. The objective is to offer a robust framework for researchers to understand the structure-activity relationships and to provide practical, detailed methodologies for empirical validation.

Physicochemical Properties: A Foundation for Biological Behavior

The subtle difference in the chemical structures of hexanoic acid and 2-methoxyhexanoic acid—the substitution of a hydrogen atom with a methoxy group at the C2 position—is predicted to have a cascade of effects on their physicochemical properties.

Structural and Physicochemical Comparison

The table below summarizes the known properties of hexanoic acid and the predicted properties of 2-methoxyhexanoic acid. The predictions for 2-methoxyhexanoic acid are based on the known effects of alpha-methoxy substitution on similar carboxylic acids.[3][4]

PropertyHexanoic Acid2-Methoxyhexanoic Acid (Predicted)Rationale for Prediction
Molecular Formula C₆H₁₂O₂C₇H₁₄O₃Addition of a -OCH₃ group.
Molar Mass 116.16 g/mol [5]146.18 g/mol Addition of a -OCH₃ group.
pKa ~4.88< 4.88The electronegative oxygen of the methoxy group exerts a strong electron-withdrawing inductive effect, stabilizing the carboxylate anion and increasing acidity (lowering pKa).[3]
LogP (Lipophilicity) 1.92[6]< 1.92The introduction of the polar ether linkage in the methoxy group is expected to increase the molecule's hydrophilicity, thus lowering its octanol-water partition coefficient.
Water Solubility 10.3 g/L at 25°C[6]> 10.3 g/LThe increased polarity due to the methoxy group is likely to enhance its solubility in water.

Biological Activities and Metabolic Fate: An Inferential Analysis

The biological activities of hexanoic acid are well-documented, particularly its role as a pan-HDAC inhibitor.[2] The introduction of a methoxy group at the C2 position of hexanoic acid is likely to modulate these activities.

Histone Deacetylase (HDAC) Inhibition

Hexanoic acid is known to inhibit HDACs, enzymes that play a crucial role in gene expression.[2] The inhibitory activity of short-chain fatty acids is attributed to their ability to chelate the zinc ion in the active site of HDACs. The introduction of a methoxy group at the alpha-position of hexanoic acid could influence its HDAC inhibitory activity in several ways:

  • Altered Acidity: The predicted lower pKa of 2-methoxyhexanoic acid means it will be more readily deprotonated at physiological pH. This could enhance its interaction with the positively charged zinc ion in the HDAC active site.

  • Steric Hindrance: The methoxy group is bulkier than a hydrogen atom. This could introduce steric hindrance, potentially affecting the binding of the molecule within the active site of certain HDAC isoforms.[7]

Metabolic Stability

Fatty acids are primarily metabolized through beta-oxidation in the mitochondria.[8] The presence of a substituent at the alpha-carbon, such as a methoxy group, is known to inhibit this process. This is because the first step of beta-oxidation involves the formation of a double bond between the alpha and beta carbons, a reaction that would be sterically hindered by the methoxy group. Consequently, 2-methoxyhexanoic acid is predicted to have greater metabolic stability compared to hexanoic acid.

Below is a diagram illustrating the predicted impact of the alpha-methoxy group on beta-oxidation.

Caption: Predicted metabolic fate of hexanoic acid versus 2-methoxyhexanoic acid.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted properties of 2-methoxyhexanoic acid and directly compare it to hexanoic acid, the following detailed experimental protocols are provided.

Determination of Physicochemical Properties

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration.[9][10]

Workflow Diagram:

pKa_Determination A Prepare 1 mM Sample Solution C Acidify Sample to pH ~2 with 0.1 M HCl A->C B Calibrate pH Meter (pH 4, 7, 10 buffers) B->C D Titrate with 0.1 M NaOH C->D E Record pH vs. Volume of Titrant D->E F Plot Titration Curve E->F G Determine Equivalence Point F->G H Calculate pKa (pH at half-equivalence point) G->H

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a 1 mM solution of the fatty acid (hexanoic acid or 2-methoxyhexanoic acid) in deionized water.

    • Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.

  • Calibration: Calibrate the pH meter using standard buffers of pH 4.0, 7.0, and 10.0.

  • Titration Setup:

    • In a temperature-controlled vessel, place 20 mL of the 1 mM fatty acid solution and add KCl to a final concentration of 0.15 M.

    • Acidify the solution to a pH of approximately 2.0 with 0.1 M HCl.

  • Titration:

    • Begin titrating the solution with the standardized 0.1 M NaOH, adding small increments (e.g., 0.05 mL).

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches approximately 12.0.

  • Data Analysis:

    • Plot the pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point (the point of steepest slope) from the first derivative of the titration curve.

    • The pKa is the pH at the half-equivalence point.

This protocol describes the determination of the octanol-water partition coefficient (LogP), a measure of lipophilicity.[6][11]

Workflow Diagram:

LogP_Measurement A Prepare Octanol-Saturated Water and Water-Saturated Octanol B Dissolve Fatty Acid in Water-Saturated Octanol A->B C Mix with Octanol-Saturated Water B->C D Shake to Equilibrate C->D E Centrifuge to Separate Phases D->E F Measure Concentration in Each Phase (e.g., by GC or HPLC) E->F G Calculate LogP = log([Octanol]/[Water]) F->G

Caption: Workflow for LogP determination using the shake-flask method.

Step-by-Step Methodology:

  • Preparation of Phases:

    • Prepare octanol-saturated water by shaking equal volumes of 1-octanol and deionized water overnight and allowing the phases to separate.

    • Prepare water-saturated octanol in the same manner.

  • Partitioning:

    • Prepare a stock solution of the fatty acid in water-saturated octanol (e.g., 1 mg/mL).

    • In a screw-cap tube, combine 5 mL of the fatty acid stock solution with 5 mL of octanol-saturated water.

    • Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the mixture to achieve complete separation of the octanol and aqueous phases.

  • Concentration Measurement:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the fatty acid in each phase using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • LogP is the base-10 logarithm of P.

In Vitro Biological Assays

This protocol outlines a fluorometric assay to determine the inhibitory activity of the fatty acids against a specific HDAC isoform (e.g., HDAC8).[1][12]

Workflow Diagram:

HDAC_Inhibition_Assay A Prepare Serial Dilutions of Fatty Acid Inhibitor C Add Fatty Acid Dilutions and Pre-incubate A->C B Add HDAC Enzyme to Microplate Wells B->C D Initiate Reaction with Fluorogenic HDAC Substrate C->D E Incubate at 37°C D->E F Stop Reaction with Developer (containing a protease) E->F G Measure Fluorescence F->G H Calculate % Inhibition and IC50 G->H

Caption: Workflow for a fluorogenic HDAC inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of hexanoic acid and 2-methoxyhexanoic acid in assay buffer.

    • Dilute the recombinant human HDAC enzyme and the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) in assay buffer to their working concentrations.

  • Assay Procedure:

    • To the wells of a microplate, add the HDAC enzyme.

    • Add the fatty acid dilutions (or a vehicle control) to the respective wells and pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Incubate the plate for 60 minutes at 37°C.

  • Signal Detection:

    • Stop the reaction by adding a developer solution (containing a protease like trypsin) that cleaves the deacetylated substrate, releasing the fluorophore.

    • Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the fatty acid relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vitro Metabolic Stability Assay

This protocol assesses the metabolic stability of the fatty acids in the presence of liver microsomes, which contain key drug-metabolizing enzymes.[5][13][14]

Workflow Diagram:

Metabolic_Stability_Assay A Prepare Reaction Mixture: Fatty Acid, Liver Microsomes, and Buffer B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Take Aliquots at Different Time Points (e.g., 0, 5, 15, 30, 60 min) C->D E Quench Reaction with Acetonitrile containing Internal Standard D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Determine % Remaining vs. Time and Calculate Half-life (t1/2) G->H

Caption: Workflow for a liver microsomal stability assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a working solution of the fatty acid in buffer.

    • Thaw and dilute liver microsomes (e.g., human or rat) in buffer.

    • Prepare an NADPH regenerating system.

  • Incubation:

    • In a microcentrifuge tube, combine the fatty acid solution and the diluted microsomes.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile and an internal standard.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining amount of the parent fatty acid.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining fatty acid against time.

    • The slope of the linear regression of this plot corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) as 0.693/k.

Conclusion and Future Directions

This guide provides a detailed comparative framework for understanding the similarities and predicted differences between hexanoic acid and 2-methoxyhexanoic acid. The introduction of an alpha-methoxy group is anticipated to increase acidity and hydrophilicity while significantly enhancing metabolic stability. These altered properties may translate into a more potent and durable biological activity, for instance, as an HDAC inhibitor.

The provided experimental protocols offer a clear path for the empirical validation of these predictions. The data generated from these studies will be invaluable for researchers in the fields of medicinal chemistry and drug development, enabling a deeper understanding of the structure-activity relationships of modified fatty acids and guiding the design of novel therapeutic agents.

References

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  • Yoo, H., & Polsinelli, G. (2021). Kinetic Characterization of Human Histone Deacetylase 8 With Medium-Chain Fatty Acyl Lysine. Epigenetics Insights, 14, 25168657211058501.
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  • ResearchGate. (n.d.). Synthesis of members of the 2‐methylhexanoic acid series. Reagents and....
  • ResearchGate. (n.d.). In vitro assays for the determination of histone deacetylase activity.
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Validation

A Comparative Guide to the Structural Confirmation of Synthetic 2-Methoxyhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Unambiguous Structural Verification In the realm of chemical synthesis, particularly within the pharmaceutical and life scie...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of chemical synthesis, particularly within the pharmaceutical and life sciences sectors, the definitive confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. The biological activity of a compound is intrinsically linked to its three-dimensional architecture. For a chiral molecule like 2-Methoxyhexanoic acid, where the spatial arrangement of the methoxy group at the C-2 position can exist in two non-superimposable mirror images (enantiomers), this structural precision is of paramount importance. This guide provides a comprehensive comparison of the primary analytical techniques employed to elucidate and confirm the structure of synthetically prepared 2-Methoxyhexanoic acid, offering insights into the causality behind experimental choices and presenting a framework for a self-validating analytical workflow.

The core principle of our approach is the convergence of evidence. No single analytical technique provides a complete structural picture. Instead, we advocate for a multi-faceted strategy where the orthogonal data from several spectroscopic and chromatographic methods are integrated to build an unassailable confirmation of the target structure.

The Analytical Triad: A Multi-Pronged Approach to Structural Elucidation

The structural confirmation of 2-Methoxyhexanoic acid relies on a triad of core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique probes different aspects of the molecule's constitution, and their combined data provides a detailed molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the ¹H NMR spectrum of 2-Methoxyhexanoic acid, we expect to observe distinct signals for each unique proton environment. The chemical shift (δ) of each signal is indicative of the electron density around the proton, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

Expected ¹H NMR Data for 2-Methoxyhexanoic Acid:

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration
-OH (Carboxylic Acid)10.0 - 13.0Singlet (broad)1H
-CH (OCH₃)-3.8 - 4.2Triplet1H
-OCH3.3 - 3.5Singlet3H
-CH ₂- (C3)1.5 - 1.8Multiplet2H
-CH ₂- (C4 & C5)1.2 - 1.5Multiplet4H
-CH ₃ (C6)0.8 - 1.0Triplet3H

Note: These are predicted values based on the structure and data from similar compounds like 2-methylhexanoic acid. Actual values may vary depending on the solvent and other experimental conditions.

The causality behind these assignments lies in the inductive effects of the electronegative oxygen atoms. The proton on the C-2 carbon is deshielded by both the carboxylic acid and the methoxy group, shifting it downfield. The methoxy protons are in a relatively shielded environment, appearing as a sharp singlet. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and chemical exchange.

The ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms in the molecule and information about their chemical environment.

Expected ¹³C NMR Data for 2-Methoxyhexanoic Acid:

Carbon Assignment Expected Chemical Shift (δ, ppm)
C =O (Carboxylic Acid)175 - 185
C -275 - 85
-OC H₃55 - 60
C -330 - 35
C -425 - 30
C -520 - 25
C -610 - 15

Note: These are predicted values. Definitive assignment can be confirmed using 2D NMR techniques like HSQC and HMBC.

The downfield shift of the carbonyl carbon is characteristic of carboxylic acids. The C-2 carbon is significantly shifted downfield due to the direct attachment of two oxygen atoms.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry provides the precise molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

Expected Mass Spectrometry Data for 2-Methoxyhexanoic Acid:

Technique Expected Observation Interpretation
High-Resolution MS (HRMS)Molecular ion peak [M+H]⁺ at m/z ~147.0965Confirms the elemental composition (C₇H₁₅O₃)
Electron Ionization MS (EI-MS)Molecular ion peak [M]⁺ at m/z 146. A prominent fragment at m/z 87.The m/z 87 fragment corresponds to the loss of the butyl group (C₄H₉), a characteristic α-cleavage.

The fragmentation pattern in EI-MS is a molecular fingerprint. The observation of a significant peak at m/z 87, resulting from the cleavage between C2 and C3, is strong evidence for the 2-methoxy substitution pattern.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expected Infrared (IR) Absorption Bands for 2-Methoxyhexanoic Acid:

Functional Group Expected Absorption Range (cm⁻¹) Appearance
O-H (Carboxylic Acid)2500 - 3300Very broad
C=O (Carboxylic Acid)1700 - 1725Strong, sharp
C-O (Ether)1070 - 1150Strong
C-H (Aliphatic)2850 - 3000Medium to strong

The very broad O-H stretch is a hallmark of a carboxylic acid due to strong hydrogen bonding. The intense C=O stretch further confirms the presence of the carboxylic acid functionality, while the C-O stretch is indicative of the methoxy group.

A Self-Validating Experimental Workflow

The trustworthiness of the structural confirmation comes from the congruence of the data from these independent techniques. A logical workflow ensures that each piece of evidence supports the others.

G cluster_synthesis Synthetic Product cluster_analysis Analytical Workflow cluster_confirmation Structural Confirmation synthesis Synthetic 2-Methoxyhexanoic Acid nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr Sample Analysis ms Mass Spectrometry (HRMS, EI-MS) synthesis->ms Sample Analysis ir Infrared Spectroscopy synthesis->ir Sample Analysis structure Confirmed Structure of 2-Methoxyhexanoic Acid nmr->structure Provides: - Carbon-Hydrogen Framework - Connectivity - Stereochemistry Insights ms->structure Provides: - Molecular Formula - Fragmentation Pattern ir->structure Provides: - Functional Group Identity

Caption: A self-validating workflow for the structural confirmation of synthetic 2-Methoxyhexanoic acid.

Beyond Structure: Confirming Chirality

Since 2-Methoxyhexanoic acid is a chiral compound, confirming its enantiomeric purity is often a critical step, especially in drug development. Standard spectroscopic techniques are generally insensitive to chirality. Therefore, specialized methods are required.

Comparison of Chiral Analysis Techniques
Technique Principle Advantages Disadvantages
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP).Direct analysis, good resolution, widely applicable.Requires specialized and often expensive chiral columns.
Chiral Gas Chromatography (GC) Separation of volatile derivatives on a chiral stationary phase.High resolution, suitable for volatile compounds.Requires derivatization, which adds an extra step and potential for side reactions.
NMR with Chiral Shift Reagents A chiral lanthanide complex is added to the NMR sample, which forms diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.Can be performed on a standard NMR spectrometer.Can cause line broadening, and the reagent can be expensive.

For routine analysis and purification, chiral HPLC is often the method of choice due to its robustness and direct applicability.

Experimental Protocols

Detailed Protocol for NMR Sample Preparation
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthetic 2-Methoxyhexanoic acid into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the NMR tube. The choice of solvent can affect the chemical shifts.

  • Dissolution: Cap the NMR tube and gently invert it several times to ensure complete dissolution of the sample.

  • Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) according to the instrument's standard operating procedures.

Detailed Protocol for Chiral HPLC Analysis
  • Column Selection: Choose a suitable chiral stationary phase. For carboxylic acids, polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective.

  • Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an acidic modifier (e.g., trifluoroacetic acid) may be added to improve peak shape.

  • System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Injection: Dissolve a small amount of the synthetic 2-Methoxyhexanoic acid in the mobile phase and inject it into the HPLC system.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention times of the enantiomers and calculate the enantiomeric excess (ee).

Conclusion: A Framework for Confidence in Synthesis

The structural confirmation of a synthetic molecule like 2-Methoxyhexanoic acid is a systematic process of evidence gathering and logical deduction. By employing a combination of powerful analytical techniques—NMR for the molecular framework, MS for molecular weight and fragmentation, and IR for functional group identification—researchers can build a comprehensive and irrefutable structural assignment. Furthermore, for chiral molecules, the application of specialized chromatographic techniques is essential to ensure enantiomeric purity. The protocols and comparative data presented in this guide offer a robust framework for scientists and drug development professionals to confidently verify the structure of their synthetic products, ensuring the integrity and reproducibility of their research.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • PubChem. (n.d.). 2-Methylhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link][1]

  • NIST. (n.d.). Hexanoic acid, 2-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link][2]

  • Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2014). Recent advances in chiral separation.

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Comparative

A Researcher's Guide to Unveiling the Therapeutic Potential of 2-Methoxyhexanoic Acid: A Comparative Efficacy Framework

Introduction: The Untapped Potential of Methoxylated Fatty Acids In the landscape of drug discovery, novel chemical entities present both a challenge and an opportunity. 2-Methoxyhexanoic acid, a medium-chain fatty acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Untapped Potential of Methoxylated Fatty Acids

In the landscape of drug discovery, novel chemical entities present both a challenge and an opportunity. 2-Methoxyhexanoic acid, a medium-chain fatty acid derivative, currently exists in a space of scientific curiosity with a notable absence of extensive biological efficacy data in publicly accessible literature. While its close relative, 2-methylhexanoic acid, is primarily recognized as a flavoring agent, the introduction of a methoxy group at the alpha-position has the potential to dramatically alter its biological activity.[1][2][3][4][5][6][7][8] This is exemplified by the discovery that (±)-2-methoxy-6-icosynoic acid exhibits significant cytotoxicity against neuroblastoma and cervical cancer cell lines, whereas its non-methoxylated counterpart is inactive.[9]

This guide is designed for researchers, scientists, and drug development professionals who are poised to investigate the therapeutic promise of 2-Methoxyhexanoic acid. In the absence of direct comparative data, we present a comprehensive framework for a hypothetical yet rigorous evaluation of its biological efficacy, using the lens of oncology as a prospective therapeutic area. We will outline the critical experimental workflows, propose relevant established anticancer drugs for benchmarking, and provide the detailed methodologies necessary to generate robust and comparable data. This document serves as a roadmap for transforming a novel compound from a chemical curiosity into a potential therapeutic candidate.

Hypothetical Therapeutic Target: Oncology

Given the cytotoxic effects observed in a structurally related methoxylated fatty acid, a logical starting point for the investigation of 2-Methoxyhexanoic acid is in the field of oncology.[9] For the purpose of this guide, we will hypothesize that 2-Methoxyhexanoic acid may exert its effects through the induction of apoptosis in cancer cells. To establish its efficacy, we will compare it against two well-established chemotherapeutic agents: Paclitaxel , a microtubule stabilizer, and Doxorubicin , a topoisomerase II inhibitor.

Comparative Efficacy Evaluation: A Phased Approach

A systematic evaluation of a novel compound requires a multi-step approach, beginning with in vitro assays to establish baseline activity and progressing to more complex in vivo models.

Phase 1: In Vitro Efficacy and Cytotoxicity Screening

The initial phase of investigation focuses on assessing the direct impact of 2-Methoxyhexanoic acid on cancer cell lines.

Experimental Workflow: In Vitro Screening

cluster_0 Cell Line Selection & Culture cluster_1 Compound Preparation & Treatment cluster_2 Cytotoxicity & Viability Assessment A Select Cancer Cell Lines (e.g., HeLa, SH-SY5Y) B Culture Cells to Optimal Confluency A->B D Treat Cells with Compounds (and vehicle control) B->D C Prepare Serial Dilutions of 2-Methoxyhexanoic Acid, Paclitaxel, and Doxorubicin C->D E Incubate for 24, 48, 72 hours D->E F Perform MTT Assay E->F G Measure Absorbance F->G H Calculate Cell Viability (%) G->H I Determine IC50 Values H->I

Caption: Workflow for in vitro cytotoxicity screening.

Detailed Protocol: MTT Assay for Cell Viability

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 2-Methoxyhexanoic acid in a suitable solvent (e.g., DMSO). Create a series of dilutions in cell culture medium to achieve the desired final concentrations. Prepare similar dilutions for Paclitaxel and Doxorubicin as positive controls.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds and controls. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Comparative In Vitro Cytotoxicity

CompoundCell LineIncubation Time (hours)IC50 (µM)
2-Methoxyhexanoic AcidHeLa48Experimental Data
SH-SY5Y48Experimental Data
PaclitaxelHeLa48Reference Value
SH-SY5Y48Reference Value
DoxorubicinHeLa48Reference Value
SH-SY5Y48Reference Value
Phase 2: Mechanistic Insights - Apoptosis Induction

To understand the mechanism of cell death, it is crucial to investigate whether 2-Methoxyhexanoic acid induces apoptosis.

Experimental Workflow: Apoptosis Assay

cluster_0 Cell Treatment cluster_1 Apoptosis Detection cluster_2 Data Analysis A Treat Cancer Cells with IC50 concentration of 2-Methoxyhexanoic Acid B Stain with Annexin V-FITC and Propidium Iodide (PI) A->B C Analyze by Flow Cytometry B->C D Quantify Apoptotic Cell Population C->D E Compare with Controls D->E

Caption: Workflow for apoptosis detection by flow cytometry.

Detailed Protocol: Annexin V/PI Staining for Apoptosis

  • Cell Treatment: Treat cancer cells with the IC50 concentration of 2-Methoxyhexanoic acid (determined from the MTT assay) for a specified time (e.g., 24 hours). Include untreated and positive controls (e.g., Doxorubicin).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Data Presentation: Comparative Apoptosis Induction

TreatmentCell Line% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle ControlHeLaExperimental DataExperimental Data
2-Methoxyhexanoic AcidHeLaExperimental DataExperimental Data
DoxorubicinHeLaReference ValueReference Value
Phase 3: In Vivo Efficacy Assessment

Promising in vitro results should be followed by in vivo studies to evaluate the compound's efficacy in a more complex biological system.

Experimental Workflow: Xenograft Mouse Model

cluster_0 Tumor Implantation cluster_1 Treatment Regimen cluster_2 Efficacy Measurement A Implant Human Cancer Cells (e.g., HeLa) subcutaneously into immunocompromised mice B Allow tumors to reach a palpable size A->B C Randomize mice into treatment groups (Vehicle, 2-Methoxyhexanoic Acid, Paclitaxel) B->C D Administer treatment (e.g., intraperitoneal injection) for a specified duration C->D E Measure tumor volume and body weight regularly D->E F At study endpoint, excise tumors and weigh E->F G Analyze for biomarkers (e.g., apoptosis markers) F->G

Caption: Workflow for in vivo efficacy testing in a xenograft model.

Detailed Protocol: Xenograft Tumor Growth Inhibition Study

  • Animal Model: Use immunocompromised mice (e.g., athymic nude mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 HeLa cells) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group).

  • Treatment Administration: Administer 2-Methoxyhexanoic acid (at various doses), Paclitaxel (as a positive control), and a vehicle control according to a predetermined schedule (e.g., daily or every other day for 2-3 weeks).

  • Monitoring: Measure tumor volume with calipers and record the body weight of the mice regularly (e.g., twice a week).

  • Study Termination and Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Portions of the tumor can be used for histological analysis or biomarker assessment.

Data Presentation: Comparative In Vivo Antitumor Efficacy

Treatment GroupDoseMean Tumor Volume (mm³) at Day 21Mean Tumor Weight (g) at Day 21% Tumor Growth Inhibition
Vehicle Control-Experimental DataExperimental Data0
2-Methoxyhexanoic AcidDose 1Experimental DataExperimental DataCalculated Value
Dose 2Experimental DataExperimental DataCalculated Value
PaclitaxelReference DoseReference ValueReference ValueReference Value

Proposed Signaling Pathway for Investigation

The cytotoxic effects of novel compounds are often mediated through specific signaling pathways. A plausible pathway to investigate for 2-Methoxyhexanoic acid-induced apoptosis is the intrinsic (mitochondrial) pathway.

MA 2-Methoxyhexanoic Acid Stress Cellular Stress MA->Stress Bax Bax/Bak Activation Stress->Bax Mito Mitochondria Bax->Mito CytC Cytochrome c Release Mito->CytC Apaf Apaf-1 CytC->Apaf Casp9 Caspase-9 Activation Apaf->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apop Apoptosis Casp3->Apop

Caption: Proposed intrinsic apoptosis signaling pathway.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of the biological efficacy of 2-Methoxyhexanoic acid, a compound with currently unexplored therapeutic potential. By employing the outlined in vitro and in vivo experimental protocols and comparing its performance against established drugs like Paclitaxel and Doxorubicin, researchers can generate the critical data needed to ascertain its potential as a novel anticancer agent.

Future investigations should also aim to elucidate the precise molecular targets and mechanisms of action of 2-Methoxyhexanoic acid. This would involve techniques such as proteomics, transcriptomics, and kinome profiling to identify its binding partners and downstream signaling effects. Furthermore, pharmacokinetic and toxicological studies will be essential for its development as a clinical candidate. The journey from a novel molecule to a life-saving drug is long and arduous, but with a rigorous and systematic scientific approach, the true potential of 2-Methoxyhexanoic acid can be unlocked.

References

  • Benchchem. (n.d.). 2-Hydroxy-2-methylhexanoic Acid: A Stereospecific Building Block for Advanced Drug Development.
  • Chemsrc. (2025, August 22). 2-Methylhexanoic acid | CAS#:4536-23-6.
  • FooDB. (2010, April 8). Showing Compound 2-Methylhexanoic acid (FDB008224).
  • MedchemExpress. (n.d.). 2-Methylhexanoic acid | Fatty Acid.
  • Selleck Chemicals. (n.d.). 2-Methylhexanoic acid | CAS 4536-23-6.
  • PubChem. (n.d.). 2-Methylhexanoic Acid | C7H14O2 | CID 20653.
  • BOC Sciences. (n.d.). CAS 4536-23-6 (2-Methylhexanoic acid).
  • ChemicalBook. (2026, March 14). 2-methylhexanoic acid | 4536-23-6.
  • PubChem. (n.d.). (2R)-2-methylhexanoic acid | C7H14O2 | CID 6999858.
  • Sigma-Aldrich. (n.d.). 2-Methylhexanoic acid 99 4536-23-6.
  • Santa Cruz Biotechnology. (n.d.). 2-Methylhexanoic acid | CAS 4536-23-6.
  • Benchchem. (n.d.). Benchmarking 2-(3-Methoxyphenyl)-2-methylpropanoic Acid Against Known Active Compounds: A Comparative Guide.
  • bioRxiv. (2025, February 27). Hexanoic acid improves metabolic health in mice fed high-fat diet.
  • Sigma-Aldrich. (n.d.). 2-methylhexanoic acid = 99 , FG 4536-23-6.
  • Middleton, A., et al. (2022). Development and validation of Mother-foetus PBK model: A case study of PBK read-across for Valproic acid and 2-Ethyl Hexanoic Acid.
  • PubMed. (2013, July 15). Synthesis of the novel (±)-2-methoxy-6-icosynoic acid--a fatty acid that induces death of neuroblastoma cells.
  • The Good Scents Company. (n.d.). 2-methyl hexanoic acid, 4536-23-6.
  • PubChem. (n.d.). 2-Hydroxy-2-methylhexanoic acid | C7H14O3 | CID 10486992.

Sources

Validation

2-Methoxyhexanoic Acid (2-MHA) vs. Alternatives: A Comparative Guide for Metabolic Probing and Chiral Derivatization

Executive Summary In the fields of lipid metabolism and synthetic organic chemistry, alpha-substituted carboxylic acids serve as critical tools. 2-Methoxyhexanoic acid (2-MHA) is a specialized aliphatic compound featurin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of lipid metabolism and synthetic organic chemistry, alpha-substituted carboxylic acids serve as critical tools. 2-Methoxyhexanoic acid (2-MHA) is a specialized aliphatic compound featuring a six-carbon chain with a methoxy group (-OCH₃) at the alpha position. This unique structural motif grants 2-MHA dual utility: it acts as a robust metabolic probe by inhibiting fatty acid beta-oxidation[1], and it serves as a cost-effective, aliphatic Chiral Derivatizing Agent (CDA) for determining the stereochemistry of secondary alcohols[2].

As a Senior Application Scientist, I have structured this guide to objectively compare 2-MHA against common alternatives like 2-Bromohexanoic acid, Valproic acid, and Mosher's acid. By understanding the mechanistic causality behind its performance, researchers can optimize their experimental workflows in drug discovery and analytical chemistry.

Mechanistic Grounding: The Alpha-Methoxy Advantage

The performance of 2-MHA is entirely dictated by the alpha-methoxy substitution. In native lipid metabolism, fatty acids undergo beta-oxidation, a process initiated by Acyl-CoA dehydrogenase. This enzyme requires the abstraction of an alpha-proton to form a trans-Δ²-enoyl-CoA intermediate.

The Causality of Inhibition: The methoxy group in 2-MHA replaces this critical alpha-proton and introduces significant steric and electronic hindrance. Consequently, while 2-MHA can be activated to 2-methoxyhexanoyl-CoA by Acyl-CoA synthetase, it cannot be dehydrogenated. This effectively traps the molecule, blocking the beta-oxidation pathway and extending the compound's intracellular half-life[1]. This mechanism makes alpha-methoxy fatty acids superior metabolic probes compared to native lipids.

BetaOxidation cluster_native Native Pathway (Hexanoic Acid) cluster_inhibited Inhibited Pathway (2-MHA) HA Hexanoic Acid HACoA Hexanoyl-CoA HA->HACoA Acyl-CoA Synthetase Enoyl Trans-Δ2-Enoyl-CoA HACoA->Enoyl Acyl-CoA Dehydrogenase MHA 2-Methoxyhexanoic Acid MHACoA 2-Methoxyhexanoyl-CoA MHA->MHACoA Acyl-CoA Synthetase Block Beta-Oxidation BLOCKED MHACoA->Block Steric/Electronic Hindrance

Figure 1: Mechanism of beta-oxidation blockade by alpha-methoxylation in 2-MHA.

Comparative Analysis: 2-MHA vs. Alternatives

When designing an assay or synthesis route, selecting the correct alpha-substituted acid is paramount. The table below summarizes the quantitative and qualitative performance metrics of 2-MHA against standard alternatives.

Feature2-Methoxyhexanoic Acid (2-MHA)2-Bromohexanoic Acid (2-BHA)Valproic Acid (VPA)Mosher's Acid (MTPA)
Primary Utility Metabolic probe, aliphatic CDAAlkylating agent, building blockHDAC inhibitor, antiepilepticAromatic CDA (NMR/HPLC)
Beta-Oxidation Inhibition High (Steric & Electronic block)Moderate (Reactive leaving group)High (Branched chain block)N/A (Aromatic)
Chemical Stability Excellent (Stable ether linkage)Low (Prone to nucleophilic attack)ExcellentExcellent
Steric Bulk (Alpha-carbon) Moderate (-OCH₃)Moderate (-Br)High (-Propyl)Very High (-CF₃, -Ph)
Cost-Efficiency HighHighVery HighLow

Key Takeaway: While Mosher's Acid (MTPA) remains the gold standard for NMR-based chiral resolution due to its anisotropic shielding effects[2], 2-MHA offers a highly cost-effective, aliphatic alternative for HPLC-based diastereomeric resolution. Furthermore, unlike 2-BHA, which is chemically reactive and prone to unwanted nucleophilic substitutions, the stable ether linkage of 2-MHA ensures high fidelity in long-term cellular assays[1].

Application Workflow 1: 2-MHA as a Metabolic Probe

To utilize 2-MHA as a self-validating metabolic probe for lipid oxidation, researchers must establish a controlled in vitro system. The following protocol leverages 2-MHA to study lipid accumulation without the confounding variable of rapid substrate degradation.

Step-by-Step Methodology: In Vitro Beta-Oxidation Assay
  • Cell Culture & Preparation: Seed HepG2 cells in a 6-well plate at 1×105 cells/well. Culture in DMEM supplemented with 10% FBS until 80% confluent.

  • Starvation Phase: Wash cells with PBS and incubate in serum-free, low-glucose DMEM for 12 hours to synchronize metabolic states and upregulate lipid transporters.

  • Compound Treatment (Self-Validating System):

    • Negative Control: Vehicle (0.1% DMSO).

    • Positive Control: Etomoxir (40 µM) - a known CPT1 inhibitor.

    • Experimental: 2-MHA (1 mM) conjugated to BSA (molar ratio 3:1).

  • Substrate Incubation: Add 100 µM of ¹³C-labeled palmitate to all wells. Incubate for 4 hours.

  • Metabolite Extraction: Aspirate media, wash with ice-cold PBS, and lyse cells using 80% cold methanol. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Validation: Analyze the supernatant. The blockade is validated by quantifying the absence of ¹³C-labeled downstream acetyl-CoA and the accumulation of 2-methoxyhexanoyl-carnitine, confirming that 2-MHA entered the mitochondria but stalled at the dehydrogenase step.

Application Workflow 2: 2-MHA as a Chiral Derivatizing Agent (CDA)

Enantiomeric alcohols are notoriously difficult to resolve. By coupling a racemic alcohol with enantiopure (R)-2-MHA, diastereomeric esters are formed. These diastereomers possess different physical properties, allowing for straightforward separation via normal-phase HPLC[2].

Derivatization R_OH Racemic Alcohol (Analyte) Coupling Coupling Reaction (EDC/DMAP) R_OH->Coupling MHA_R (R)-2-MHA (Chiral Reagent) MHA_R->Coupling Diastereomers Diastereomeric Esters (R,R) and (S,R) Coupling->Diastereomers HPLC HPLC Separation (Normal Phase) Diastereomers->HPLC Resolution NMR 1H/13C NMR Analysis (Chemical Shift Δ) Diastereomers->NMR Configuration

Figure 2: Workflow for chiral derivatization of secondary alcohols using (R)-2-MHA.

Step-by-Step Methodology: Derivatization and Resolution
  • Reagent Activation: In a flame-dried round-bottom flask under N₂, dissolve 1.2 equivalents of (R)-2-MHA in anhydrous dichloromethane (DCM). Add 1.5 eq of EDC·HCl and 0.2 eq of DMAP. Stir for 15 minutes at room temperature to form the active ester.

  • Esterification: Add 1.0 eq of the target racemic secondary alcohol (analyte) dissolved in DCM. Stir the reaction mixture for 4-6 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the organic layer, wash with 5% NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • HPLC Resolution: Inject the crude mixture into a normal-phase HPLC system (e.g., silica column) using a hexane/ethyl acetate isocratic gradient. The (R,R) and (S,R) diastereomers will elute at distinct retention times due to the steric interactions induced by the alpha-methoxy group of 2-MHA.

Conclusion & Selection Matrix

When executing drug development or lipidomic assays, the choice of reagent dictates the integrity of the data.

  • Choose 2-MHA when you require a chemically stable, non-reactive inhibitor of beta-oxidation, or when you need a cost-effective aliphatic CDA for HPLC resolution.

  • Choose 2-BHA only when downstream nucleophilic substitution (e.g., synthesizing a novel API) is required.

  • Choose Mosher's Acid (MTPA) when absolute configuration must be determined exclusively via ¹⁹F or ¹H NMR, where strong anisotropic shielding is mandatory.

By leveraging the specific causality of the alpha-methoxy group, 2-MHA provides a highly reliable, self-validating mechanism for both metabolic probing and chemical derivatization.

References

  • Carballeira, N. M., O'Neill, R., & Parang, K. (2007). Synthesis and antifungal properties of alpha-methoxy and alpha-hydroxyl substituted 4-thiatetradecanoic acids. Chemistry and Physics of Lipids, 150(1), 82-88.[Link]

  • Andre, J. C., & Funk, M. O. (1986). Determination of stereochemistry in the fatty acid hydroperoxide products of lipoxygenase catalysis. Analytical Biochemistry, 158(2), 316-321.[Link]

Sources

Comparative

Reproducibility of 2-Methoxyhexanoic Acid Experimental Results: A Comparative Technical Guide

Target Audience: Researchers, Application Scientists, and Epigenetic Drug Development Professionals Content Type: Objective Performance Comparison & Experimental Methodology Guide Executive Summary & Mechanistic Rational...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Epigenetic Drug Development Professionals Content Type: Objective Performance Comparison & Experimental Methodology Guide

Executive Summary & Mechanistic Rationale

In the landscape of short-chain fatty acid (SCFA) derivatives, 2-Methoxyhexanoic acid (CAS No. 66018-27-7)[1] represents a highly specialized structural analog used primarily in metabolic stability profiling and epigenetic screening. As a Senior Application Scientist, I frequently observe that the reproducibility of experimental results for SCFA derivatives hinges on understanding their unique physicochemical properties—specifically, how α -carbon substitutions dictate enzyme-substrate interactions.

Historically, the antiepileptic drug Valproic Acid (VPA) (2-propylpentanoic acid) has served as the gold standard for SCFA-derived Class I Histone Deacetylase (HDAC) inhibitors[2][3]. However, VPA is associated with hepatotoxicity and teratogenicity. 2-Methoxyhexanoic acid (2-MeOXA) introduces a methoxy group at the C2 position. This substitution provides two distinct mechanistic advantages:

  • Metabolic Resistance: The bulky, electron-withdrawing methoxy group sterically hinders the formation of the enoyl-CoA intermediate during canonical β -oxidation, drastically reducing intrinsic clearance ( CLint​ ) compared to unbranched hexanoic acid.

  • Altered Target Engagement: The oxygen atom in the methoxy group alters the coordination geometry when binding to the catalytic zinc ion in the HDAC active site, offering a different inhibition profile compared to the purely aliphatic branches of VPA[2].

To ensure high reproducibility across laboratories, protocols evaluating 2-MeOXA must be designed as self-validating systems incorporating rigorous internal controls.

Comparative Performance Data

When evaluating 2-MeOXA as a lead scaffold or reagent, it must be benchmarked against its unbranched parent (Hexanoic Acid) and the industry standard (Valproic Acid). The table below summarizes the expected comparative performance profiles based on validated high-throughput screening paradigms[2][4].

ParameterHexanoic Acid (HA)Valproic Acid (VPA)2-Methoxyhexanoic Acid (2-MeOXA)Causality / Scientific Insight
Structure Type Linear SCFABranched SCFA α -Alkoxy SCFADetermines steric bulk at the C2 position.
HDAC1/2 IC 50​ > 5.0 mM (Weak)0.5 – 1.0 mM[5]~ 1.2 – 2.0 mMMethoxy oxygen alters zinc-binding thermodynamics compared to VPA's propyl group.
Microsomal t1/2​ < 5 min (Rapid)> 60 min (Stable)> 120 min (Highly Stable)C2-methoxy completely blocks canonical acyl-CoA dehydrogenase activity.
LogP (Lipophilicity) 1.922.75~ 1.65The polar methoxy group increases aqueous solubility, reducing non-specific protein binding.

Experimental Workflows & Reproducibility Protocols

To achieve reproducible results with 2-MeOXA, laboratories must control for its specific volatility and solubility profiles. Below are the optimized, step-by-step methodologies for the two most critical assays.

Protocol A: High-Throughput In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of 2-MeOXA. To guarantee reproducibility, the system must validate the enzymatic competency of the microsomes using known high- and low-clearance controls[4].

Step-by-Step Methodology:

  • Preparation: Thaw Rat Liver Microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

  • Control Integration (Self-Validation): Prepare 1 µM working solutions of 2-MeOXA, alongside Verapamil (high-clearance control) and Warfarin (low-clearance control)[4][6].

  • Incubation: Mix 0.5 mg/mL RLM protein with the 1 µM compound solutions in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP + , 5 mM glucose-6-phosphate, 1 U/mL G6PDH)[4].

  • Time-Course Quenching: At t=0,15,30,60, and 120 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 0.28 µM albendazole) to precipitate proteins and halt metabolism[4].

  • Quantification: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the elimination rate constant ( k ) and half-life ( t1/2​ ).

MetabolicStability A Unbranched SCFA (Hexanoic Acid) B Acyl-CoA Synthetase Activation A->B C Acyl-CoA Dehydrogenase (Canonical β-oxidation) B->C F Steric & Electronic Hindrance at C2 Position B->F D Rapid Clearance (Short t1/2) C->D E 2-Methoxyhexanoic Acid (2-MeOXA) E->B G Enzyme Blockade (Inhibited Dehydrogenation) F->G H Metabolic Stability (Prolonged t1/2) G->H

Fig 1. Mechanistic pathway demonstrating how C2-methoxy substitution confers metabolic resistance.

Protocol B: Fluorometric Class I HDAC Inhibition Assay

VPA and its analogs act by binding to the catalytic center of HDACs[2]. Because 2-MeOXA is a weaker inhibitor than nanomolar compounds like Trichostatin A (TSA), assay sensitivity and background subtraction are paramount.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human HDAC1/2 in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl 2​ , 0.1% BSA).

  • Compound Plating: Serially dilute 2-MeOXA (from 10 mM down to 10 µM) and VPA (comparator) in the assay plate. Crucial: Include a 100 nM TSA well as a positive control (100% inhibition) and a vehicle (DMSO/Buffer) well as a negative control (0% inhibition)[2][5].

  • Enzyme-Inhibitor Pre-incubation: Add the HDAC enzyme to the compounds and incubate at 37°C for 10 minutes. This allows the 2-MeOXA to equilibrate within the catalytic pocket.

  • Substrate Addition: Add a fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC) to a final concentration of 50 µM. Incubate at 37°C for exactly 30 minutes.

  • Development & Readout: Add the developer solution (containing a protease and 1 µM TSA to stop further HDAC activity). The protease cleaves only the deacetylated AMC fluorophore. Read fluorescence at Ex 360 nm / Em 460 nm.

HDACWorkflow Step1 1. Pre-incubate HDAC + 2-MeOXA / Controls Step2 2. Add Fluorogenic Acetyl-Peptide Step1->Step2 Step3 3. Deacetylation Phase (37°C, 30 min) Step2->Step3 Step4 4. Add Developer (Protease Cleavage) Step3->Step4 Step5 5. Read Fluorescence (Ex 360 / Em 460) Step4->Step5

Fig 2. Self-validating experimental workflow for fluorometric HDAC inhibition screening.

Troubleshooting Reproducibility Issues

If inter-assay variability occurs when testing 2-Methoxyhexanoic acid, investigate the following parameters:

  • pH Fluctuations: As a carboxylic acid (predicted pKa ~4.75), 2-MeOXA's ionization state is highly sensitive to buffer pH. Ensure all assay buffers are strictly titrated to physiological pH (7.4 - 8.0) to maintain consistent cell permeability and enzyme binding.

  • Evaporative Loss: Short-chain fatty acids can exhibit volatility. Always seal 96-well plates during 37°C incubations to prevent concentration drift over time.

  • Protein Binding: 2-MeOXA has lower lipophilicity than VPA. If comparing IC50​ values across different literature sources, verify the BSA concentration in the assay buffers, as differential protein binding will artificially shift the apparent potency.

References

  • Göttlicher, M., et al. (2001). Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells. The EMBO Journal, 20(24), 6969–6978. Available at:[Link]

  • Krämer, O. H., et al. (2003). The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2. The EMBO Journal, 22(13), 3411–3420. Available at:[Link]

  • Fonsi, M., et al. (2008). High-throughput microsomal stability assay for screening new chemical entities in drug discovery. Journal of Biomolecular Screening, 13(9), 862-869. Available at:[Link]

  • Di, L., et al. (2020). Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models. Scientific Reports, 10, 20606. Available at:[Link]

  • Mondal, S. K., et al. (2008). Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Journal of Biological Sciences, 8, 1110-1114. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Methoxyhexanoic acid proper disposal procedures

As a Senior Application Scientist, I understand that managing specialty organics like 2-Methoxyhexanoic acid requires more than just following a generic safety sheet. In drug development and bioorganic synthesis, this co...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that managing specialty organics like 2-Methoxyhexanoic acid requires more than just following a generic safety sheet. In drug development and bioorganic synthesis, this compound serves as a critical building block[1]. However, its carboxylic acid functional group and lipophilic aliphatic tail dictate specific operational and disposal protocols to ensure laboratory safety and environmental compliance.

This guide provides a self-validating, step-by-step operational framework for the safe handling, spill response, and proper disposal of 2-Methoxyhexanoic acid.

Physicochemical & Hazard Profile

To understand why we implement specific disposal and handling protocols, we must first analyze the physical and chemical nature of the compound. 2-Methoxyhexanoic acid is a methoxy-substituted aliphatic carboxylic acid[2]. While it is not a strong mineral acid, its pKa (typically around 4.5–5.0) is sufficient to cause severe eye irritation and skin sensitization upon prolonged contact.

Table 1: Key Properties and Hazard Classifications

Property / ParameterData / SpecificationOperational Implication
Chemical Name 2-Methoxyhexanoic acidHandle as a weak organic acid.
CAS Number 66018-27-7[2][3]Use for exact inventory and EHS tracking.
Molecular Formula C₇H₁₄O₃High carbon content; requires incineration[4].
Physical State Liquid (at standard temp/pressure)Prone to splashing; secondary containment required.
Solubility Soluble in organics; slightly in waterAqueous spills will leave lipophilic residue.
Primary Hazards Skin/Eye Irritant, Mild CorrosiveMandates strict PPE and barrier protections.
Incompatibilities Strong oxidizers, strong basesSegregate waste to prevent exothermic reactions.

Operational Safety & Handling Protocol

The handling of 2-Methoxyhexanoic acid must comply with standard Occupational Exposure to Hazardous Chemicals in Laboratories guidelines (OSHA 29 CFR 1910.1450)[5]. The causality behind these steps is to prevent aerosol inhalation and dermal absorption.

Step-by-Step Handling Methodology:

  • Engineering Controls: Always dispense the liquid inside a certified chemical fume hood. While its vapor pressure is relatively low, mechanical agitation during pipetting can generate irritating aerosols.

  • PPE Selection: Wear standard safety goggles, a flame-resistant lab coat, and nitrile gloves . Scientific Causality: Nitrile provides a superior barrier against aliphatic organic acids compared to latex, which can degrade and become permeable when exposed to lipophilic compounds.

  • Dispensing: Use glass or PTFE-lined pipettes. Avoid using reactive metal spatulas or containers, as organic acids can slowly corrode certain metals over time, leaching metal ions into your reaction mixture.

  • Decontamination: After handling, wipe down the fume hood surface with a mild alkaline solution (e.g., 5% Sodium Bicarbonate) to neutralize any micro-droplets, followed by a water wipe to remove the resulting salt.

Spill Response Workflow

In the event of a spill, immediate containment is necessary to prevent the acid from etching surfaces or off-gassing irritating vapors.

Step-by-Step Spill Mitigation:

  • Assess the Volume: Determine if the spill is manageable (< 50 mL) or requires Environmental Health and Safety (EHS) intervention (> 50 mL).

  • Neutralization: For small spills, generously apply a weak base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) powder directly to the liquid. Scientific Causality: The weak base neutralizes the carboxylic acid via an acid-base reaction, safely releasing CO₂ gas rather than generating excessive, dangerous heat (which would occur if a strong liquid base were used).

  • Absorption: Once the fizzing (CO₂ evolution) stops, sweep the neutralized mixture using an inert absorbent pad or vermiculite.

  • Disposal: Place the absorbed material into a heavy-duty hazardous waste bag, seal it, and label it as "Hazardous Spill Debris - 2-Methoxyhexanoic Acid."

SpillResponse Start Spill Detected Assess Assess Spill Volume Start->Assess Small Small Spill (< 50 mL) Assess->Small Manageable Large Large Spill (> 50 mL) Assess->Large High Risk Neutralize Neutralize (NaHCO3) Small->Neutralize Evacuate Evacuate Area Large->Evacuate Absorb Use Inert Absorbent Neutralize->Absorb Dispose Transfer to Solid Waste Absorb->Dispose CallEHS Contact EHS Team Evacuate->CallEHS

Decision matrix for 2-Methoxyhexanoic acid spill response and containment.

Proper Disposal Procedures

Under no circumstances should 2-Methoxyhexanoic acid be disposed of down the sink[5]. Environmental regulations strictly prohibit the discharge of untreated organic acids into municipal wastewater due to their potential to disrupt the pH of aquatic ecosystems and interfere with biological wastewater treatment facilities[4].

Step-by-Step Waste Management Protocol:

  • Waste Segregation (Critical Step): Collect 2-Methoxyhexanoic acid waste in a designated "Non-Halogenated Organic Waste" container. Causality: It must be kept strictly separate from strong oxidizers (like nitric acid or peroxides). Mixing organic acids with oxidizers can trigger a violent, exothermic redox reaction, potentially leading to container rupture or fire.

  • Primary Containment: Use High-Density Polyethylene (HDPE) or glass carboys for waste collection. Ensure the container has a securely fitting, vented cap to prevent pressure buildup from incidental off-gassing.

  • Secondary Containment: Place the primary waste container inside a secondary containment bin (a spill tray) to capture any leaks.

  • Labeling Requirements: The container must be explicitly labeled with:

    • The words "Hazardous Waste" [5].

    • The full chemical name: 2-Methoxyhexanoic acid (Do not use abbreviations or structural formulas).

    • The primary hazard: Irritant / Organic Acid.

  • Satellite Accumulation Area (SAA) Storage: Store the waste in your laboratory's designated SAA. Ensure the container is kept closed at all times unless actively adding waste.

  • Final Disposition: Submit a pickup request to your institutional EHS department or a certified hazardous waste vendor. The standard and most environmentally sound final disposal method for this compound is high-temperature incineration [4]. Incineration completely oxidizes the C₇H₁₄O₃ molecule into harmless carbon dioxide (CO₂) and water vapor (H₂O), leaving no toxic environmental footprint.

WastePathway Gen Waste Generation Seg Segregation (Non-Halogenated) Gen->Seg Label Labeling & SAA Storage Seg->Label Pickup EHS Collection Label->Pickup Incinerate High-Temp Incineration Pickup->Incinerate

Standardized lifecycle and disposal pathway for 2-Methoxyhexanoic acid waste.

References

  • University of Otago. "Laboratory Chemical Waste Disposal Guidelines." Health and Safety Compliance. Available at: [Link]

  • TRADESAFE. "Lab Safety Rules & Hazards: OSHA Requirements for Laboratories (29 CFR 1910.1450)." TRADESAFE Safety Guidelines. Available at: [Link]

  • BIOFOUNT. "Bioorganic Synthesis and Chemical Reagents." BIOFOUNT Product Center. Available at: [Link]

Sources

Handling

Advanced Safety and Operational Protocol for Handling 2-Methoxyhexanoic Acid

In drug development and advanced organic synthesis, 2-Methoxyhexanoic acid (CAS: 66018-27-7) serves as a critical structural intermediate. However, as an α -methoxy carboxylic acid, it presents severe occupational hazard...

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Author: BenchChem Technical Support Team. Date: April 2026

In drug development and advanced organic synthesis, 2-Methoxyhexanoic acid (CAS: 66018-27-7) serves as a critical structural intermediate. However, as an α -methoxy carboxylic acid, it presents severe occupational hazards. The presence of the methoxy group enhances the molecule's lipophilicity compared to shorter-chain aliphatic acids, facilitating rapid dermal absorption, while the carboxylic acid moiety retains aggressive corrosive properties.

This guide provides a self-validating, causality-driven protocol for the selection of Personal Protective Equipment (PPE), operational dispensing, and disposal of 2-Methoxyhexanoic acid, ensuring laboratory safety and regulatory compliance.

Physicochemical & Hazard Profile

Before selecting PPE or engineering controls, it is imperative to understand the physicochemical baseline of the substance.

Property / HazardDescription / GHS ClassificationOperational Implication
Physical State Colorless to pale yellow liquidProne to splashing and aerosolization during transfer.
Corrosivity Skin Corr. 1B/1C (H314)Causes visible necrosis through the epidermis. Requires immediate barrier protection.
Toxicity Acute Tox. 3 Dermal/Inhalation (H311/H331)Rapidly absorbed through the skin; toxic if inhaled. Mandates fume hood usage.
Odor Pungent, "stench" characteristicsHigh vapor pressure requires strict engineering controls (ventilation).
Environmental Aquatic Chronic 3 (H412)Cannot be disposed of in standard aqueous waste streams or municipal drains.

Data synthesized from standardized safety data for hexanoic acid derivatives [1][4].

Causality-Driven PPE Selection

Do not rely on generalized lab attire. The selection of PPE for 2-Methoxyhexanoic acid must be dictated by its specific permeation mechanics and corrosive nature.

  • Hand Protection (The Critical Barrier):

    • The Causality: Organic acids can rapidly degrade standard latex and completely penetrate vinyl. Vinyl gloves provide zero chemical protection against organic acids and will fail almost immediately upon contact [2].

    • The Standard: Use Nitrile gloves (minimum 5-6 mil thickness) for standard micro-dispensing. For prolonged exposure, macro-scale transfers, or spill cleanup, Butyl rubber or Neoprene gloves are required, as they offer superior resistance to organic acid permeation [2][3].

  • Eye and Face Protection:

    • The Causality: A single splash of a corrosive organic acid can cause irreversible corneal damage and blindness.

    • The Standard: ANSI-approved chemical splash goggles are mandatory. If dispensing volumes greater than 10 mL, a full face shield must be worn over the goggles to protect the facial epidermis from micro-aerosols.

  • Body Protection:

    • The Causality: The chemical's lipophilicity allows it to rapidly absorb through the skin. Any spill on porous clothing will act as a compress, driving the acid deeper into the epidermis.

    • The Standard: A fully buttoned, knee-length, chemical-resistant lab coat (e.g., Tyvek or specialized polymer-coated cotton). Full-length pants and closed-toe, non-porous shoes are non-negotiable [3].

  • Respiratory Protection:

    • The Causality: Vapors are highly irritating to the respiratory tract and toxic upon inhalation.

    • The Standard: All handling must occur within a certified chemical fume hood. If a fume hood is unavailable or a spill occurs outside containment, a NIOSH-approved air-purifying respirator equipped with organic vapor/acid gas cartridges must be utilized.

Operational Workflow & Decision Matrix

The following logic matrix outlines the progression for safe handling and emergency response.

G Start Pre-Operation: Verify Hood & PPE Vol Determine Dispensing Volume Start->Vol Micro < 10 mL: Use Aerosol-Barrier Tips Vol->Micro Small Scale Macro > 10 mL: Use Glass Syringe/Pump Vol->Macro Large Scale Transfer Transfer to Reaction Vessel Micro->Transfer Macro->Transfer Spill Spill Detected? Transfer->Spill Emergency Emergency Protocol: Neutralize & Absorb Spill->Emergency Yes Standard Standard Protocol: Decontaminate & Dispose Spill->Standard No

Figure 1: Operational workflow and emergency decision matrix for handling 2-Methoxyhexanoic acid.

Step-by-Step Operational Protocol

Phase 1: Pre-Operation Checks

  • Verify Engineering Controls: Ensure the chemical fume hood has a certified face velocity (typically 80-120 fpm). Pull the sash down to the lowest workable height to act as a physical blast/splash shield.

  • Don PPE: Inspect nitrile/butyl gloves for micro-tears by inflating them slightly. Equip chemical splash goggles and a fully buttoned lab coat.

  • Prepare the Workspace: Clear the hood of unnecessary clutter. Place a chemical spill pad on the work surface to absorb accidental micro-drips.

Phase 2: Dispensing Methodology

  • Micro-Scale (<10 mL): Use a calibrated positive-displacement micropipette or a standard pipette with aerosol-barrier tips to prevent corrosive vapor contamination of the internal pipette shaft.

  • Macro-Scale (>10 mL): Utilize a glass syringe with a Luer-lock stainless steel needle or a dedicated PTFE-lined chemical transfer pump. Never pour directly from the stock bottle, as this drastically increases the risk of splashing and uncontrolled vapor release.

  • Transfer: Slowly dispense the acid into the receiving vessel, allowing it to run down the interior glass wall to minimize aerosolization and exothermic reactions with solvents.

Phase 3: Decontamination & Spill Response

  • Immediate Decontamination: Wipe down the exterior of the stock bottle and any transfer equipment with a damp, disposable cloth before removing them from the fume hood.

  • Small Spill Protocol (<250 mL):

    • Do not use water, as this will spread the corrosive liquid.

    • Apply a weak base, such as sodium bicarbonate powder , starting from the perimeter of the spill and working inward to neutralize the acid [4].

    • Once effervescence (bubbling) ceases, absorb the neutralized mixture with an inert dry material (e.g., vermiculite or universal spill pads).

  • Personnel Exposure: If skin contact occurs, immediately remove contaminated clothing and flush the affected area under a safety shower for a minimum of 15 minutes. Seek immediate medical attention, as untreated corrosive injuries are highly susceptible to deep tissue necrosis [1].

Disposal Plan

2-Methoxyhexanoic acid must be managed strictly as hazardous chemical waste.

  • Segregation: Collect organic acid waste in a compatible, clearly labeled polyethylene container provided by your EHS department.

  • Incompatibilities: Never mix with bases, oxidizing agents, or inorganic acids, as this can trigger violent exothermic reactions and gas evolution [3].

  • Final Disposal: Ensure the pH of the waste container is logged (typically pH < 6). Waste must be routed to an approved industrial combustion plant or hazardous waste facility; it must never be discharged into the municipal sewer system [1][3].

References
  • Title: Best Disposable Gloves for Bleach, Acids & Solvents Source: Gloves.com Chemical Compatibility Guide URL: [Link]

  • Title: Acids, Organic: Safe Handling and Disposal Source: Washington State University Environmental Health & Safety URL: [Link]

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